2-Chloro-5-formylphenylboronic acid
Description
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Properties
IUPAC Name |
(2-chloro-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXLDYEFFSFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376833 | |
| Record name | 2-Chloro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-78-5 | |
| Record name | 2-Chloro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-Chloro-5-formylphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-formylphenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The document details a robust synthetic pathway via a lithiation-borylation reaction, outlines a field-proven purification protocol, and provides a thorough characterization of the target molecule using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this versatile compound.
Introduction: The Significance of this compound in Drug Discovery
Substituted phenylboronic acids are indispensable tools in modern synthetic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs).[1]
This compound (CAS No: 1150114-78-5) is a particularly valuable building block. The presence of three distinct functional groups—a boronic acid, a chloro group, and a formyl group—on a single aromatic scaffold offers multiple avenues for synthetic diversification. The boronic acid moiety serves as the reactive handle for Suzuki-Miyaura coupling, enabling the introduction of various aryl or heteroaryl substituents.[1] The chloro and formyl groups can participate in a wide array of subsequent chemical transformations, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The formyl group, for instance, can be readily converted into other functionalities such as amines, alcohols, or carboxylic acids, further expanding the accessible chemical space.
Given its synthetic versatility, this compound is a key intermediate in the synthesis of compounds targeting a range of diseases. This guide provides a detailed and practical approach to its synthesis and characterization, empowering researchers to confidently utilize this important molecule in their discovery programs.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved through a lithiation-borylation sequence starting from the commercially available 5-bromo-2-chlorobenzaldehyde. This method offers a direct and high-yielding route to the desired product.
Synthetic Strategy: The Rationale Behind Lithiation-Borylation
The chosen synthetic route involves a halogen-metal exchange reaction, a cornerstone of organometallic chemistry. Specifically, the bromine atom of 5-bromo-2-chlorobenzaldehyde is selectively replaced by lithium at low temperatures using an organolithium reagent such as n-butyllithium. This selectivity is driven by the greater reactivity of the C-Br bond compared to the C-Cl bond in this type of exchange. The resulting aryllithium intermediate is a potent nucleophile that readily reacts with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate. Subsequent acidic work-up hydrolyzes the borate ester to yield the target boronic acid. This approach is widely adopted for its efficiency and reliability in forming carbon-boron bonds.[2]
Detailed Experimental Protocol
Materials and Reagents:
-
5-Bromo-2-chlorobenzaldehyde (CAS: 189628-37-3)[3]
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromo-2-chlorobenzaldehyde (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quenching and Work-up: While still at low temperature, slowly quench the reaction by the addition of 2 M HCl until the solution is acidic (pH ~2). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Purification: A Self-Validating Protocol for High Purity
The purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines). A highly effective method for purifying formylphenylboronic acids involves an alkaline wash to remove non-acidic organic impurities.
Purification Rationale
This purification strategy leverages the acidic nature of the boronic acid moiety. By dissolving the crude product in a mildly alkaline aqueous solution (pH 8-11), the boronic acid is deprotonated to form a water-soluble boronate salt. Insoluble organic impurities can then be removed by filtration or extraction with an organic solvent. Subsequent acidification of the aqueous layer reprotonates the boronate, causing the purified boronic acid to precipitate out of the solution. This method is particularly effective for removing non-polar impurities.
Step-by-Step Purification Protocol
-
Alkaline Dissolution: Dissolve the crude this compound in 1 M NaOH solution, adjusting the pH to between 9 and 10.
-
Extraction of Impurities: Extract the alkaline aqueous solution with ethyl acetate to remove any non-acidic organic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add 2 M HCl with stirring until the pH is approximately 2. A white precipitate of the purified boronic acid should form.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.
Characterization: A Multi-faceted Analytical Approach
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques provide a comprehensive profile of the molecule.
Spectroscopic and Physical Data
| Property | Value |
| Chemical Formula | C₇H₆BClO₃ |
| Molecular Weight | 184.39 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1150114-78-5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are detailed below.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).[4]
-
δ ~8.2 ppm (s, 2H): Boronic acid protons (-B(OH)₂), often broad and may exchange with water in the solvent.
-
δ ~8.0-8.2 ppm (m, 2H): Aromatic protons ortho and para to the formyl group.
-
δ ~7.6-7.8 ppm (m, 1H): Aromatic proton meta to the formyl group.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~192 ppm: Aldehyde carbonyl carbon (-CHO).[5]
-
δ ~130-140 ppm: Aromatic carbons, including the carbon bearing the boronic acid group (which may be broadened or unobserved due to quadrupolar relaxation of the boron nucleus).[6]
-
The precise chemical shifts of the aromatic carbons will be influenced by the substitution pattern.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~3300 cm⁻¹ (broad): O-H stretching of the boronic acid.[7]
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.[8]
-
~2850 and ~2750 cm⁻¹ (weak): Aldehyde C-H stretching (Fermi doublet).[9]
-
~1700-1720 cm⁻¹ (strong): C=O stretching of the aldehyde.[8]
-
~1600 and ~1475 cm⁻¹: C=C stretching in the aromatic ring.[8]
-
~1300-1000 cm⁻¹ (strong): B-O and C-O stretching.[7]
-
~800-600 cm⁻¹ (strong): C-Cl stretching.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Expected m/z: 184.01 (M⁺ for C₇H₆¹¹B³⁵ClO₃). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope. The presence of boron will also contribute to the isotopic pattern (¹⁰B and ¹¹B).
-
Fragmentation: Common fragmentation pathways may include the loss of water (-18) from the boronic acid, loss of the formyl group (-29), or cleavage of the C-B bond.[10]
Conclusion
This technical guide has provided a detailed, scientifically-grounded protocol for the synthesis and characterization of this compound. The described lithiation-borylation route offers an efficient means of preparing this valuable building block, and the outlined purification and characterization procedures ensure the acquisition of high-purity material suitable for demanding applications in drug discovery and organic synthesis. By understanding the causality behind the experimental choices and employing a robust analytical workflow, researchers can confidently produce and utilize this versatile compound to accelerate their research endeavors.
References
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-5-formylphenylboronic Acid
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of 2-Chloro-5-formylphenylboronic acid (CAS No. 1150114-78-5). As a key bifunctional building block, this compound is of significant interest to researchers in medicinal chemistry and organic synthesis, primarily for its utility in palladium-catalyzed cross-coupling reactions. This document synthesizes critical data with practical insights into its stability, reactivity, and spectroscopic signature. We delve into the causality behind experimental protocols, offering validated methodologies for characterization and application, thereby providing a self-validating framework for its use in research and drug development pipelines.
Introduction: A Versatile Building Block in Modern Synthesis
Boronic acids are a class of organoboron compounds that have become indispensable tools in modern organic chemistry.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates for constructing complex molecular architectures.[1] Among the most powerful applications is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2] This reaction's reliability and functional group tolerance have cemented its role in the synthesis of numerous pharmaceutical agents and fine chemicals.[2][3]
This compound is a particularly valuable reagent. It incorporates three distinct points of functionality:
-
The boronic acid group , which is the reactive site for Suzuki-Miyaura coupling.
-
The aldehyde (formyl) group , which serves as a handle for subsequent chemical transformations such as reductive amination, oxidation, or olefination.
-
The chloro substituent , which electronically modifies the phenyl ring and can also participate in other cross-coupling reactions.
This trifecta of functionality allows for the strategic and sequential construction of complex molecules, making it a powerful tool in the synthesis of diverse compound libraries for drug discovery.[4] A thorough understanding of its core physicochemical properties is paramount for optimizing reaction conditions, ensuring analytical reproducibility, and maintaining safe laboratory practices.
Chemical Identity and Structural Characteristics
The fundamental identity of a reagent is the bedrock of its application. The key identifiers and structural formula for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | (2-Chloro-5-formylphenyl)boronic acid | [5] |
| CAS Number | 1150114-78-5 | [5][6][7] |
| Molecular Formula | C₇H₆BClO₃ | [5][8] |
| Molecular Weight | 184.38 g/mol | [8] |
| Canonical SMILES | B(C1=C(C=C(C=C1)C=O)Cl)(O)O |
Structural Considerations: The Open and Cyclic Forms
A critical structural feature of 2-formylphenylboronic acids is their potential to exist in equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[9][10] This equilibrium is influenced by the solvent, concentration, and the electronic nature of other ring substituents. The presence of the electron-withdrawing chloro and formyl groups can impact this equilibrium. Researchers should be aware that in certain environments (particularly polar, protic solvents or in the solid state), a significant population of the cyclic isomer may exist, which can influence reactivity and spectroscopic analysis.[9]
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in both storage and reaction environments. This section outlines the key physicochemical data for this compound.
| Property | Value / Description | Significance |
| Appearance | Typically a white to off-white solid/powder. | Provides a first-pass check for purity. |
| Solubility | Soluble in common organic solvents like methanol, DMSO, and THF. Limited solubility in non-polar solvents and water. | Crucial for selecting appropriate reaction and purification solvents. |
| Acidity (pKa) | Predicted to be a stronger Lewis acid than unsubstituted phenylboronic acid (pKa ≈ 8.8). The electron-withdrawing effects of the chloro and formyl groups increase the boron atom's electrophilicity.[9][11] | Affects the choice of base and reaction kinetics in Suzuki-Miyaura coupling.[12] |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[13][14] | Prevents degradation via oxidation and protodeboronation, and minimizes formation of the trimeric anhydride (boroxine). |
Protocol 3.1: Determination of pKa via UV-Vis Spectrophotometric Titration
Understanding the acidity is crucial for reaction optimization. The pKa of a boronic acid can be determined by monitoring the change in its UV-Vis spectrum upon titration with a base, as the boron center transitions from a trigonal-planar to a tetrahedral geometry.[9]
Rationale: This method is highly sensitive and requires only a small amount of material. The shift in the UV absorbance spectrum upon ionization provides a reliable measure of the acid-base equilibrium.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent system (e.g., 50:50 Methanol:Water).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4 to 9).
-
Sample Preparation: In a series of quartz cuvettes, add a fixed volume of the boronic acid stock solution to each buffer solution, ensuring the final concentration is constant.
-
Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for verifying the identity and purity of starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules.
-
¹H NMR: The proton spectrum will show characteristic signals in the aromatic region (7.5-8.5 ppm), a distinct singlet for the aldehyde proton (~10.0 ppm), and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.[15][16]
-
¹³C NMR: The carbon spectrum will display signals for the six aromatic carbons, with the formyl carbon appearing significantly downfield (~190 ppm).[17] The carbon attached to the boron atom may be broad or difficult to observe due to quadrupolar relaxation.[18]
-
¹¹B NMR: This technique is specific for boron-containing compounds. This compound should exhibit a single, broad peak in the range of 27-30 ppm, characteristic of a trigonal boronic acid.[18]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the boronic acid hydroxyl groups.[19]
-
C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ confirms the presence of the aldehyde functional group.[20]
-
B-O Stretch: A strong band typically appears in the 1300-1400 cm⁻¹ region.[19]
-
C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹, can be attributed to the C-Cl bond.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI): In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is the expected parent ion. In positive ion mode (ESI+), adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed.
-
Challenges: Boronic acids are prone to dehydration under high vacuum or high temperature to form cyclic trimeric anhydrides known as boroxines.[21] This can complicate analysis, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which often requires derivatization to improve volatility and prevent boroxine formation.[21] Liquid Chromatography-Mass Spectrometry (LC-MS) is generally the preferred method for direct analysis.[22]
Protocol 4.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of non-volatile organic compounds.
Rationale: This protocol provides a robust method to separate the target compound from potential impurities, such as synthetic precursors or degradation products (e.g., the corresponding boroxine or protodeboronated arene).
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., Acetonitrile or 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Caption: Workflow for HPLC purity analysis.
Stability, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of boronic acids.
-
Chemical Stability: The primary degradation pathways are:
-
Protodeboronation: Cleavage of the C-B bond, especially under harsh acidic or basic conditions, replacing the boronic acid with a hydrogen atom.
-
Boroxine Formation: Intermolecular dehydration of three boronic acid molecules to form a stable six-membered ring. This process is often reversible upon addition of water.
-
-
Recommended Storage: To mitigate degradation, the compound must be stored in a tightly sealed container under an inert gas (argon or nitrogen) in a refrigerator (2-8°C).[14][23] This minimizes exposure to moisture and oxygen.
-
Hazard Information: Based on data for similar formylphenylboronic acids, this compound should be handled as a hazardous substance. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[24]
-
Handling Precautions: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[25] Avoid breathing dust.
Application Profile: The Suzuki-Miyaura Coupling
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the boronic acid with an organohalide (or triflate).[12]
Mechanism Overview: The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 6.1: Exemplary Suzuki-Miyaura Coupling Reaction
Rationale: This protocol provides a robust, general starting point for coupling this compound with an aryl bromide. It uses a common catalyst system and base, which are known to be effective for a wide range of substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound is a high-value synthetic intermediate with a rich physicochemical profile. Its utility is defined by the interplay of its boronic acid, aldehyde, and chloro functionalities. A deep understanding of its properties—from its structural equilibrium and acidity to its spectroscopic signatures and stability—is essential for its effective and safe application. The protocols and data presented in this guide offer a validated framework for researchers and drug development professionals to harness the full synthetic potential of this versatile molecule, accelerating the discovery of novel chemical entities.
References
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Molinaro, C., et al. (2013). Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions: A Chemist's Guide. Available at: [Link]
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Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Nobel Lecture. Available at: [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
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Rychnovsky, S. D. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]
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P&S Chemicals. Product information, this compound. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2018). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boronic Acids in Modern Drug Discovery. Available at: [Link]
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Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Available at: [Link]
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Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. American Journal of Analytical Chemistry. Available at: [Link]
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LibreTexts. IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
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Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available at: [Link]
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A Senior Application Scientist's Technical Guide to 2-Chloro-5-formylphenylboronic Acid
CAS Number: 1150114-78-5
Introduction: A Bifunctional Linchpin in Modern Synthesis
2-Chloro-5-formylphenylboronic acid is a highly versatile synthetic building block that has garnered significant attention from the scientific community, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the strategic arrangement of three distinct functional groups on a single phenyl ring: a boronic acid, a formyl (aldehyde) group, and a chloro substituent. This trifecta of reactivity allows for orthogonal chemical transformations, enabling the construction of complex molecular architectures through sequential, controlled reactions.
The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] The aldehyde group serves as a versatile handle for a wide array of classical organic transformations, including reductive amination, Wittig olefination, and condensation reactions.[2] Finally, the chloro group provides an additional site for modification, typically via nucleophilic aromatic substitution or further cross-coupling reactions, and electronically modulates the reactivity of the entire molecule. This guide provides an in-depth examination of the properties, synthesis, reactivity, and handling of this pivotal reagent for researchers, scientists, and drug development professionals.
Physicochemical Properties & Spectroscopic Signature
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1150114-78-5 | [3][4][5] |
| IUPAC Name | (2-Chloro-5-formylphenyl)boronic acid | [3] |
| Molecular Formula | C₇H₆BClO₃ | [3][6] |
| Molecular Weight | 184.39 g/mol | [7] |
| Appearance | Typically a white to off-white solid | [8] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [9] |
Analytical Characterization: Deciphering the Structure
Confirmation of the identity and purity of this compound is paramount before its use in any synthetic protocol. Standard analytical techniques provide a definitive structural signature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the three protons on the phenyl ring. The aldehyde proton (-CHO) will appear as a characteristic singlet further downfield, usually between 9.8 and 10.2 ppm. The acidic protons of the boronic acid group (-B(OH)₂) often appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and water content.
-
¹³C NMR : The carbon spectrum will display signals for the six aromatic carbons, with the carbon bearing the boronic acid group appearing at a characteristic chemical shift. The aldehyde carbonyl carbon will be observed significantly downfield, typically in the 190-200 ppm range.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present.[10] Key expected absorptions include:
-
A strong, sharp peak around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.
-
A broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching of the boronic acid hydroxyl groups.
-
C-H stretching frequencies for the aromatic ring just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The exact mass should be 184.00985 g/mol .[9] The isotopic pattern will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).
Synthesis and Purification: From Precursor to Pure Reagent
While commercially available, understanding the synthesis and purification of this compound provides valuable insight into potential impurities and handling challenges. The synthesis generally involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring.
Plausible Synthetic Workflow
A common and effective strategy is the ortho-metalation of a protected benzaldehyde followed by borylation. However, a more direct route involves a halogen-metal exchange from a suitable di-halogenated precursor, followed by quenching with a borate ester and subsequent formylation or starting from a bromo-analogue. A plausible route starts from 2-bromo-4-chlorobenzaldehyde.
Caption: Plausible synthetic workflow for this compound.
Step-by-Step General Protocol:
-
Protection: The aldehyde in the starting material (e.g., 2-bromo-4-chlorobenzaldehyde) is first protected, often as a diethyl acetal, to prevent its reaction with the organolithium reagent in the subsequent step.
-
Lithiation: The protected compound is dissolved in an anhydrous ether solvent like THF and cooled to -78°C under an inert atmosphere. An organolithium reagent, typically n-butyllithium, is added dropwise to perform a halogen-metal exchange at the more reactive bromine position.[11]
-
Borylation: A trialkyl borate, such as triisopropyl borate, is added to the newly formed organolithium species. This reaction must be maintained at low temperature to prevent side reactions.
-
Hydrolysis/Deprotection: The reaction is quenched by the addition of an aqueous acid (e.g., HCl). This step both hydrolyzes the boronate ester to the desired boronic acid and removes the acetal protecting group, regenerating the aldehyde.
-
Isolation: The crude product is then isolated, typically by extraction into an organic solvent.
Purification: Achieving High Purity
Formylphenylboronic acids can be prone to decomposition, particularly under harsh pH or high-temperature conditions.[12] A highly effective purification method leverages the acidic nature of the boronic acid group.
Acid-Base Purification Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Extract the organic solution with a cold, aqueous basic solution, such as 1M sodium carbonate or dilute sodium hydroxide, at a pH between 8 and 11.[12][13] The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic organic impurities behind.
-
Causality: Performing this extraction at low temperatures (5-10°C) is critical to suppress side reactions of the formyl group, such as the Cannizzaro reaction, which can occur at higher pH and temperatures.[12]
-
Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the product precipitates out of solution (typically pH 2-3).
-
Collect the pure solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Purification workflow via acid-base extraction.
Chemical Reactivity and Key Applications
The synthetic power of this compound lies in its ability to participate in a diverse range of chemical transformations.
The Suzuki-Miyaura Cross-Coupling Reaction
This is arguably the most important application of arylboronic acids.[1] In this reaction, the boronic acid acts as the organoboron nucleophile, coupling with an organohalide (the electrophile) in the presence of a palladium catalyst and a base.
Causality and Advantages: The Suzuki-Miyaura reaction is favored in pharmaceutical development due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[1] Boronic acids are stable, often crystalline solids that are easier to handle than many other organometallic reagents.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[1]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, commonly a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Heat the reaction mixture with stirring (typically 80-110°C) and monitor by TLC or LC-MS until the starting material is consumed (usually 2-24 hours).
-
Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting biaryl product by column chromatography or recrystallization.
Transformations of the Formyl Group
The aldehyde functionality provides a gateway to numerous other structures.
-
Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH(OAc)₃ or NaBH₃CN) yields the corresponding amine. This is a cornerstone of library synthesis in drug discovery.
-
Wittig Reaction: Reaction with a phosphonium ylide converts the aldehyde into an alkene, providing a powerful method for C=C bond formation.
-
Condensation Reactions: Aldol and Knoevenagel condensations are possible, allowing for the formation of α,β-unsaturated systems and other complex scaffolds.
Structural Considerations: The Open-Closed Equilibrium
A fascinating and critical aspect of 2-formylphenylboronic acids is their potential to exist in equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole, particularly in solution.[2][15]
Caption: Equilibrium between the open-chain and cyclic benzoxaborole forms.
This equilibrium can be influenced by solvent, pH, and the electronic nature of other substituents on the ring. The formation of the cyclic isomer can affect reactivity, as it transiently masks both the aldehyde and boronic acid functionalities. This phenomenon is crucial, as benzoxaboroles themselves are a class of biologically active compounds.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are essential for both safety and maintaining the reagent's integrity.
Hazard Profile (based on similar compounds):
-
Skin Irritation: Causes skin irritation (H315).[16]
-
Eye Irritation: Causes serious eye irritation (H319).[16]
-
Respiratory Irritation: May cause respiratory irritation (H335).
Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[17]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17]
-
Dispensing: When weighing, avoid creating dust. Use a spatula to carefully transfer the solid. Clean any spills promptly by sweeping up the solid into a designated waste container.[17]
-
First Aid:
Storage and Stability:
-
Temperature: Store in a refrigerator at 2-8°C.[9]
-
Atmosphere: The compound is moisture-sensitive. Store under a dry, inert atmosphere (Nitrogen or Argon) in a tightly sealed container to prevent hydrolysis of the boronic acid and potential degradation.[9]
-
Incompatibilities: Avoid strong oxidizing agents.
Conclusion
This compound is a powerful and versatile tool in the synthetic chemist's arsenal. Its unique combination of functional groups enables a modular and strategic approach to the synthesis of complex molecules, from active pharmaceutical ingredients to advanced organic materials. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the key to unlocking its full synthetic potential in a safe and effective manner. As the demand for sophisticated molecular architectures continues to grow, the importance of such well-defined and multi-functional building blocks will undoubtedly increase.
References
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P&S Chemicals. This compound. Available at: [Link]
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Boron Molecular. Buy this compound. Available at: [Link]
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Chinachemnet. China this compound 1150114-78-5. Available at: [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
Liberty University. Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Available at: [Link]
- Google Patents. US20040049050A1 - Method for producing formylphenylboronic acids.
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
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ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]
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MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available at: [Link]
- Google Patents. US20030055283A1 - Process for preparing highly pure formylphenylboronic acids.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. Available at: [Link]
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Coriolis Pharma. Stability Studies. Available at: [Link]
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ResearchGate. Calculated geometries of 2-formylphenylboronic acid. Available at: [Link]
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PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
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YouTube. NMR Analysis - Determining a Structure with IR and NMR. Available at: [Link]
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A Technical Guide to the Stability and Storage of 2-Chloro-5-formylphenylboronic Acid
Introduction: The Critical Role of 2-Chloro-5-formylphenylboronic Acid in Modern Drug Discovery
This compound is a versatile bifunctional reagent that has garnered significant attention in the fields of medicinal chemistry and drug development. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The presence of the boronic acid moiety allows for the facile introduction of the substituted phenyl ring into complex molecular architectures, while the formyl group serves as a synthetic handle for further chemical transformations, such as reductive amination or olefination. This unique combination of reactive sites makes it an invaluable building block for the synthesis of novel pharmaceutical candidates.
However, the very reactivity that makes this compound so useful also predisposes it to degradation if not handled and stored correctly. This guide provides an in-depth, experience-driven perspective on the stability of this compound, outlining the key factors that influence its shelf-life and presenting validated protocols for its optimal storage and handling.
Chemical Stability: Understanding the Intrinsic Properties of this compound
The stability of this compound is governed by several key factors inherent to its molecular structure. The presence of both electron-withdrawing chloro and formyl groups on the phenyl ring significantly influences the Lewis acidity of the boronic acid moiety. This, in turn, impacts its susceptibility to various degradation pathways.
Key Factors Influencing Stability:
-
Moisture: Arylboronic acids are notoriously sensitive to moisture.[1] The primary consequence of exposure to water is the reversible formation of a cyclic anhydride known as a boroxine. While this process is often reversible upon dissolution in an appropriate solvent, repeated or prolonged exposure to moisture can lead to the formation of insoluble polymeric anhydrides, effectively reducing the purity and reactivity of the material.
-
Oxygen: While many arylboronic acids are relatively stable to air, the potential for oxidation exists, particularly over extended periods or in the presence of impurities that can catalyze oxidative processes.[2] For a molecule containing an aldehyde, such as this compound, oxidation of the formyl group to a carboxylic acid is a plausible degradation pathway.
-
Temperature: Elevated temperatures can accelerate the rates of degradation reactions. For boronic acids, this can include an increased rate of anhydride formation and potential protodeboronation, especially if moisture or protic solvents are present. Several suppliers recommend refrigerated storage for similar substituted phenylboronic acids.[3]
-
Light: While not as extensively documented for this specific molecule, many complex organic molecules can be sensitive to light, which can provide the energy to initiate degradation reactions. Therefore, protection from light is a prudent measure.
Potential Degradation Pathways
A primary degradation pathway for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process can be influenced by factors such as pH and the presence of metal catalysts.[4] Another significant consideration is the aforementioned formation of boroxines through dehydration.
Below is a diagram illustrating the key stability considerations for this compound.
Caption: Logical relationship between the compound, its degradation, and mitigation strategies.
Recommended Storage and Handling Protocols
To ensure the long-term stability and performance of this compound, the following storage and handling protocols are recommended. These protocols are designed to mitigate the risks of degradation from moisture, oxygen, and elevated temperatures.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[3] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[5] | Minimizes exposure to oxygen and moisture. |
| Container | Tightly Sealed, Amber Glass Vial | Prevents ingress of moisture and air, and protects from light. |
| Location | Dry, well-ventilated area[6] | Avoids ambient moisture and ensures a safe storage environment. |
Experimental Protocol: Aliquoting and Long-Term Storage
This protocol outlines the best practices for receiving, aliquoting, and storing this compound to maintain its integrity for future use.
-
Preparation: Before opening the main container, allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all manipulations in a glove box or glove bag under a positive pressure of an inert gas (argon or nitrogen). If a glove box is unavailable, briefly flush the vial with inert gas before and after dispensing.
-
Aliquoting: Weigh the desired amount of the compound into pre-dried, tared amber glass vials. Work quickly to minimize exposure to the atmosphere.
-
Sealing: Tightly seal the vials with screw caps containing a chemically resistant liner (e.g., PTFE). For long-term storage, consider wrapping the cap with Parafilm® as an extra precaution against moisture ingress.
-
Labeling: Clearly label each aliquot with the compound name, CAS number, date of aliquoting, and the name of the researcher.
-
Storage: Place the aliquots in a secondary container and store them in a refrigerator at 2-8 °C.
The following diagram illustrates the recommended workflow for handling and storing this compound.
Caption: Recommended workflow for handling and storing this compound.
Conclusion: Best Practices for Ensuring Experimental Success
The chemical integrity of this compound is paramount to its successful application in synthesis and drug discovery. By understanding its inherent stability characteristics and adhering to the recommended storage and handling protocols, researchers can minimize the risk of degradation, ensuring the reliability and reproducibility of their experimental results. The insights provided in this guide, rooted in the established chemistry of arylboronic acids and practical laboratory experience, serve as a valuable resource for scientists working with this important chemical building block.
References
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- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. lookchem.com [lookchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
A Deep Dive into the Spectroscopic Signature of 2-Chloro-5-formylphenylboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-formylphenylboronic acid (C₇H₆BClO₃) is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a chlorinated and formylated phenyl ring appended to a boronic acid moiety, makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation, while the aldehyde functionality provides a reactive handle for a variety of chemical transformations, including reductive amination and the formation of imines and oximes.
The precise structural elucidation and confirmation of purity of this compound are paramount for its effective application. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive and non-destructive means to achieve this. This technical guide offers a detailed exploration of the spectroscopic data for this compound, providing insights into the interpretation of its NMR, IR, and MS spectra. The causality behind experimental choices and the principles of each technique are discussed to provide a holistic understanding for researchers in the field.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly correlate with its spectroscopic signature. The following diagram illustrates the molecular structure and the key regions amenable to spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: A Self-Validating System
A robust NMR analysis begins with meticulous sample preparation and instrument setup. The following protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and exchange with the acidic B(OH)₂ protons, which can sometimes lead to broad signals.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrumental Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
Instrumental Parameters (¹³C NMR):
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the aldehyde proton, and the boronic acid protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | CHO |
| ~8.2 | d | 1H | Ar-H |
| ~8.0 | dd | 1H | Ar-H |
| ~7.6 | d | 1H | Ar-H |
| ~5.5 (broad) | s | 2H | B(OH)₂ |
Source: Predicted data based on typical chemical shifts for similar compounds and available spectra from chemical suppliers.[3]
Interpretation:
-
Aldehyde Proton (CHO): The downfield singlet at approximately 10.0 ppm is characteristic of an aldehyde proton, which is highly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl group.
-
Aromatic Protons (Ar-H): The aromatic region between 7.6 and 8.2 ppm is expected to show three distinct signals for the three aromatic protons. The substitution pattern (1,2,4-trisubstituted) leads to a complex splitting pattern. The proton ortho to the formyl group is expected to be the most downfield, while the proton ortho to the chlorine atom will also be downfield due to the inductive effect of the halogen. The coupling constants (J-values) between these protons would provide definitive evidence for their relative positions.
-
Boronic Acid Protons (B(OH)₂): The protons of the boronic acid group are acidic and can exchange with residual water in the solvent. This often results in a broad singlet, the chemical shift of which can be variable.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C=O (aldehyde) |
| ~140 | C-B |
| ~138 | C-Cl |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~130 | Ar-C |
| ~128 | Ar-C |
Source: Predicted data based on typical chemical shifts for similar compounds and available spectra from chemical suppliers.
Interpretation:
-
Carbonyl Carbon (C=O): The signal at approximately 192 ppm is characteristic of an aldehyde carbonyl carbon.
-
Aromatic Carbons: The aromatic carbons appear in the region of 128-140 ppm. The carbon attached to the boron (C-B) and the carbon attached to the chlorine (C-Cl) are expected to be at the lower field end of this range. The other four aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents. The specific assignment of each carbon can be aided by computational predictions or more advanced 2D NMR experiments like HSQC and HMBC.
Caption: A typical workflow for NMR analysis of an organic compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C-H, C=O, C=C, C-Cl, and B-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500-3200 (broad) | Medium-Strong | O-H stretch | Boronic acid, B(OH)₂ |
| 3100-3000 | Medium | Aromatic C-H stretch | Ar-H |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch | CHO |
| ~1700 | Strong | C=O stretch | Aldehyde |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1350 | Strong | B-O stretch | Boronic acid |
| ~1200 | Medium | In-plane C-H bend | Aromatic ring |
| ~800 | Strong | Out-of-plane C-H bend | Aromatic ring |
| ~750 | Medium-Strong | C-Cl stretch | Aryl chloride |
Source: Predicted data based on established IR correlation tables.[4][5]
Interpretation:
-
O-H Stretch: The broad absorption in the 3500-3200 cm⁻¹ region is a hallmark of the O-H stretching vibrations of the hydrogen-bonded boronic acid hydroxyl groups.
-
C-H Stretches: The absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[4] The pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi doublets) are diagnostic for an aldehyde C-H stretch.
-
C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde.
-
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.[5]
-
B-O Stretch: A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-H bending vibrations and the C-Cl stretch, which are unique to the molecule and serve as a "fingerprint" for its identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.[6]
Experimental Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a common method.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the determination of the molecular weight. Electron ionization (EI) is a harder technique that causes fragmentation and provides structural information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Mass Spectral Data and Interpretation
The molecular weight of this compound is 184.39 g/mol .
| m/z | Interpretation |
| 185/187 | [M+H]⁺ (protonated molecule) |
| 183/185 | [M-H]⁻ (deprotonated molecule) |
| 167/169 | [M-H₂O+H]⁺ (loss of water) |
| 155/157 | [M-CHO]⁺ (loss of formyl group) |
Source: Predicted fragmentation pattern based on the molecular structure.
Interpretation:
-
Molecular Ion Peak: In ESI-MS, the base peak is often the protonated or deprotonated molecule, confirming the molecular weight. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments, with two peaks separated by two m/z units in an approximate 3:1 intensity ratio (³⁵Cl:³⁷Cl).
-
Fragmentation Pattern: Under harsher ionization conditions like EI or in tandem MS (MS/MS) experiments, fragmentation would be observed. Common fragmentation pathways for this molecule would include the loss of water from the boronic acid group, and the loss of the formyl group (CHO). The stability of the resulting carbocations will dictate the major fragmentation pathways.[7]
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a robust and comprehensive confirmation of its molecular structure. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides insights into fragmentation. The detailed analysis and interpretation of this spectroscopic data, grounded in established scientific principles, are essential for ensuring the quality and identity of this important synthetic building block, thereby supporting its application in research and development.
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Reactivity profile of the formyl group in 2-Chloro-5-formylphenylboronic acid
An In-Depth Technical Guide Topic: Reactivity Profile of the Formyl Group in 2-Chloro-5-formylphenylboronic Acid Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its utility is derived from the presence of two distinct and valuable functional groups on a single phenyl ring: a boronic acid and a formyl group. While the boronic acid is widely recognized for its participation in palladium-catalyzed cross-coupling reactions, the formyl group offers a versatile handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the formyl group's reactivity profile, examining the electronic interplay with the chloro and boronic acid substituents, its participation in key chemical reactions, the principles of chemoselectivity, and the structural nuances that govern its behavior.
Introduction: A Bifunctional Linchpin in Synthesis
In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This compound (CAS: 1150114-78-5) has emerged as a valuable reagent due to the orthogonal reactivity of its key functional groups.[1][2] The boronic acid moiety serves as a cornerstone for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.[1][3] Concurrently, the formyl group (an aldehyde) acts as a powerful electrophilic site and a precursor for a multitude of other functionalities.[1] Understanding the specific reactivity of this formyl group, as modulated by the electronic effects of the adjacent chloro and boronic acid groups, is critical for its effective deployment in multi-step synthetic campaigns. This guide elucidates the chemical behavior of the formyl group, providing researchers with the predictive insight needed for rational synthetic design.
Physicochemical and Structural Properties
The reactivity of the formyl group is intrinsically linked to the overall electronic and steric environment of the molecule. The presence of a chlorine atom and a boronic acid group, both electron-withdrawing, significantly influences the electrophilicity of the aldehyde carbon.
| Property | Value | Source |
| CAS Number | 1150114-78-5 | [4][5][6] |
| Molecular Formula | C₇H₆BClO₃ | [5][6] |
| Molecular Weight | 184.38 g/mol | [5][6] |
| Appearance | Off-white to white solid | N/A |
| Storage | Inert atmosphere, 2-8°C | [7][8] |
The key to understanding the formyl group's unique reactivity in ortho-substituted phenylboronic acids lies in the potential for intramolecular interactions. In related compounds like 2-formylphenylboronic acid (2-FPBA), a tautomeric equilibrium exists between the open-chain aldehyde and a cyclic benzoxaborole form.[9][10] This is due to the proximity of the formyl oxygen and the Lewis acidic boron center.[9] This phenomenon dramatically influences which reactions are favored and their underlying mechanisms.
Caption: Tautomeric equilibrium in ortho-formylphenylboronic acids.
Core Reactivity of the Formyl Group
The formyl group in this compound undergoes a range of classical aldehyde reactions. However, the presence of the boronic acid in the ortho position can dramatically accelerate certain transformations, a feature that can be exploited for highly efficient conjugations.
Accelerated Condensation Reactions: A Mechanistic Insight
One of the most powerful features of ortho-formylphenylboronic acids is their ability to catalyze condensation reactions with α-effect amines, such as hydroxylamines and hydrazines.[11] This results in the rapid and efficient formation of stable oximes and hydrazones under physiological conditions, often with rate constants several orders of magnitude higher than analogous reactions lacking the boronic acid moiety.
Causality of Rate Acceleration: The mechanism involves the Lewis acidic boron atom acting as an intramolecular catalyst.[11]
-
Initial Adduct Formation: The amine nucleophile attacks the electrophilic formyl carbon to form a hemiaminal intermediate.
-
Intramolecular Trapping: The boron atom traps the newly formed hydroxyl group, creating a cyclic boronate ester intermediate.
-
Facilitated Dehydration: This cyclic intermediate architecture pre-organizes the molecule for the elimination of water, which is often the rate-limiting step in imine formation. The boronate formation increases the effective pKa of the oxygen lone pair, facilitating the final dehydration step to yield the stable product.[11]
Caption: Boronic acid-assisted condensation workflow.
Reductive Amination
Reductive amination is a cornerstone reaction for introducing amine diversity. The formyl group serves as the electrophilic partner for condensation with a primary or secondary amine to form a Schiff base (imine) or enamine intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to avoid reduction of the aldehyde before condensation.
Typical Protocol for Reductive Amination:
-
Solvent & Amine Addition: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)). Add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction can be accelerated by the addition of a mild acid catalyst or dehydrating agent like molecular sieves.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Oxidation and Reduction of the Formyl Group
The formyl group can be readily transformed into a carboxylic acid or a primary alcohol, providing further synthetic diversification.
-
Oxidation: Reagents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder Pinnick oxidation conditions (NaClO₂ with a scavenger) can convert the formyl group to a carboxylic acid, yielding 4-chloro-3-(dihydroxyboranyl)benzoic acid.
-
Reduction: The formyl group is easily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction is typically fast and high-yielding, producing (2-chloro-5-(hydroxymethyl)phenyl)boronic acid.
Chemoselectivity: Controlling the Site of Reaction
A key challenge and opportunity when using bifunctional reagents is achieving chemoselectivity. The reaction conditions determine whether the boronic acid or the formyl group reacts preferentially.
-
Favoring Formyl Group Reactivity: Standard aldehyde chemistry (reductive amination, Wittig reaction, condensation) can often be performed while leaving the boronic acid intact, especially under neutral or mildly acidic conditions at moderate temperatures.
-
Favoring Boronic Acid Reactivity: Suzuki-Miyaura couplings are typically run under basic conditions with a palladium catalyst and elevated temperatures. These conditions will generally not affect the formyl group, although side reactions can occur.
-
Protecting Group Strategy: For multi-step syntheses requiring unambiguous selectivity, protection of one group is a robust strategy. The boronic acid is commonly protected as its pinacol ester derivative.[7] This ester is stable to a wide range of reaction conditions used to modify the formyl group. The pinacol ester can be formed by reacting this compound with pinacol, and it can be deprotected later if needed.
Conclusion
The formyl group in this compound is not merely a secondary functional handle but a key player with a rich and nuanced reactivity profile. Its electrophilicity is enhanced by the ring's electronic-withdrawing substituents. More significantly, the proximate boronic acid group can act as a powerful intramolecular catalyst, dramatically accelerating condensation reactions in a way that is highly valuable for bioconjugation and materials science. By understanding the interplay between the functional groups and mastering the principles of chemoselectivity—either through careful condition selection or the use of protecting groups—researchers can fully exploit the synthetic potential of this versatile building block to accelerate discovery and development programs.
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An In-Depth Technical Guide to the Boronic Acid to Boronate Ester Equilibrium of 2-Chloro-5-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the reversible equilibrium between 2-Chloro-5-formylphenylboronic acid and its corresponding boronate esters. Boronic acids and their derivatives are pivotal in medicinal chemistry and materials science, and a deep understanding of their equilibrium dynamics is crucial for the rational design of novel therapeutics, diagnostics, and functional materials. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable, field-proven insights into manipulating and characterizing this important chemical equilibrium.
Introduction: The Significance of the Boronic Acid Functional Group
Boronic acids, characterized by a C-B(OH)₂ functional group, are synthetic compounds with unique properties that make them invaluable in a range of scientific disciplines[1]. Their ability to form reversible covalent bonds with diols is the cornerstone of their utility in applications such as glucose sensing, bioconjugation, and as key building blocks in Suzuki-Miyaura cross-coupling reactions[1]. The equilibrium between the boronic acid and its cyclic ester, the boronate ester, is highly dynamic and sensitive to a variety of factors, making a thorough understanding of this process essential for its effective application[2][3].
This guide focuses specifically on this compound, a molecule of interest due to the presence of two electron-withdrawing substituents on the phenyl ring: a chloro group and a formyl group. These substituents significantly influence the electronic properties of the boronic acid, thereby impacting its acidity, reactivity, and the position of the boronate ester equilibrium.
Fundamental Principles of the Boronic Acid-Boronate Ester Equilibrium
The reaction between a boronic acid and a diol to form a cyclic boronate ester is a reversible condensation reaction. The position of this equilibrium is dictated by several key factors:
-
pKa of the Boronic Acid and Diol: The acidity of both the boronic acid and the diol plays a central role in the thermodynamics of boronate ester formation[2].
-
Steric Hindrance: The steric environment around both the boron center and the diol can significantly impact the stability of the resulting boronate ester[2].
-
pH of the Solution: The pH of the reaction medium influences the ionization state of the boronic acid, which in turn affects its reactivity towards diols[2].
-
Solvent and Temperature: The choice of solvent and the reaction temperature can alter the equilibrium constant of the esterification reaction.
The equilibrium can be represented as follows:
Figure 1: General equilibrium between a boronic acid and a diol to form a boronate ester.
The Influence of Substituents on this compound
The chloro and formyl groups on the phenyl ring of this compound are both electron-withdrawing. This electronic perturbation has a profound effect on the properties of the boronic acid moiety.
Impact on Acidity (pKa)
A lower pKa is advantageous for applications at physiological pH (around 7.4), as a larger fraction of the boronic acid will exist in the more reactive anionic form, facilitating diol binding.
Steric Considerations
The chloro group at the ortho position introduces steric hindrance around the boron center. This steric bulk can influence the rate of boronate ester formation and the stability of the resulting ester, depending on the nature of the diol. For smaller diols, the steric effect may be minimal, but for bulkier diols, it could disfavor ester formation.
Experimental Protocols
Synthesis of Boronate Esters from this compound
A common method for the synthesis of boronate esters, particularly pinacol esters, involves the direct condensation of the boronic acid with the corresponding diol.
Protocol: Synthesis of this compound pinacol ester
-
Reagents and Equipment:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., dichloromethane, THF, or toluene)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add pinacol (1.0-1.2 eq).
-
Add a drying agent to the reaction mixture to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
If the reaction is slow, gentle heating under reflux may be applied.
-
Once the reaction is complete, filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude boronate ester.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Figure 2: Experimental workflow for the synthesis of a pinacol boronate ester.
Characterization of the Equilibrium by ¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a powerful tool for monitoring the boronic acid to boronate ester equilibrium in situ[5][6]. The chemical shift of the boron nucleus is highly sensitive to its coordination environment.
-
Trigonal Boronic Acid (sp²): The ¹¹B NMR signal for a trigonal boronic acid typically appears in the range of δ 27-33 ppm [3].
-
Tetrahedral Boronate Ester (sp³): Upon formation of a tetrahedral boronate ester, the boron nucleus becomes more shielded, resulting in an upfield shift of the ¹¹B NMR signal to the range of δ 5-15 ppm [7].
Protocol: Monitoring the Equilibrium by ¹¹B NMR
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with a co-solvent).
-
Acquire a baseline ¹¹B NMR spectrum of the free boronic acid.
-
Prepare a separate solution of the diol of interest in the same deuterated solvent.
-
-
Titration and Data Acquisition:
-
Add incremental amounts of the diol solution to the boronic acid solution directly in the NMR tube.
-
Acquire a ¹¹B NMR spectrum after each addition, ensuring the system has reached equilibrium.
-
Monitor the appearance and integration of the new peak corresponding to the boronate ester and the disappearance of the boronic acid peak.
-
-
Data Analysis:
-
By integrating the signals for the free boronic acid and the boronate ester at different diol concentrations, the equilibrium constant (Keq) can be calculated.
-
Figure 3: Logical relationship for determining the equilibrium constant using ¹¹B NMR.
Quantitative Data and Considerations
| Parameter | Value/Observation | Significance |
| CAS Number | 1150114-78-5[8] | Unique identifier for this compound. |
| pKa | Not experimentally determined in surveyed literature. Estimated to be < 8.8. | A lower pKa enhances reactivity at physiological pH. |
| Equilibrium Constant (Keq) | Dependent on the diol and reaction conditions. Not specifically reported for this molecule. | Quantifies the extent of boronate ester formation at equilibrium. |
| ¹¹B NMR Chemical Shift (Free Acid) | Expected in the range of δ 27-33 ppm. | Characteristic of the trigonal sp² boron center. |
| ¹¹B NMR Chemical Shift (Boronate Ester) | Expected in the range of δ 5-15 ppm. | Characteristic of the tetrahedral sp³ boron center. |
Table 1: Summary of key data for this compound.
Conclusion and Future Outlook
The equilibrium between this compound and its boronate esters is a finely balanced interplay of electronic and steric factors. The electron-withdrawing nature of the chloro and formyl substituents enhances the Lewis acidity of the boron center, which is expected to favor boronate ester formation, particularly at or near physiological pH.
For researchers and drug development professionals, a quantitative understanding of this equilibrium is paramount. While this guide provides the foundational knowledge and experimental frameworks, the determination of the specific pKa and equilibrium constants for this compound with various biologically relevant diols remains a key area for future investigation. Such data will be invaluable for the predictive design of molecules with tailored diol-binding affinities and for optimizing reaction conditions in synthetic applications. The methodologies outlined herein, particularly the use of ¹¹B NMR spectroscopy, provide a robust platform for these future studies.
References
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Internal and external catalysis in boronic ester networks - Semantic Scholar. (n.d.). Retrieved from [Link]
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A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. (2021). Universitas Airlangga. Retrieved from [Link]
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A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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On the Computational Determination of the pKa of Some Arylboronic Acids. (2024). MDPI. Retrieved from [Link]
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Correlation of the pKa values of monosubstituted phenylboronic acids... (n.d.). ResearchGate. Retrieved from [Link]
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Chemistry Of Boronic Esters. (2019). AA Blocks. Retrieved from [Link]
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Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. (2012). PubMed. Retrieved from [Link]
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11 B NMR Chemical Shifts. (n.d.). SDSU Chemistry. Retrieved from [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Retrieved from [Link]
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Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]
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CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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(a) Kinetics of the exchange reaction of boronic esters according to... (n.d.). ResearchGate. Retrieved from [Link]
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The Versatility of Substituted Phenylboronic Acids: A Technical Guide to Their Expanding Applications
Foreword: The Unique Chemistry of the Boron-Carbon Bond
Phenylboronic acids (PBAs) and their substituted derivatives represent a class of organoboron compounds that have transitioned from niche reagents to indispensable tools across a remarkable spectrum of scientific disciplines. Their utility is rooted in the unique electronic nature of the boron atom. With its empty p-orbital, boron imparts mild Lewis acidity to the molecule, allowing it to engage in a diverse array of chemical interactions.[1][2][3] The most pivotal of these is the formation of reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that has been ingeniously exploited for molecular recognition, sensing, and drug delivery.[1][2] This guide provides an in-depth exploration of the burgeoning applications of novel substituted phenylboronic acids, offering both mechanistic insights and practical methodologies for researchers, scientists, and professionals in drug development.
I. The Core of Versatility: Reversible Covalent Interactions
The cornerstone of phenylboronic acid chemistry lies in its reaction with diols to form five- or six-membered cyclic boronate esters.[3] This interaction is dynamic and reversible, with the equilibrium sensitive to factors such as pH, temperature, and the concentration of the diol.[4] The pKa of a typical phenylboronic acid is around 9, but upon complexation with a diol, the resulting tetrahedral boronate complex exhibits a lower pKa of approximately 7.[1] This pH-dependent equilibrium is a key feature leveraged in many of its biological applications.
II. Applications in Medicinal Chemistry and Drug Development
The unique reactivity of the boronic acid moiety has cemented its role in modern drug discovery and development, from active pharmaceutical ingredients to sophisticated drug delivery systems.
A. Enzyme Inhibition: A Covalent Approach to Therapeutic Intervention
Substituted phenylboronic acids have emerged as a potent class of enzyme inhibitors, primarily targeting serine proteases. The boron atom acts as an electrophile, forming a stable, yet reversible, tetrahedral adduct with the hydroxyl group of the active site serine residue.[1] This mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.
A landmark example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that is a potent and selective inhibitor of the 26S proteasome, a key regulator of intracellular protein degradation.[1] Its boron atom is crucial for its mechanism of action, blocking proteasomes that would otherwise degrade proteins involved in cell cycle regulation and apoptosis, making it an effective chemotherapeutic agent.[1]
Beyond oncology, substituted phenylboronic acids are being investigated as inhibitors for a range of enzymes, including:
-
β-Lactamases: Phenylboronic acid derivatives have shown significant activity against class A and C β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[5][6][7] By inhibiting these enzymes, they can restore the efficacy of existing antibiotics.
-
Human Acyl-Protein Thioesterases 1 and 2: These enzymes are involved in the Ras cycle, a critical signaling pathway in cancer. Boronic acid derivatives have been identified as a class of inhibitors for these cancer drug targets.[1]
Experimental Protocol: Screening for Serine Protease Inhibition
-
Enzyme and Substrate Preparation: Prepare a stock solution of the target serine protease (e.g., trypsin, chymotrypsin) in a suitable buffer (e.g., Tris-HCl, pH 8.0). Prepare a stock solution of a chromogenic or fluorogenic substrate specific for the enzyme.
-
Inhibitor Preparation: Dissolve the substituted phenylboronic acid inhibitors in DMSO to create a range of stock concentrations.
-
Assay Setup: In a 96-well plate, add the enzyme solution to each well. Add varying concentrations of the inhibitor to the test wells and an equivalent volume of DMSO to the control wells. Incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow for enzyme-inhibitor binding.
-
Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate to all wells. Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
B. Targeted Drug Delivery: Reaching the Right Address
The ability of phenylboronic acids to bind to diols is being exploited to create sophisticated drug delivery systems that can target specific cells or tissues.
-
Targeting Sialic Acid on Cancer Cells: Many cancer cells overexpress sialic acid residues on their surface glycoproteins.[8][9] Phenylboronic acid-functionalized nanoparticles and polymers can selectively bind to these sialic acids, leading to enhanced accumulation of the therapeutic payload at the tumor site.[8][9] This interaction is often pH-dependent, allowing for drug release in the slightly more acidic tumor microenvironment.[9]
-
Glucose-Responsive Insulin Delivery: For diabetic patients, maintaining normal blood glucose levels is a constant challenge. Phenylboronic acid-based hydrogels and polymers are being developed as "smart" insulin delivery systems.[10][11][12] At high glucose concentrations, the glucose competes with the cross-linking diols within the hydrogel, causing it to swell and release encapsulated insulin. As glucose levels drop, the hydrogel contracts, halting insulin release.[11]
Workflow for Nanoparticle-Based Targeted Drug Delivery
Caption: Workflow for Phenylboronic Acid-Mediated Targeted Drug Delivery.
III. Advanced Diagnostics: Sensing with Precision
The reversible binding of phenylboronic acids with diols has paved the way for the development of highly sensitive and selective sensors for biologically important molecules.
A. Continuous Glucose Monitoring
Enzyme-based glucose sensors, while widely used, can suffer from limitations such as instability and dependence on oxygen. Phenylboronic acid-based sensors offer a promising alternative for continuous glucose monitoring.[13] These sensors utilize the reversible covalent binding of glucose, a diol-containing molecule, to a phenylboronic acid receptor.[13] This binding event can be transduced into a measurable signal through various mechanisms:
-
Fluorescence Spectroscopy: Phenylboronic acid-appended fluorophores can exhibit changes in their fluorescence properties upon binding to glucose.[14]
-
Holographic Sensors: The binding of glucose to a phenylboronic acid-functionalized holographic grating can cause a change in the diffraction wavelength, allowing for optical detection of glucose levels.[13]
-
Hydrogel-Based Sensors: The swelling and shrinking of glucose-responsive hydrogels containing phenylboronic acid moieties can be used to measure glucose concentrations.[15][16]
Table 1: Comparison of Glucose Sensing Technologies
| Feature | Enzyme-Based Sensors | Phenylboronic Acid-Based Sensors |
| Recognition Element | Glucose Oxidase | Phenylboronic Acid |
| Mechanism | Enzymatic Oxidation | Reversible Covalent Binding |
| Stability | Prone to denaturation | Generally more stable |
| Oxygen Dependence | Yes | No |
| Continuous Monitoring | Can be limited by enzyme lifetime | Well-suited for long-term use[13] |
B. Detection of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) play crucial roles in both normal physiology and various pathological conditions.[17] Phenylboronic acids can be oxidized by certain ROS, leading to the formation of a phenol and boric acid.[18][19] This irreversible reaction has been utilized to design fluorescent probes for the detection of ROS.[17][18][20] Typically, a fluorophore is "caged" with a phenylboronic acid group. In the presence of ROS, the boronic acid is cleaved, "uncaging" the fluorophore and producing a fluorescent signal.[18]
IV. Innovations in Materials Science
The dynamic and reversible nature of the boronate ester bond has made substituted phenylboronic acids valuable building blocks for the creation of "smart" and functional materials.
A. Self-Healing Polymers
The ability of boronate ester bonds to break and reform allows for the creation of self-healing polymers.[4] When a material containing these dynamic covalent bonds is damaged, the bonds can reform across the damaged interface upon the application of a stimulus such as heat or a change in pH, restoring the material's integrity.[4][21] This has significant potential in applications ranging from coatings to biomedical implants.
Mechanism of Self-Healing in Boronic Ester-Based Polymers
Caption: Self-healing mechanism in boronic ester-containing polymers.
B. Supramolecular Chemistry and Gel Formation
Phenylboronic acids are excellent building blocks for supramolecular assemblies due to their ability to form predictable hydrogen-bonded structures.[22] Furthermore, the introduction of boronic acid moieties into gelators can make the self-assembly process responsive to the presence of sugars, leading to sugar-responsive sol-gel transitions.[23][24] This has applications in areas such as controlled release and sensing.
V. Organic Synthesis: The Suzuki-Miyaura Coupling and Beyond
Phenylboronic acids are perhaps most widely known in the field of organic chemistry for their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][25][26] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryls, a common motif in many pharmaceuticals and functional materials.[25][27] The reaction involves the transmetalation of the organic group from the boronic acid to the palladium catalyst.[1]
Beyond the Suzuki coupling, phenylboronic acids participate in a variety of other important organic transformations, including Chan-Lam coupling, Heck-type couplings, and as protecting groups for diols.[2][3]
VI. Future Perspectives and Conclusion
The field of substituted phenylboronic acids is one of continuous innovation. Current research is focused on developing novel derivatives with enhanced binding affinities, selectivity, and stability.[28] The exploration of new applications in areas such as catalysis, electronics, and theranostics is also a major focus. The inherent versatility of the phenylboronic acid moiety, stemming from its unique ability to engage in reversible covalent interactions, ensures that it will remain a cornerstone of chemical and biomedical research for the foreseeable future. The continued exploration of its chemistry promises to unlock even more groundbreaking applications, further solidifying its importance in both fundamental science and tangible technologies.
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In-Depth Structural Analysis of 2-Chloro-5-formylphenylboronic Acid: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the structural analysis of 2-Chloro-5-formylphenylboronic acid, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the complete structural elucidation of this versatile compound.
Introduction: The Significance of this compound
This compound (CAS No. 1150114-78-5) is a bifunctional organoboron compound of significant interest in organic synthesis.[1] Its utility stems from the presence of two key functional groups: a boronic acid moiety, which is a cornerstone of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, and a formyl (aldehyde) group, which serves as a versatile handle for a wide array of chemical transformations. This unique combination allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals and novel materials. A thorough understanding of its structural characteristics is paramount for its effective utilization and for ensuring the purity and desired reactivity in complex synthetic pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1150114-78-5 | |
| Molecular Formula | C₇H₆BClO₃ | |
| Molecular Weight | 184.39 g/mol | |
| IUPAC Name | (2-Chloro-5-formylphenyl)boronic acid | |
| Appearance | White to off-white powder | Generic Material Property |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | Generic Material Property |
Core Structural Analysis Workflow
The comprehensive structural characterization of this compound necessitates a multi-technique approach to unambiguously determine its connectivity, stereochemistry, and three-dimensional structure. The logical workflow for this analysis is depicted below.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 2-Chloro-5-formylphenylboronic acid
Introduction: The Strategic Importance of 2-Chloro-5-formylphenylboronic acid in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.
This application note provides a detailed guide to the Suzuki-Miyaura coupling protocol utilizing This compound . This specific boronic acid is a valuable building block for the synthesis of functionalized biaryl compounds. The presence of a formyl group offers a reactive handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or olefination, making it a versatile synthon in multi-step syntheses. The chloro substituent, while rendering the aryl halide partner's oxidative addition more challenging than its bromo or iodo counterparts, offers advantages in terms of cost and availability of starting materials.[4][5]
This guide is designed for researchers, scientists, and drug development professionals, providing not just a step-by-step protocol, but also the underlying scientific rationale for each component and procedural choice, ensuring a robust and reproducible methodology.
Mechanistic Insights: The Catalytic Cycle and the Role of Key Reagents
A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) species. For aryl chlorides, this step can be sluggish due to the strong C-Cl bond.[4][5] To overcome this, specialized catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to enhance the electron density on the palladium center, thereby promoting the oxidative addition.[7][8]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is crucial here. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) complex.[9][10][11] The choice of base and solvent can significantly influence the rate and efficiency of this step.
-
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Below is a graphical representation of the Suzuki-Miyaura catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Representative Biarylcarboxaldehyde
This protocol details the coupling of this compound with a representative aryl bromide, 4-bromoanisole, to yield 2'-Chloro-4-methoxy-5'-formylbiphenyl.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial Source | Store under inert atmosphere. |
| 4-Bromoanisole | ≥98% | Commercial Source | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source | |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercial Source | Air-sensitive, handle under inert gas. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercial Source | Finely powdered for better solubility. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source | Degas before use. |
| Deionized Water | Degas before use. | ||
| Ethyl Acetate | ACS Grade | For workup. | |
| Brine (Saturated NaCl solution) | For workup. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | For drying. | |
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent, the limiting reagent), and finely powdered potassium phosphate (2.0 equivalents).
-
In a separate vial, weigh out Palladium(II) Acetate (2 mol%) and SPhos (4 mol%). Add these to the Schlenk flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
-
Solvent Addition and Reaction:
-
To the flask, add degassed 1,4-dioxane and degassed deionized water (a common ratio is 4:1 to 5:1 v/v) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically turn dark.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-12 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization of the Product
The purified product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity of the biaryl product.
-
Mass Spectrometry (e.g., GC-MS or LC-MS): To confirm the molecular weight of the product.
-
Melting Point: As an indicator of purity.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality base | Use a fresh batch of palladium catalyst and ligand. Ensure thorough degassing of solvents. Use a freshly opened, anhydrous, and finely powdered base. |
| Low reaction temperature | Increase the temperature in 10 °C increments, up to the boiling point of the solvent mixture. | |
| Protodeboronation of Boronic Acid | Presence of excess water; Prolonged reaction time at high temperature | Use a more anhydrous solvent system or consider using the pinacol ester of the boronic acid, which is more stable.[9][10] Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction | Ensure rigorous exclusion of air. A small amount of a reducing agent can sometimes be beneficial if using a Pd(II) source. |
| Dehalogenation of Aryl Halide | High temperature; Certain bases or ligands | Lower the reaction temperature. Screen different bases (e.g., Cs₂CO₃, K₂CO₃).[9] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of functionalized biaryl compounds. The protocol described herein, utilizing a modern catalyst system effective for challenging aryl chlorides, provides a reliable and scalable procedure. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this reaction for their specific synthetic targets, paving the way for the efficient construction of novel molecules for drug discovery and materials science.
References
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2013). PMC. [Link]
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"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction: a tale of two mechanisms.
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 5(14), 2465–2468. [Link]
- Dey, R., Sreedhar, B., & Ranu, B. C. (2010). Molecular sieves-supported palladium(II) catalyst: Suzuki coupling of chloroarenes and an easy access to useful intermediates for the synthesis of irbesartan, losartan and boscalid. Tetrahedron, 66(13), 2301-2305.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
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Application Notes and Protocols: Synthesis of Biphenyl Derivatives with 2-Chloro-5-formylphenylboronic Acid
<
Introduction: The Strategic Importance of Functionalized Biphenyls
Biphenyl scaffolds are a cornerstone in medicinal chemistry and materials science, frequently appearing in the structure of pharmaceuticals, agrochemicals, and organic electronics.[1][2][3] The ability to synthesize these structures with a high degree of control over substitution patterns is paramount for the development of novel molecular entities with tailored properties. 2-Chloro-5-formylphenylboronic acid emerges as a particularly valuable building block in this context. The presence of three distinct functional handles—the boronic acid, the chloro group, and the formyl group—offers a versatile platform for sequential, site-selective modifications, enabling the construction of complex, multi-functionalized biphenyl derivatives.
The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and widely adopted method for the formation of carbon-carbon bonds.[4][5] The chloro and formyl groups, on the other hand, can serve as points for further derivatization, allowing for the introduction of diverse pharmacophores or tuning of electronic properties. This application note provides a comprehensive guide to the synthesis of biphenyl derivatives utilizing this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide.[4][6] The catalytic cycle, a cornerstone of modern organic synthesis, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium(II) intermediate.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a process facilitated by a base.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biphenyl product and regenerating the palladium(0) catalyst.[6]
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation: Expected Outcomes and Optimization
The yield and purity of the biphenyl product can be influenced by several factors. The following table provides a summary of key parameters and their potential impact on the reaction outcome.
| Parameter | Variation | Expected Outcome | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | May improve yields for challenging substrates. | Ligand choice influences catalyst stability and activity.[8] |
| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Stronger bases can accelerate transmetalation. | The base activates the boronic acid for transmetalation.[6] |
| Solvent System | Toluene/Water, DMF/Water | Can affect solubility and reaction rate. | Solvent choice impacts reagent solubility and reaction temperature. |
| Temperature | 60-120 °C | Higher temperatures can increase reaction rates. | Sufficient thermal energy is needed to overcome activation barriers. |
Visualization of the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure proper inert atmosphere conditions. |
| Poor quality boronic acid | Use high-purity this compound. | |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or freeze-pump-thaw cycles. | |
| Formation of Homocoupled Byproducts | Oxygen contamination | Maintain a strict inert atmosphere throughout the reaction. |
| High catalyst loading | Optimize the catalyst loading to the minimum effective amount. | |
| Decomposition of Boronic Acid | Prolonged reaction times at high temperatures | Monitor the reaction closely and stop it once the starting material is consumed. |
Applications in Drug Discovery and Materials Science
The biphenyl derivatives synthesized from this compound are valuable intermediates for a range of applications:
-
Medicinal Chemistry: The formyl group can be readily converted to other functional groups, such as amines, alcohols, or carboxylic acids, allowing for the synthesis of diverse compound libraries for high-throughput screening.[9] The chloro substituent can be a site for further cross-coupling reactions or nucleophilic aromatic substitution.
-
Materials Science: The tailored electronic properties of functionalized biphenyls make them suitable for applications in organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.[5]
Conclusion
This compound is a versatile and powerful building block for the synthesis of functionalized biphenyl derivatives. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for constructing the core biphenyl scaffold. The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore the synthesis of novel biphenyl-containing molecules for a wide array of scientific applications.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
SpringerLink. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. [Link]
-
ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations | Organometallics. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Google Patents.
-
Kingston University Research Repository. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
ACS Publications. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry. [Link]
-
ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
-
ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]
-
ResearchGate. Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-5-formylphenylboronic Acid
Introduction: The Strategic Importance of 2-Chloro-5-formylphenylboronic Acid
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the demand for complex molecular architectures continues to grow. Substituted biaryl aldehydes are crucial building blocks in this endeavor, serving as versatile precursors to a wide array of valuable compounds. This compound has emerged as a strategically important reagent due to the orthogonal reactivity of its functional groups. The boronic acid moiety serves as a potent nucleophile in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The formyl group provides a handle for subsequent transformations such as reductive amination, oxidation, or olefination. Furthermore, the ortho-chloro substituent can be a site for further cross-coupling or other nucleophilic substitution reactions, allowing for the stepwise and controlled construction of highly functionalized molecules. This application note provides a detailed guide to the use of this compound in three major classes of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling.
I. The Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds between organoboronic acids and organic halides or triflates.[1] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.
Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1] The coupling of aryl chlorides, such as the target substrate, can be challenging and often requires more electron-rich and bulky phosphine ligands to facilitate this step.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can influence reaction rates and yields.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Protocol: Synthesis of 4'-Methoxy-4-chloro-1,1'-biphenyl-3-carbaldehyde
This protocol describes the coupling of this compound with 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), cesium carbonate (3.0 mmol), and [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 6-8 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl aldehyde.
| Parameter | Condition | Rationale |
| Catalyst | [Pd(dppf)Cl₂] | A robust and versatile catalyst suitable for a range of Suzuki couplings. |
| Ligand | dppf (in the catalyst complex) | A ferrocene-based diphosphine ligand that is effective for coupling aryl chlorides. |
| Base | Cesium carbonate (Cs₂CO₃) | A strong base that effectively promotes transmetalation. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents. |
| Temperature | 100 °C | Elevated temperature is often required to facilitate the oxidative addition of aryl chlorides. |
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider using a more electron-rich and bulky ligand such as SPhos or XPhos, which are known to be effective for challenging couplings involving aryl chlorides. Increasing the catalyst loading to 10 mol% may also be beneficial. Ensure all reagents and solvents are anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.
-
Homocoupling of Boronic Acid: The presence of oxygen can lead to the homocoupling of the boronic acid. Rigorous degassing of the reaction mixture is crucial.
-
Protodeborylation: The replacement of the boronic acid group with a hydrogen atom can be a side reaction, particularly with electron-rich boronic acids or under harsh basic conditions. While this compound is not particularly electron-rich, if protodeborylation is observed, consider using a milder base such as K₃PO₄ or K₂CO₃.
II. The Heck Reaction: Arylation of Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] While the classical Heck reaction utilizes aryl halides, variations using arylboronic acids have been developed, often referred to as "boron-Heck" or "oxidative Heck" reactions. These reactions typically require a Pd(II) catalyst and an oxidant to regenerate the active catalyst.
Mechanism of the Oxidative Heck Reaction
The mechanism of the oxidative Heck reaction differs from the traditional Heck reaction in the initial step.
-
Transmetalation: The reaction initiates with the transmetalation of the aryl group from the boronic acid to the Pd(II) center.
-
Migratory Insertion: The alkene coordinates to the arylpalladium(II) complex, followed by migratory insertion of the aryl group onto the alkene.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkylpalladium intermediate, forming the arylated alkene product and a palladium(II) hydride species.
-
Reductive Elimination and Reoxidation: The Pd(II)-H species undergoes reductive elimination to form HX and Pd(0). An oxidant is then required to regenerate the Pd(II) catalyst.
Protocol: Synthesis of 4-Chloro-3-styrylbenzaldehyde
This protocol provides a general procedure for the Heck-type coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Benzoquinone (oxidant)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a flame-dried Schlenk tube, combine this compound (1.0 mmol), potassium carbonate (2.0 mmol), 1,4-benzoquinone (1.2 mmol), and palladium(II) acetate (0.05 mmol, 5 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous DMF (5 mL) and styrene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to yield the product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common Pd(II) source for oxidative Heck reactions. |
| Oxidant | 1,4-Benzoquinone | Regenerates the active Pd(II) catalyst from Pd(0). |
| Base | K₂CO₃ | Facilitates the initial transmetalation step. |
| Solvent | DMF | A polar aprotic solvent suitable for Heck reactions. |
| Temperature | 100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
III. The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[6] Given that our substrate is an aryl chloride, this reaction can be more challenging than with the corresponding bromide or iodide.
Mechanism and Considerations for Aryl Chlorides
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the arylpalladium(II) complex.
The oxidative addition of aryl chlorides to Pd(0) is often the rate-limiting step.[7] Therefore, the use of electron-rich and bulky phosphine ligands is often necessary to promote this transformation. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper, such as the formation of alkyne homocoupling products (Glaser coupling).[8]
Protocol: Synthesis of 4-Chloro-3-((4-methoxyphenyl)ethynyl)benzaldehyde
This protocol outlines a copper-free Sonogashira coupling of this compound with 1-ethynyl-4-methoxybenzene. For this reaction, the boronic acid is first converted to the corresponding aryl chloride in situ or used as a starting material if available. Alternatively, a direct Sonogashira-type coupling of arylboronic acids can be achieved under specific conditions, though this is less common. The following protocol assumes the use of 4-chloro-3-iodobenzaldehyde, which can be synthesized from this compound.
Materials:
-
4-Chloro-3-iodobenzaldehyde
-
1-Ethynyl-4-methoxybenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
Procedure:
-
To a Schlenk flask, add 4-chloro-3-iodobenzaldehyde (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Seal the flask, evacuate, and backfill with argon.
-
Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol) via syringe.
-
Add 1-ethynyl-4-methoxybenzene (1.2 mmol) dropwise with stirring.
-
Heat the reaction mixture to 70 °C for 12 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate) to obtain the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A widely used Pd(0) catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Activates the terminal alkyne to form a copper acetylide. |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |
| Solvent | Toluene | A common non-polar solvent for Sonogashira reactions. |
| Temperature | 70 °C | A moderate temperature that is often sufficient for the coupling of aryl iodides. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allows for the efficient construction of biaryl aldehydes, arylated alkenes, and aryl alkynes. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. Careful consideration of the catalyst system, base, and reaction conditions is paramount, particularly when dealing with the less reactive chloro-substituent. With appropriate optimization, this compound can be a powerful tool in the development of novel pharmaceuticals and advanced materials.
References
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 2-Chloro-5-formylphenylboronic Acid in Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of modern drug discovery, the rational design of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions, which form the bedrock of contemporary medicinal chemistry. Among these, 2-Chloro-5-formylphenylboronic acid stands out as a particularly valuable building block. Its trifunctional nature—a reactive boronic acid, an ortho-chloro substituent, and a para-formyl group—offers a rich platform for the synthesis of diverse and intricate scaffolds for bioactive molecules.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a blend of theoretical understanding and practical applicability.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of its effective use. This compound is a stable, crystalline solid, though like many boronic acids, it can be susceptible to dehydration to form boroxines. Proper storage in a cool, dry environment is recommended.
| Property | Value | Source |
| CAS Number | 1150114-78-5 | [1] |
| Molecular Formula | C₇H₆BClO₃ | [1] |
| Molecular Weight | 184.39 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Inert atmosphere, 2-8°C | [2] |
Its pinacol ester, this compound pinacol ester (CAS: 1112209-14-9), is also commercially available and offers enhanced stability against protodeboronation, a common side reaction in Suzuki-Miyaura couplings.[2]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][3][4] this compound is an excellent substrate for this reaction, enabling the construction of biaryl and heteroaryl scaffolds that are prevalent in many pharmaceutical agents. The chloro and formyl groups can be retained during the coupling, providing handles for subsequent chemical modifications.
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex.
Application in the Synthesis of PARP Inhibitor Scaffolds
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Many PARP inhibitors feature a biaryl core. This compound serves as a key building block for the synthesis of precursors to these important drugs.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted aryl halide, a common step in the synthesis of PARP inhibitor backbones.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopicolinamide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 eq) to the flask under a positive pressure of the inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation of the boronic acid.
-
Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxidation, which can deactivate it. Therefore, maintaining an inert atmosphere is crucial for catalytic activity.
-
Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is commonly used. Water can help to dissolve the base and facilitate the formation of the active boronate species.
Subsequent Transformations of the Formyl and Chloro Groups
The true synthetic power of this compound lies in the downstream chemistry of its functional groups.
The Formyl Group as a Synthetic Handle
The aldehyde functionality is a versatile precursor for a variety of chemical transformations:
-
Reductive Amination: To introduce amine-containing side chains.
-
Wittig Reaction: For the formation of carbon-carbon double bonds.
-
Oxidation: To form a carboxylic acid.
-
Condensation Reactions: With various nucleophiles to form heterocycles.
The Chloro Group as a Site for Further Coupling
The chloro substituent can be used in a second cross-coupling reaction, such as another Suzuki-Miyaura or a Buchwald-Hartwig amination, to introduce further diversity and build more complex molecular architectures. The differential reactivity of the C-Cl bond compared to a C-Br or C-I bond can be exploited for selective, sequential cross-couplings.
Self-Validating Protocol Design
A robust protocol should have built-in checks to validate its success.
-
Reaction Monitoring: Regular analysis by TLC or LC-MS allows for the tracking of starting material consumption and product formation. The appearance of a new spot (TLC) or a peak with the expected mass (LC-MS) indicates that the reaction is proceeding.
-
Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the boronic acid proton signal and the appearance of new aromatic signals in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, validate the identity of the product.
-
Purity Assessment: The purity of the final compound should be assessed by HPLC or elemental analysis to ensure it meets the required standards for subsequent biological testing.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic use in Suzuki-Miyaura cross-coupling reactions, combined with the potential for further elaboration of its chloro and formyl groups, provides a streamlined pathway to complex and diverse molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in the quest for novel therapeutics.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemist, M. (2011). Develop an early lead with CROs. Manufacturing Chemist, 28, 47-48.
- Eliel, E., & Wilen, S. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons, Inc.
- Google Patents. (n.d.). Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors.
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- Google Patents. (n.d.). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
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National Center for Biotechnology Information. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Oriental Journal of Chemistry. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1).
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P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Application Notes and Protocols for the Reductive Amination of 2-Chloro-5-formylphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the reductive amination of 2-Chloro-5-formylphenylboronic acid. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of novel aminoboronic acid derivatives, which are valuable building blocks for complex molecular architectures. This document will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and address potential challenges and optimization strategies. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of this compound in Synthesis
This compound is a bifunctional reagent of significant interest in organic synthesis. The presence of a formyl group allows for the introduction of diverse amine functionalities through reductive amination, while the boronic acid moiety serves as a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity makes it a powerful building block for the construction of complex molecules, particularly in the development of pharmaceutical agents and functional materials.
Reductive amination, the process of converting a carbonyl group to an amine via an intermediate imine, is a widely employed and highly efficient method for C-N bond formation.[1] When applied to this compound, this reaction opens the door to a vast array of substituted aminomethylphenylboronic acids, which are key intermediates in the synthesis of novel therapeutics.
Mechanistic Insights: The Chemistry Behind the Transformation
The reductive amination of an aldehyde, such as this compound, with a primary or secondary amine proceeds through a two-step sequence within a single pot:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration of the resulting hemiaminal intermediate yields a protonated imine, also known as an iminium ion.[2]
-
Reduction: A reducing agent, introduced into the reaction mixture, then selectively reduces the iminium ion to the corresponding amine. The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but reactive enough to reduce the in situ formed iminium ion.[3][4]
Diagram of the Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is often the reagent of choice due to its mild nature, tolerance of a wide range of functional groups, and its ability to be used in a one-pot procedure without the need for prior imine formation.[5][6][7]
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | >95% | Frontier Specialty Chemicals |
| Primary Amine (e.g., Benzylamine) | >98% | Major Supplier |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | >95% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE), anhydrous | >99.8% | Major Supplier |
| Acetic Acid, glacial | >99.7% | Major Supplier |
| Saturated Sodium Bicarbonate Solution | N/A | In-house prep. |
| Anhydrous Magnesium Sulfate | N/A | Major Supplier |
| Diethyl Ether | >99% | Major Supplier |
| Hexanes | >98.5% | Major Supplier |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet/outlet
-
Septa
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system
Reaction Setup and Procedure
Diagram of the Experimental Workflow
Caption: Workflow for the reductive amination.
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
-
Add the primary amine (1.1 eq) to the solution via syringe.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by flash column chromatography.
Purification and Characterization
The purification of the resulting aminoboronic acid can be challenging due to its amphoteric nature.[8] Standard silica gel chromatography can be effective, but care must be taken to choose an appropriate eluent system, often a mixture of a polar organic solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate), sometimes with the addition of a small amount of a base like triethylamine or acid like acetic acid to suppress streaking. Recrystallization from a suitable solvent system can also be an effective purification method.[4]
Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Potential Challenges and Optimization
Side Product Formation: Benzoxaboroles
A potential side reaction in the synthesis with 2-formylphenylboronic acids is the intramolecular cyclization to form benzoxaboroles.[1][2][9] This is particularly relevant when using certain amines or under specific reaction conditions. Careful control of the reaction temperature and stoichiometry can help to minimize the formation of this byproduct.
Deboronation
Under certain conditions, particularly with prolonged reaction times or in the presence of strong acids or bases, deboronation of the phenylboronic acid can occur.[6] It is crucial to use mild reaction conditions and to monitor the reaction progress to avoid degradation of the desired product.
Optimizing Reaction Conditions
The reaction conditions provided are a general starting point. Optimization may be necessary for different amine substrates. Key parameters to consider for optimization include:
-
Solvent: While DCE is commonly used, other aprotic solvents such as tetrahydrofuran (THF) or acetonitrile can also be employed.[10]
-
Temperature: Most reductive aminations proceed efficiently at room temperature. However, for less reactive amines, gentle heating may be required.
-
Stoichiometry of Reagents: The equivalents of the amine and reducing agent may need to be adjusted to maximize yield and minimize side product formation.
Conclusion
The reductive amination of this compound is a robust and versatile method for the synthesis of a wide range of aminomethylphenylboronic acid derivatives. By understanding the underlying mechanism and potential challenges, researchers can effectively utilize this reaction to generate novel building blocks for drug discovery and materials science. The protocol provided herein serves as a solid foundation for the successful execution of this important transformation.
References
-
Chemical Science. (n.d.). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Royal Society of Chemistry. Retrieved from [Link]
-
Scilit. (n.d.). Design, synthesis and structure of a frustrated benzoxaborole and its applications in the complexation of amines, amino acids, and protein modification. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination To The Rescue. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Retrieved from [Link]
-
PubMed. (2009, June 16). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloro-methyl-pyridine, and new intermediates.
-
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
-
National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
-
National Institutes of Health. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]
- Google Patents. (n.d.). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Google Patents. (n.d.). Process for preparing 2-chloro-5-chloromethylpyridine.
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Step-by-step guide for Suzuki coupling with chloro-substituted arylboronic acids
A Step-by-Step Guide to Suzuki Coupling with Chloro-Substituted Arylboronic Acids: Overcoming Challenges in C-C Bond Formation
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the use of chloro-substituted arylboronic acids and aryl chlorides as coupling partners presents significant challenges due to the inherent inertness of the C-Cl bond. This guide provides a comprehensive, step-by-step protocol for successfully employing these readily available and cost-effective substrates in Suzuki coupling reactions. We will delve into the mechanistic hurdles, explore rational strategies for catalyst and ligand selection, and offer a detailed experimental procedure with troubleshooting insights to empower researchers in academia and the pharmaceutical industry to confidently utilize this challenging yet rewarding transformation.
Introduction: The Challenge and Opportunity of Aryl Chlorides
The Suzuki-Miyaura coupling, first reported by Akira Suzuki in 1979, has become an indispensable tool for the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials. The reaction's popularity stems from the mild reaction conditions, broad substrate scope, and the commercial availability of a vast array of boronic acids.
While aryl iodides and bromides are highly reactive and commonly used, their higher cost and greater environmental impact make aryl chlorides a more attractive alternative. The primary obstacle in utilizing aryl chlorides lies in the strength and low polarity of the C-Cl bond, which makes the rate-determining oxidative addition step of the catalytic cycle energetically demanding. This guide will equip you with the knowledge and practical steps to overcome this hurdle.
The Catalytic Cycle: Pinpointing the Bottleneck
Understanding the mechanism of the Suzuki coupling is crucial for troubleshooting and optimizing reactions with challenging substrates. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The oxidative addition of the aryl chloride to the Pd(0) catalyst is the most challenging and often rate-limiting step.
For aryl chlorides, the high bond dissociation energy of the C-Cl bond makes the oxidative addition step significantly slower than for the corresponding bromides or iodides. To drive this step forward, highly active catalyst systems are required.
Crafting the Optimal Reaction Environment: A Guide to Component Selection
Success in coupling chloro-substituted arylboronic acids hinges on the judicious selection of the catalyst, ligand, base, and solvent.
The Palladium Catalyst: The Heart of the Reaction
While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd
Application Notes and Protocols: Derivatization of 2-Chloro-5-formylphenylboronic Acid for Complex Molecule Synthesis
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-5-formylphenylboronic acid has emerged as a highly valuable and versatile bifunctional building block for drug discovery, materials science, and agrochemical development. Its structure presents two distinct and orthogonally reactive functional groups: a boronic acid and an aldehyde (formyl group). This unique arrangement, coupled with the electronic influence of the chloro substituent, allows for sequential, controlled modifications, making it an ideal scaffold for building molecular diversity.
The boronic acid moiety is a classic participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2][3] The formyl group, a reactive aldehyde, opens a gateway to a vast array of transformations, including reductive amination, oxidation, reduction, and olefination reactions.[4][5][6]
The power of this reagent lies in the ability to perform these transformations selectively. A synthetic chemist can first engage the boronic acid in a C-C bond formation, leaving the aldehyde untouched for a subsequent diversification step. Conversely, the aldehyde can be modified first, followed by a cross-coupling reaction. This "orthogonal" synthetic strategy is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for screening and optimization.[7][8][9]
This guide provides an in-depth exploration of the key derivatization strategies for this compound, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.
Section 1: Suzuki-Miyaura Cross-Coupling of the Boronic Acid Moiety
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron compound with an organic halide or triflate using a palladium catalyst and a base.[1] For this compound, this reaction enables the direct installation of diverse aryl or heteroaryl groups, forming a biaryl core structure common in many pharmaceuticals.
Mechanistic Considerations and Causality
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. The reactivity order for halides is generally I > Br > OTf >> Cl.[1][3]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₃PO₄, Cs₂CO₃), which activates the boronic acid by forming a more nucleophilic "ate" complex.[11]
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Key Experimental Choices:
-
Catalyst/Ligand System : The presence of an electron-withdrawing formyl group and a chloro substituent on the boronic acid's phenyl ring can influence reactivity. Palladium catalysts paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often highly effective.[2][12] These ligands promote the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides.[1][13]
-
Base Selection : The choice of base is critical. It must be strong enough to facilitate transmetalation but not so harsh as to cause unwanted side reactions, such as decomposition of the starting material or catalyst. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[2][12]
-
Solvent System : A mixture of an organic solvent (like 1,4-dioxane or THF) and water is frequently employed. Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[2][10]
Workflow and Data Presentation
The general workflow for a Suzuki-Miyaura coupling is outlined below.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | Higher reactivity in the oxidative addition step compared to chlorides.[1][3] |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common, effective, and commercially available palladium precursors. |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that accelerate the catalytic cycle.[2][12] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Effective in promoting transmetalation with good functional group tolerance.[2][10] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | Aprotic organic solvent with water to dissolve the base.[10] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the reaction to completion.[14] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv.)
-
Aryl bromide (1.1 equiv.)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
XPhos (0.04 equiv., 4 mol%)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or pressure vessel
Procedure:
-
To a Schlenk flask, add this compound, the aryl bromide, and K₃PO₄.
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add Pd(OAc)₂ and XPhos to the flask under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe.[2]
-
Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes.[10]
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Section 2: Reductive Amination of the Formyl Group
Reductive amination is a powerful and efficient method for forming C-N bonds. It proceeds by converting the aldehyde on this compound into an amine via an intermediate imine.[5] This reaction is highly valuable for introducing basic nitrogen centers, a common feature in many bioactive molecules.
Mechanistic Considerations and Causality
The reaction occurs in two main stages, which can be performed in one pot:[5][15]
-
Imine Formation : The primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (or an iminium ion if a secondary amine is used). This step is typically reversible and is favored by the removal of water or by weakly acidic conditions that protonate the carbonyl oxygen, making it more electrophilic.[5]
-
Reduction : A selective reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond, forming the final amine product.
Key Experimental Choices:
-
Reducing Agent : The choice of reducing agent is critical for success. It must be powerful enough to reduce the imine but mild enough not to reduce the starting aldehyde. Sodium triacetoxyborohydride [NaB(OAc)₃H] is an ideal choice as it is a mild and selective reagent that tolerates the weakly acidic conditions often used to promote imine formation.[15][16] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[16]
-
Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, effectively solubilizing the reagents without interfering with the reaction.
-
Potential Side Reaction : A notable side reaction for formylphenylboronic acids is deboronation (loss of the boronic acid group), which can be sensitive to the specific amine substrate and reaction conditions.[4] Careful characterization of the product is essential.
Workflow and Data Presentation
| Parameter | Recommended Condition | Rationale |
| Amine | Primary or Secondary Amine (1.0-1.2 equiv.) | The nucleophile for imine formation. |
| Reducing Agent | NaB(OAc)₃H (1.5 equiv.) | Mild and selective for imines over aldehydes.[15] |
| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | Aprotic solvents that do not interfere with the reaction. |
| Additive | Acetic Acid (catalytic) | Can be used to accelerate imine formation, but often unnecessary with NaB(OAc)₃H. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for both imine formation and reduction. |
Detailed Experimental Protocol: Reductive Amination
This protocol describes the reductive amination of this compound with a generic primary amine.
Materials:
-
This compound (1.0 equiv.)
-
Primary Amine (1.1 equiv.)
-
Sodium triacetoxyborohydride [NaB(OAc)₃H] (1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add this compound and dissolve it in anhydrous DCM.
-
Add the primary amine to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in portions over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
Section 3: Orthogonal Synthesis and Protecting Group Strategies
The true synthetic utility of this compound is realized in multi-step syntheses where its two functional groups are addressed sequentially.[7] This requires an orthogonal approach, where the reaction conditions for modifying one group do not affect the other.[8][17]
In some cases, it may be necessary to temporarily "mask" or protect one of the functional groups while the other is being transformed.[18]
-
Protecting the Boronic Acid : If the aldehyde needs to be modified under conditions that might degrade the boronic acid (e.g., strongly acidic or oxidative conditions), it can be protected. A common strategy is to convert the boronic acid into a more stable boronic ester, such as a pinacol ester.[19][20] Pinacol esters are generally stable to a wide range of reaction conditions, including chromatography, but are still reactive enough to participate in Suzuki-Miyaura coupling.[19]
-
Protecting the Aldehyde : If the boronic acid is to be reacted under conditions that might affect the aldehyde (e.g., reaction with a nucleophilic Grignard reagent), the aldehyde can be protected as an acetal or ketal. These are stable to basic and nucleophilic conditions but can be easily removed with mild acid.[21]
The choice between Path A and Path B depends on the specific target molecule and the compatibility of the required reagents and conditions at each step. Careful planning is essential for the successful synthesis of complex molecules using this versatile building block.
References
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2015, October). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. [Link]
-
RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
ACS Publications. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. [Link]
-
National Institutes of Health. The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. [Link]
-
Chem-Station Int. Ed. (2016, May 9). Protecting Groups for Boronic Acids. [Link]
-
Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Protecting Groups. [Link]
-
Semantic Scholar. (2017, December 4). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]
- Google Patents. US9085590B2 - Protecting groups for boronic acids.
-
YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Link]
-
ResearchGate. (2021, February). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. [Link]
-
Wordpress. Reductive Amination. [Link]
-
YouTube. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. (2021, December 2). Recent Developments and Strategies for Mutually Orthogonal Bioorthogonal Reactions. [Link]
-
MDPI. (2020, February). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
-
ResearchGate. (2018, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
PubMed. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2008, August 7). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
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- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 16. youtube.com [youtube.com]
- 17. biosynth.com [biosynth.com]
- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 19. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 20. researchgate.net [researchgate.net]
- 21. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
Application Notes: 2-Chloro-5-formylphenylboronic Acid as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and functional organic materials. 2-Chloro-5-formylphenylboronic acid (CAS: 1150114-78-5) has emerged as a highly valuable and versatile bifunctional building block. Its structure uniquely integrates three distinct reactive centers: a boronic acid, a formyl (aldehyde) group, and a chloro substituent. This strategic combination enables chemists to devise elegant and convergent synthetic routes to a diverse array of heterocyclic scaffolds.
The boronic acid moiety is a classical participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2] The formyl group serves as a versatile handle for condensation and cyclization reactions, readily forming imines, and participating in classic named reactions to build ring systems.[3] The chloro group, while often retained in the final structure, offers a potential site for further functionalization via nucleophilic aromatic substitution or other cross-coupling strategies.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing field-proven protocols for the synthesis of high-value heterocyclic systems such as quinolines and benzodiazaborinines, and outlining a powerful sequential strategy for creating complex biaryl-fused heterocycles.
Structural Analysis and Reactivity Profile
The power of this compound lies in the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions.
Caption: Key reactive centers of this compound.
-
Boronic Acid (-B(OH)₂): Positioned at C1, this group is the primary site for Suzuki-Miyaura cross-coupling, enabling the formation of a biaryl linkage. The electron-withdrawing nature of the adjacent chloro and para-formyl groups can influence the transmetalation step, sometimes requiring careful optimization of the catalyst and base.[4][5]
-
Formyl Group (-CHO): Located at C5, this aldehyde is a key electrophile for building heterocyclic rings. It readily undergoes condensation with nucleophiles like amines and active methylene compounds, initiating cyclization cascades.[6]
-
Chloro Group (-Cl): At C2, this substituent provides steric hindrance and electronic effects. It makes the boronic acid group more electron-deficient, which can impact coupling kinetics.[7] It also serves as a handle for potential downstream functionalization.
Application I: Suzuki-Miyaura Cross-Coupling
The foundational application of this precursor is the construction of a biaryl scaffold. This reaction creates a new C-C bond at the position of the boronic acid, leaving the formyl group intact for subsequent transformations.
Causality Behind Protocol Choices:
-
Catalyst: The choice of palladium catalyst and ligand is critical, especially for substrates with challenging electronic properties. A pre-catalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand (e.g., PPh₃, or more advanced biarylphosphines like XPhos for difficult couplings) is often effective.[7][8] The ligand stabilizes the Pd(0) active species and facilitates both the oxidative addition and reductive elimination steps.
-
Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[9] Carbonates like K₂CO₃ or Na₂CO₃ are standard, offering a good balance of reactivity and functional group tolerance. Stronger bases like K₃PO₄ are often used for less reactive aryl chlorides or to accelerate the reaction.[9][10]
-
Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) and water is commonly used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
General Protocol: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[11]
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl halide/triflate (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane (8 mL) and Water (2 mL), via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
| Coupling Partner (Ar-X) | Base | Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Iodoanisole | K₂CO₃ | Pd(PPh₃)₄ | 90 | 4 | 85 - 95 |
| 3-Bromopyridine | K₃PO₄ | Pd(OAc)₂ / XPhos | 100 | 8 | 75 - 88 |
| 4-Chlorotoluene | K₃PO₄ | Pd₂(dba)₃ / SPhos | 110 | 12 | 70 - 82 |
| Phenyl triflate | Na₂CO₃ | Pd(PPh₃)₄ | 85 | 6 | 80 - 90 |
Note: Yields are illustrative and highly dependent on the specific substrate and precise reaction conditions. Optimization is often required.
Application II: Direct Heterocycle Synthesis via Condensation
The formyl group provides a direct route to various heterocyclic systems through condensation reactions with appropriate binucleophiles.
A. Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classical and efficient method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[12][13] In this context, the product from a preceding Suzuki coupling (a 2'-amino-biaryl-5-carbaldehyde) can be used, or one can start with a different amino-aldehyde. For this example, we will illustrate a domino nitro reduction-Friedländer synthesis, a powerful one-pot procedure.[14]
Causality Behind Protocol Choices:
-
Reaction Type: The Friedländer synthesis is typically catalyzed by acid or base.[12] The domino approach first reduces a nitro group to an amine in situ, which then immediately participates in the cyclization, avoiding the need to isolate the often unstable 2-amino benzaldehyde intermediate.[14]
-
Reducing Agent: Iron powder in acetic acid is a mild, selective, and cost-effective system for reducing aromatic nitro groups to anilines without affecting other functional groups like aldehydes.[14]
Protocol: One-Pot Nitro Reduction-Friedländer Quinoline Synthesis
-
Reaction Setup: To a round-bottom flask, add the 2-nitrobenzaldehyde derivative (e.g., 4-chloro-3-formyl-nitrobenzene, 1.0 mmol, 1.0 equiv), the active methylene compound (e.g., ethyl acetoacetate, 1.1 mmol, 1.1 equiv), and glacial acetic acid (10 mL).
-
Reduction: Add iron powder (3.0 mmol, 3.0 equiv) portion-wise to the stirring mixture.
-
Cyclization: Heat the reaction mixture to 80-90 °C and stir for 3-6 hours. The initial reduction is often exothermic. Monitor the formation of the quinoline product by TLC/LC-MS.
-
Work-up: After cooling, pour the reaction mixture over ice water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction & Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Caption: Simplified mechanism of the one-pot nitro reduction-Friedländer synthesis.[14]
B. Synthesis of Benzodiazaborinines
The combination of a boronic acid and an aldehyde in an ortho-relationship is primed for the synthesis of boron-containing heterocycles. Reaction with hydrazines or similar binucleophiles leads to the formation of benzodiazaborinines.
Protocol: Synthesis of a 2-Chloro-Benzodiazaborinine Derivative
-
Reaction Setup: In a flask, dissolve this compound (1.0 mmol, 1.0 equiv) in ethanol (10 mL).
-
Addition: Add a solution of the hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol, 1.0 equiv) in ethanol (5 mL) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate often forms as the reaction proceeds.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the benzodiazaborinine product, often in high purity without the need for chromatography.
Advanced Strategy: Sequential Suzuki Coupling and Intramolecular Cyclization
The true synthetic power of this compound is realized in sequential one-pot or multi-step reactions where both the boronic acid and the formyl group are utilized to build complex, fused heterocyclic systems. A common and highly effective strategy involves an initial Suzuki coupling followed by an intramolecular cyclization.
Example Workflow: Synthesis of a Fused Quinolone
This workflow demonstrates the synthesis of a biaryl system which then undergoes an intramolecular condensation to form a complex fused heterocycle.
Caption: A powerful sequential strategy using Suzuki coupling followed by intramolecular cyclization.
This approach allows for immense diversification. By varying the aryl halide in the Suzuki coupling (Step 1) and the nature of the cyclization partner, a large library of complex heterocyclic compounds can be rapidly generated from a single, versatile precursor.
Safety and Handling
2-Formylphenylboronic acids and their derivatives should be handled in a well-ventilated fume hood. They are known to be skin, eye, and respiratory irritants.[15][16] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. These compounds can be moisture-sensitive and are best stored under an inert atmosphere in a cool, dry place.[15]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])
-
Organic Chemistry Portal. Suzuki Coupling. ([Link])
-
Claremon, D. A., et al. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. ([Link])
-
RSC Publishing. Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. ([Link])
-
Moreno-Mañas, M., et al. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. ([Link])
-
Organic Chemistry Portal. Friedlaender Synthesis. ([Link])
-
Chemical Communications (RSC Publishing). Multicomponent synthesis of stereogenic-at-boron fluorophores (BOSPYR) from boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones. ([Link])
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. ([Link])
-
National Institutes of Health. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. ([Link])
-
PubMed. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ([Link])
-
National Institutes of Health. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. ([Link])
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. ([Link])
-
Reddit. How to approach choosing reaction conditions for Suzuki? ([Link])
-
Wikipedia. Friedländer synthesis. ([Link])
-
ResearchGate. Multicomponent Heterocyclic Chemistry for Undergraduate Organic Laboratory: Biginelli Reaction with Multiple Unknowns | Request PDF. ([Link])
-
RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. ([Link])
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ([Link])
-
SpringerLink. Multi-Component Reactions in Heterocyclic Chemistry. ([Link])
-
ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. ([Link])
-
National Institutes of Health. Recent Advances in Metal-Free Quinoline Synthesis. ([Link])
-
J&K Scientific LLC. Friedländer Synthesis. ([Link])
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. ([Link])
-
MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. ([Link])
-
ResearchGate. Friedländer Quinoline Synthesis. ([Link])
-
ElectronicsAndBooks. Heterocyclic aldehydes as novel components in the boronic Mannich reaction. ([Link])
-
ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF. ([Link])
-
YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. ([Link])
-
National Institutes of Health. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem. ([Link])
-
Semantic Scholar. Design and synthesis of benzodiazepine analogs as isoform-selective human lysine deacetylase inhibitors. ([Link])
-
Semantic Scholar. Application of Privileged Molecular Framework of 7‐Fluoro‐1,4‐benzodiazepin‐2‐one‐5‐methylcarboxylate to the Synthesis of Its 1‐ and 5‐Disubstituted Analogs of Medicinal Interest. ([Link])
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- 6. mdpi.com [mdpi.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
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- 16. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of 2-Chloro-5-formylphenylboronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using 2-Chloro-5-formylphenylboronic acid. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and field-proven insights to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs): Diagnosing Low Yield
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the first things I should check?
A1: When faced with low yields, a systematic review of your reaction setup and reagents is the critical first step. Before delving into more complex optimization, verify the following fundamental parameters:
-
Reagent Quality and Stoichiometry: Ensure the purity of your this compound and the coupling partner (aryl halide/triflate). Impurities can poison the catalyst. Verify that the stoichiometry is correct; typically, a slight excess (1.1-1.5 equivalents) of the boronic acid is used.
-
Oxygen Exclusion: The catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxidation. Inadequate degassing of solvents, reagents, and the reaction vessel is a primary cause of catalyst deactivation and can promote side reactions like homocoupling.[1][2] Ensure you have thoroughly sparged your solvent with an inert gas (Argon or Nitrogen) for at least 15-30 minutes and maintained a positive inert atmosphere throughout the reaction.[3][4]
-
Base Efficacy: The base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation.[5] If the base is old, has absorbed moisture, or is not sufficiently strong, this step will be inefficient. Use a freshly opened or properly stored, finely ground base.
-
Temperature Control: Suzuki couplings are often temperature-sensitive. Ensure your reaction is being heated to the target temperature consistently. Inconsistent heating can lead to stalled reactions.
Troubleshooting Common Side Reactions
Low yields are often a direct consequence of competing side reactions that consume starting materials or intermediates. Identifying the major byproducts in your crude mixture is key to diagnosing the problem.
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is causing this homocoupling?
A2: The formation of a symmetrical dimer of this compound is a classic side reaction known as homocoupling. This is particularly prevalent with electron-deficient boronic acids, like the one you are using, due to the electron-withdrawing nature of the formyl and chloro substituents.[6][7] There are two primary mechanisms for this:
-
Oxygen-Mediated Homocoupling: The presence of residual oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][8][9]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can react directly with the boronic acid before being fully reduced to the active Pd(0) state.[8]
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.
-
Use a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize the amount of Pd(II) present at the start of the reaction.[8][10]
-
Optimize Ligand Choice: Bulky ligands can sometimes disfavor the formation of the species that leads to homocoupling.[11]
Q3: My boronic acid seems to be disappearing, and I am isolating the deboronated arene (3-chlorobenzaldehyde). How can I prevent this protodeboronation?
A3: Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom from a proton source (often water).[12] This side reaction is a major pathway for boronic acid degradation and is highly dependent on the reaction conditions and the substrate itself.[13]
Causes and Solutions:
-
Harsh Basic Conditions: High concentrations of strong bases, especially in the presence of water, can accelerate protodeboronation.[3]
-
Solution: Switch to a milder base. While strong bases are needed, consider K₃PO₄ or Cs₂CO₃ instead of hydroxides. Using anhydrous conditions where possible can also help, though a small amount of water is often necessary for the catalytic cycle.[3]
-
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[3]
-
Solution: Run the reaction at the lowest temperature that provides a reasonable conversion rate. It may be preferable to run the reaction longer at a lower temperature (e.g., 80-90 °C) than for a shorter time at a higher temperature (e.g., >110 °C).
-
-
Boronic Acid Stability: Some boronic acids are inherently unstable under basic conditions.[14]
-
Solution: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to this degradation pathway.[3]
-
Optimizing Reagents and Conditions for a Challenging Substrate
The use of an aryl chloride as the electrophile presents a specific challenge due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult compared to aryl bromides or iodides.[15][16]
Q4: Given that I am using an aryl chloride (part of the boronic acid molecule), what specific changes to my catalyst system should I consider?
A4: The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step in a Suzuki coupling.[8] Standard catalysts like Pd(PPh₃)₄ may be ineffective. To overcome this hurdle, you must use a more reactive catalyst system specifically designed for activating C-Cl bonds.
-
Use Electron-Rich, Bulky Ligands: The key is to employ ligands that increase the electron density on the palladium center, which promotes the oxidative addition step. Bulky ligands also facilitate the final reductive elimination step to release the product.[8][17]
-
Choose an Appropriate Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can offer better performance and reproducibility.[11]
Recommended Reaction Parameters
The table below summarizes starting conditions for optimizing the Suzuki coupling of this compound.
| Parameter | Recommendation | Rationale & Citation |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source, minimizing initial homocoupling. Pd(OAc)₂ is bench-stable but requires in-situ reduction.[8] |
| Ligand | SPhos, XPhos, or RuPhos (1.1-1.2 molar ratio to Pd) | Electron-rich, bulky phosphines are essential for activating the C-Cl bond for oxidative addition.[10][17] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that effectively promote transmetalation while minimizing protodeboronation compared to hydroxides.[3][5] |
| Solvent | Dioxane/H₂O (e.g., 4:1 to 10:1), Toluene/H₂O, or THF/H₂O | Aprotic organic solvents with a small amount of water are standard. Water helps solubilize the base and facilitates the catalytic cycle.[19][20][21] |
| Temperature | 80 - 110 °C | A balance must be struck between providing enough energy for C-Cl activation and minimizing thermal decomposition (protodeboronation).[3] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the reaction. The challenge with your substrate lies in facilitating the initial "Oxidative Addition" step.
Troubleshooting Workflow
Use this decision tree to systematically address low yield issues.
Sources
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- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. tcichemicals.com [tcichemicals.com]
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- 18. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
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Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-formylphenylboronic acid
Welcome to our dedicated technical support guide for professionals in research, discovery, and drug development. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 2-Chloro-5-formylphenylboronic acid. This substrate presents unique challenges due to the low reactivity of the aryl chloride and the presence of a potentially base-sensitive formyl group. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to solve problems methodically.
Troubleshooting Guide: From Low Conversion to Unwanted Byproducts
This section addresses specific experimental failures in a direct question-and-answer format. We diagnose the problem, explain the probable causes rooted in the reaction mechanism, and provide a clear, actionable path to success.
Q1: My reaction shows low or no conversion of the aryl chloride. What are the primary causes and how do I fix it?
This is the most common issue when working with aryl chlorides, which are notoriously less reactive than their bromide or iodide counterparts.[1][2][3] The bottleneck is almost always the initial oxidative addition step of the catalytic cycle.
Causality & Solution Pathway:
-
Inactive or Inappropriate Catalyst System: The energy barrier for a Pd(0) catalyst to insert into the strong C-Cl bond is high.[3] Standard catalysts like Pd(PPh₃)₄ are often insufficient.
-
Expert Recommendation: You must use a catalyst system designed for "difficult" couplings. This involves a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a highly electron-rich and sterically bulky phosphine ligand. These ligands stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and their bulkiness encourages the final reductive elimination step.[2][4]
-
Actionable Steps:
-
Switch to a modern ligand system. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or other bulky phosphines (e.g., PCy₃) are industry standards for this purpose.[5][6]
-
Consider using a pre-formed catalyst (a "precatalyst") where the ligand is already complexed to the palladium. This can improve consistency and activity.[7]
-
-
-
Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][8][9] If the base is too weak or insoluble, this step will be slow, stalling the entire cycle.
-
Expert Recommendation: While a strong base is needed, the presence of the formyl group requires a careful choice to avoid side reactions (see Q3). A moderately strong, non-nucleophilic inorganic base is ideal.
-
Actionable Steps:
-
Use a stronger base than sodium carbonate (Na₂CO₃). Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they have good solubility in the aqueous phase of common solvent systems and are effective at promoting the reaction.[10][11]
-
Ensure the base is finely powdered to maximize its surface area and reaction rate.
-
-
-
Oxygen Contamination: Oxygen can rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) state, effectively killing the reaction.[11] This can also promote the unwanted homocoupling of your boronic acid.[12]
-
Expert Recommendation: Rigorous exclusion of oxygen is non-negotiable.
-
Actionable Steps:
-
Thoroughly degas your solvent(s) by bubbling an inert gas (Argon or Nitrogen) through them for at least 15-30 minutes.[11][13]
-
Assemble your reaction under a positive pressure of inert gas. Use Schlenk line techniques if available.
-
Perform at least three vacuum/backfill cycles with an inert gas after sealing the reaction vessel.[10]
-
-
Recommended Starting Conditions for Aryl Chloride Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) | Common, reliable Pd(II) precatalyst that is reduced in situ. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to accelerate slow oxidative addition.[5] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, effective base with good solubility that minimizes aldehyde side reactions.[10][11] |
| Solvent System | 1,4-Dioxane/Water (4:1 to 10:1) | Organic phase dissolves substrates; aqueous phase dissolves the base and facilitates transmetalation.[11][13] |
| Temperature | 80-110 °C | Higher temperatures are typically required to overcome the activation energy for C-Cl bond cleavage.[13] |
Q2: My starting material is consumed, but the yield of my desired product is low. I see several byproducts. What are they and how can I prevent them?
The appearance of byproducts points to competing reaction pathways. For this specific substrate, the main culprits are protodeboronation, dehalogenation, and homocoupling.
1. Protodeboronation (Major Issue): This is the hydrolysis of the boronic acid, where the -B(OH)₂ group is replaced by a hydrogen atom. Electron-deficient boronic acids are particularly susceptible to this side reaction.[10]
-
Diagnosis: Look for the formation of 4-chlorobenzaldehyde in your reaction mixture.
-
Cause: This is often promoted by excessive water, high temperatures, and strong bases.[13]
-
Mitigation Strategies:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These reagents are more resistant to premature hydrolysis and release the boronic acid slowly into the reaction mixture.[10][13]
-
Use Milder Bases: If possible, screen milder bases like potassium fluoride (KF).[10]
-
Minimize Water: Use a lower proportion of water in your solvent system (e.g., 10:1 dioxane/water) or consider strictly anhydrous conditions if using a suitable base.[13]
-
Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate of conversion.
-
2. Dehalogenation: This is the replacement of the chlorine atom on your starting material with a hydrogen atom.
-
Diagnosis: Look for the formation of 3-formylphenylboronic acid in your reaction mixture.
-
Cause: After oxidative addition, the palladium complex can sometimes react with a hydride source in the mixture (which can be generated from solvents or bases) followed by reductive elimination.[12]
-
Mitigation Strategies: This is less common than protodeboronation but can be suppressed by ensuring a highly efficient transmetalation step so the desired pathway outcompetes the dehalogenation pathway. Using the optimized catalyst and base conditions from Q1 is the best defense.
3. Homocoupling (Glaser Coupling): This is the coupling of two molecules of your boronic acid to form a symmetrical biaryl.
-
Diagnosis: Look for the formation of a symmetrical biphenyl-3,3'-dicarbaldehyde.
-
Cause: This side reaction is primarily caused by the presence of oxygen, which can facilitate the Pd(II)-mediated coupling of two boronic acid molecules.[12]
-
Mitigation Strategies: The solution is rigorous deoxygenation of your reaction mixture as described in Q1.[11]
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
Q3: I suspect the formyl group (-CHO) is reacting under the basic conditions. What should I look for?
While less common with bases like K₃PO₄, stronger bases or high temperatures can cause the aldehyde to react.
-
Cannizzaro Reaction: If you are using a very strong base (like NaOH or KOH) and have no α-hydrogens, two aldehyde molecules can disproportionate to form an alcohol and a carboxylic acid. This is unlikely with K₃PO₄ but is a known risk.
-
Aldol-type Reactions: While your specific substrate cannot self-condense via an aldol reaction, if other enolizable carbonyls are present, cross-condensation could occur.
-
Expert Recommendation: Stick with moderately strong bases like K₃PO₄ or Cs₂CO₃. Avoid hydroxide bases (NaOH, KOH) and alkoxides (NaOtBu, KOtBu) unless absolutely necessary and at lower temperatures, as these are more likely to react with the formyl group.
Frequently Asked Questions (FAQs)
What is the general catalytic cycle for this reaction?
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of your substrate. This is the slowest, rate-limiting step for aryl chlorides.[3][5]
-
Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center, displacing the chloride.[2][9]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond of your product and regenerating the Pd(0) catalyst.[2]
Why can't I just use a different aryl halide like a bromide or iodide?
While aryl iodides and bromides are significantly more reactive (reactivity order: I > Br > OTf >> Cl), aryl chlorides are often preferred in industrial and large-scale synthesis because they are typically much cheaper and more widely available.[2][14] Mastering the coupling of aryl chlorides is therefore a highly valuable skill.
Is it necessary to use a pre-catalyst?
No, it is not strictly necessary. You can generate the active catalyst in situ by mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand. However, pre-catalysts, which are stable Pd(II) complexes, can offer better reproducibility and higher activity as they ensure a consistent palladium-to-ligand ratio and can have a more efficient activation pathway to the active Pd(0) species.[4][7]
Standard Laboratory Protocol
This protocol provides a reliable starting point for the cross-coupling of this compound with a generic aryl bromide partner. Optimization may be required.
Reagents & Equipment:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent, limiting reagent)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents, 2 mol%)
-
SPhos (0.04 equivalents, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
1,4-Dioxane, anhydrous grade
-
Deionized Water
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Solvent Addition: Prepare a 5:1 mixture of anhydrous 1,4-dioxane and water. Degas this solvent mixture by bubbling argon or nitrogen through it for 20-30 minutes.[11] Under a positive pressure of inert gas, add the degassed solvent via syringe to the flask to achieve a concentration of ~0.1 M with respect to the limiting aryl halide.
-
Reaction Execution: Lower the flask into an oil bath preheated to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing).
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
- Suzuki reaction - Wikipedia.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications.
- Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling | Organic Letters - ACS Publications.
- Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Chlorothiobenzamide - Benchchem.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
Sources
- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing homocoupling side reactions with 2-Chloro-5-formylphenylboronic acid
Welcome to the technical support guide for 2-Chloro-5-formylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with using this versatile but sometimes problematic building block in Suzuki-Miyaura cross-coupling reactions. Our primary focus is to provide in-depth, mechanistically grounded solutions to the prevalent issue of homocoupling side reactions, ensuring higher yields and purity for your target molecules.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses the most common and critical issue encountered when using this compound: the formation of a symmetrical 4,4'-dichloro-3,3'-diformyl-1,1'-biphenyl byproduct.
Q1: I'm observing a significant amount of a homocoupled dimer in my reaction. What is the primary cause of this?
A1: The formation of a boronic acid dimer is a well-known side reaction in Suzuki-Miyaura couplings. It is primarily caused by two interconnected pathways:
-
Oxygen-Mediated Homocoupling: The most common culprit is the presence of dissolved molecular oxygen in your reaction mixture.[1][2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. This Pd(II) can then participate in a catalytic cycle that exclusively produces the homocoupled product, consuming your starting material and reducing the active Pd(0) available for the desired cross-coupling.[5][6][7]
-
Pd(II) Precatalyst-Induced Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, these species can directly react with two molecules of the boronic acid to form the dimer and generate the active Pd(0) catalyst in situ. While this reduction is necessary to initiate the primary catalytic cycle, it inherently produces a stoichiometric amount of homocoupled byproduct at the reaction's outset.[1][4]
The electron-withdrawing nature of the formyl group on this compound can sometimes exacerbate this issue, making meticulous control of reaction conditions paramount.[8][9]
Q2: My reaction is rigorously degassed, but I still see homocoupling. What other parameters should I investigate?
A2: If oxygen has been scrupulously excluded, the next factors to examine are the base, solvent, and temperature . These parameters are interdependent and influence the relative rates of the desired cross-coupling versus the side reactions.
-
Base Selection: The base is not just an activator for the boronic acid; its strength and nature can profoundly impact the reaction outcome.[10][11] A very strong base (e.g., NaOH, KOH) in a protic solvent can accelerate protodeboronation, a side reaction that degrades the boronic acid.[1] For your substrate, a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often a better choice.[12] These bases are strong enough to form the reactive boronate species but are less likely to promote side reactions.[10][13]
-
Solvent System: The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates. Anhydrous, deaerated solvents are mandatory.[2] Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are standard. The water is crucial for hydrolyzing the intermediate from the base and boronic acid, facilitating transmetalation. However, excessive water can promote protodeboronation. A typical starting point is a 4:1 to 10:1 ratio of organic solvent to water.
-
Temperature Control: Higher temperatures accelerate all reaction rates, but not always equally. Homocoupling can sometimes have a lower activation energy and become more dominant at elevated temperatures. If you observe significant byproduct formation, consider reducing the reaction temperature (e.g., from 100 °C to 80 °C). This can selectively slow the undesired pathway more than the desired cross-coupling.
Q3: Can my choice of palladium catalyst and ligand influence the amount of homocoupling?
A3: Absolutely. The ligand sphere around the palladium atom is arguably the most critical factor in controlling selectivity and reactivity.
For coupling an aryl chloride like this compound, the oxidative addition step is often slow and rate-limiting.[1] To facilitate this challenging step and promote the desired reaction, you need a ligand that is both electron-rich and sterically bulky .
-
Electron-Richness: Ligands with electron-donating groups increase the electron density on the palladium center, which promotes the oxidative addition into the C-Cl bond.[13]
-
Bulkiness: Sterically demanding ligands promote the final, irreversible reductive elimination step that forms your product. This rapid final step helps to push the catalytic cycle forward and prevents the palladium intermediates from participating in side reactions.[13]
Excellent choices for this type of transformation are biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos ) or bulky N-heterocyclic carbenes (NHCs).[8][14] These ligands are designed to accelerate the coupling of challenging substrates like aryl chlorides and can significantly suppress homocoupling by making the desired cross-coupling pathway much faster.[15]
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the catalytic cycles. The desired Suzuki-Miyaura cycle must outcompete the homocoupling cycle.
Caption: Competing pathways of Suzuki coupling and homocoupling.
Frequently Asked Questions (FAQs)
Q4: My boronic acid is old. Could its quality be the problem?
A4: Yes. Boronic acids can degrade over time, especially if not stored properly.[16] The primary degradation pathway is protodeboronation, where the C-B bond is replaced by a C-H bond.[1] Another issue is the formation of cyclic anhydride trimers (boroxines) upon dehydration. While boroxines are often competent in cross-coupling, the variable water content can affect reaction kinetics. Always use a fresh, high-purity boronic acid and store it in a cool, dry, dark place, preferably under an inert atmosphere.[12]
Q5: Is it better to use the boronic acid or a corresponding boronate ester?
A5: For problematic substrates prone to decomposition or side reactions, using a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, is a highly effective strategy.[1][16] These esters are generally more robust towards protodeboronation and premature decomposition under reaction conditions.[16] MIDA boronates, in particular, are exceptionally stable and undergo a slow, controlled release of the active boronic acid under basic aqueous conditions, which can dramatically suppress side reactions by keeping the instantaneous concentration of the free boronic acid low.[16]
Q6: I've tried everything and still see the dimer. What is a definitive troubleshooting experiment I can run?
A6: To isolate the cause, run a control reaction without the aryl halide coupling partner.
-
Set up the reaction exactly as you normally would (catalyst, ligand, base, solvent, this compound).
-
Exclude the aryl halide you are trying to couple.
-
Run the reaction under the same time and temperature conditions.
-
Analyze the results.
If you still form the homocoupled dimer, it confirms the problem lies with the stability of the boronic acid under your specific catalytic conditions (likely due to oxygen or base/temperature issues). If no dimer forms, it suggests a more complex issue where the desired oxidative addition is so slow that the homocoupling pathway becomes competitive only in the complete system. This would strongly point towards needing a more active catalyst/ligand system.
Parameter Optimization & Recommended Protocol
The key to success is to accelerate the desired cross-coupling catalytic cycle so that it significantly outpaces the undesired homocoupling pathway.
Parameter Optimization Summary
| Parameter | Standard Condition | Optimized Condition for Suppression | Rationale |
| Atmosphere | Inert Gas Blanket | Subsurface N₂/Ar Sparge (30 min) | Rigorously removes dissolved O₂, the primary cause of Pd(0) oxidation leading to homocoupling.[4][6][7] |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd₂(dba)₃ or a Pd(0) Precatalyst | Starts the reaction with active Pd(0), avoiding the initial burst of homocoupling from in situ reduction of Pd(II).[17] |
| Ligand | PPh₃ | SPhos, XPhos, or other Biaryl Phosphines | Bulky, electron-rich ligands dramatically accelerate the slow oxidative addition and reductive elimination steps for aryl chlorides.[8][14][18] |
| Base | Strong Bases (NaOH, K₂CO₃) | Weaker/Non-nucleophilic (K₃PO₄, Cs₂CO₃) | Minimizes base-mediated decomposition (protodeboronation) of the boronic acid.[12] |
| Boron Source | Boronic Acid | MIDA or Pinacol Boronate Ester | Enhances stability and allows for slow, controlled release of the reactive species, minimizing its concentration and side reactions.[16] |
| Additives | None | Potassium Formate (mild reductant) | Can help scavenge any Pd(II) that forms during the reaction, keeping the catalyst in the active Pd(0) state.[6][7] |
Recommended Starting Protocol
This protocol integrates best practices to minimize homocoupling when using this compound with a generic aryl bromide partner.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2-Chloro-5-formylphenylboronic Acid
Welcome to the technical support center for the purification of crude 2-Chloro-5-formylphenylboronic acid (CAS 1150114-78-5).[1][2][3][4][5] This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key building block in a highly pure form. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the purification process.
Introduction: The Challenge of Purifying this compound
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form complex biaryl structures. However, its purification is often non-trivial due to the presence of both an acidic boronic acid moiety and a reactive aldehyde group. Common impurities can include starting materials, byproducts from the synthesis, and degradation products.[6] This guide will equip you with the knowledge to tackle these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Typical impurities can include protodeborylated starting materials (2-chloro-benzaldehyde), boronic acid anhydrides (boroxines), and dimeric or polymeric byproducts.[6] Depending on the synthetic route, you might also encounter residual palladium catalysts or inorganic salts.
Q2: My crude material is an oil or a sticky solid. How can I handle it?
A2: Oily or sticky crude products are common. A trituration step can be effective. This involves stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. For boronic acids, trituration with a non-polar solvent like hexane can sometimes induce crystallization and remove non-polar impurities.[7] Placing the oil in a refrigerator overnight to solidify it before trituration can also be beneficial.[7]
Q3: I'm observing decomposition of my product during purification. What could be the cause?
A3: Phenylboronic acids, especially those with electron-withdrawing groups like a formyl group, can be susceptible to decomposition under certain conditions. Overheating during recrystallization or prolonged exposure to acidic or strongly basic conditions can lead to degradation.[6][8] For instance, high temperatures during alkaline dissolution for purification can lead to a Cannizzaro reaction of the formyl group.[8]
Q4: Is column chromatography a viable option for purifying this compound?
A4: Standard silica gel chromatography can be challenging for boronic acids as they tend to streak or irreversibly adsorb to the silica.[6][9] If chromatography is necessary, using a less acidic stationary phase like neutral alumina or modified silica gel might be more successful.[9] Some researchers have found success with reverse-phase chromatography (C18), though co-elution of impurities can still be an issue.[10][11]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the purification of this compound.
Problem 1: Low Purity After Initial Work-up
Symptoms:
-
NMR or HPLC analysis shows significant impurities.
-
The crude product is a dark, oily residue.
Possible Causes:
-
Incomplete reaction.
-
Formation of significant byproducts.
-
Ineffective initial extraction.
Solutions:
| Solution | Underlying Principle | Considerations |
| Acid-Base Extraction | The acidic nature of the boronic acid allows for its selective extraction into a basic aqueous phase, leaving non-acidic organic impurities behind. | The pH of the basic solution should be carefully controlled (pH 8-11) to avoid decomposition of the formyl group.[8][12] |
| Trituration | Differential solubility of the product and impurities in a specific solvent. | A good solvent for trituration will dissolve the impurities while the desired product remains a solid. Hexane or diethyl ether are often good starting points.[7] |
| Formation of a Diethanolamine Adduct | Boronic acids can form crystalline adducts with diethanolamine, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid. | This method is more effective for less polar boronic acids and can be laborious.[6][7][10][11] |
Problem 2: Difficulty with Recrystallization
Symptoms:
-
The product oils out instead of crystallizing.
-
No suitable single solvent for recrystallization can be found.
-
Low recovery after recrystallization.
Possible Causes:
-
Presence of impurities that inhibit crystallization.
-
High solubility of the product in common solvents.
Solutions:
| Solution | Underlying Principle | Considerations |
| Solvent/Anti-Solvent Recrystallization | Dissolving the crude product in a "good" solvent and then adding an "anti-solvent" in which the product is insoluble to induce crystallization. | A common combination is dissolving in a polar solvent like ethyl acetate or hot ethanol and adding a non-polar anti-solvent like hexane.[10][11] |
| Slow Evaporation | Allowing the solvent to evaporate slowly from a saturated solution can promote the growth of well-formed crystals. | This method can be time-consuming and may not be suitable for large-scale purifications. |
| Scratching the Flask | Creating nucleation sites on the glass surface can initiate crystallization. | Use a glass rod to gently scratch the inside of the flask below the solvent level.[9] |
Problem 3: Product Degradation During Purification
Symptoms:
-
Appearance of new, unidentified peaks in analytical data after a purification step.
-
Discoloration of the product.
Possible Causes:
Solutions:
| Solution | Underlying Principle | Considerations |
| Low-Temperature Purification | Performing extractions and crystallizations at reduced temperatures to minimize thermal degradation. | Acid-base extractions for formylphenylboronic acids are best performed at 5-10°C.[8] |
| Use of a Protective Atmosphere | Handling the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | This is particularly important during drying and long-term storage. |
| pH Control | Maintaining a mildly basic pH (8-11) during aqueous extractions to prevent side reactions of the formyl group.[8][12] | Use dilute base and add it slowly while monitoring the pH. |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.
Step-by-Step Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Cool the solution in an ice bath.
-
Add a cold, dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH) dropwise while stirring, maintaining the temperature below 10°C and the pH between 8 and 11.[8]
-
Separate the aqueous layer containing the sodium salt of the boronic acid.
-
Wash the organic layer with a small amount of cold water and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add a cold, dilute solution of hydrochloric acid (e.g., 1M HCl) with vigorous stirring until the pH is acidic (pH ~2-3), which will cause the pure boronic acid to precipitate.[13]
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold water to remove any residual salts.
-
Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is effective when a suitable solvent system can be identified.
Step-by-Step Methodology:
-
Place the crude this compound in a flask.
-
Add a minimal amount of a hot "good" solvent (a solvent in which the compound is soluble when hot but less soluble when cold, e.g., ethyl acetate or ethanol) to dissolve the solid completely.[9][11]
-
While the solution is still hot, add a "bad" solvent (an anti-solvent in which the compound is poorly soluble, e.g., hexane) dropwise until the solution becomes slightly cloudy.[10]
-
If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it is clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the purified crystals under vacuum.
References
- HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025, November 8). Reddit.
- How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18).
- Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28).
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2025, August 9).
- HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025, November 8). Reddit.
- Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8). Chemistry Stack Exchange.
- Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Reddit.
- Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017, June 2). Reddit.
- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.). Google Patents.
- Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed. (1989, April). PubMed.
- This compound pinacol ester 1112209-14-9 wiki - Guidechem. (n.d.). Guidechem.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. (n.d.).
- Method for producing formylphenylboronic acids - Google Patents. (n.d.). Google Patents.
- Process for preparing highly pure formylphenylboronic acids - Google Patents. (n.d.). Google Patents.
- Product information, this compound - P&S Chemicals. (n.d.). P&S Chemicals.
- This compound | - Frontier Specialty Chemicals. (n.d.). Frontier Specialty Chemicals.
- Process for preparing highly pure formylphenylboronic acids - Google Patents. (n.d.). Google Patents.
- 1150114-78-5|(2-Chloro-5-formylphenyl)boronic acid|BLD Pharm. (n.d.). BLD Pharm.
- CAS 182344-18-9 2-Chloro-5-(trifluoromethyl)phenylboronic Acid. (n.d.).
- 2-CHLORO-5-FORMYLBENZENEBORONIC ACID 5G - OR9492-5G - Dabos. (n.d.). Dabos.
- This compound,(CAS# 1150114-78-5) - Sinfoo Biotech. (n.d.). Sinfoo Biotech.
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- This compound | 1150114-78-5 - ChemicalBook. (2025, July 16). ChemicalBook.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. (n.d.). MDPI.
- Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5 ... - Google Patents. (n.d.). Google Patents.
- 1256355-30-2 | (5-Fluoro-2-formylphenyl)boronic acid - ChemScene. (n.d.). ChemScene.
- Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization - ResearchGate. (2025, August 10).
- Investigation into the Formation of Impurities during the Optimization of Brig
- (PDF) Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate - ResearchGate. (n.d.).
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Improving solubility of 2-Chloro-5-formylphenylboronic acid in organic solvents
Welcome to the technical support guide for 2-Chloro-5-formylphenylboronic acid (CAS: 1150114-78-5).[1][2][3][4] This resource is designed for researchers, chemists, and drug development professionals to navigate the common yet significant challenge of solubilizing this versatile reagent in organic solvents. Our goal is to provide you with not only practical solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team encounters regarding the solubility of this compound.
Q1: Why is my this compound not dissolving well in common solvents like THF or Dioxane?
A: This is a frequent observation. The poor solubility is due to a combination of factors inherent to the molecule's structure. The boronic acid group can form strong intermolecular hydrogen bonds, leading to self-association and high crystal lattice energy. Furthermore, boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[5][6][7][8][9][10] Boroxines are significantly less polar than the corresponding boronic acid and often have different solubility profiles, which can lead to inconsistent results.[7] The presence of the polar formyl group and the chloro-substituent further complicates simple solubility predictions.
Q2: Can I gently heat the mixture to improve solubility?
A: Yes, heating can be an effective strategy to increase the rate of dissolution and the solubility limit. However, proceed with caution. Phenylboronic acids can undergo thermal dehydration to form boroxines.[6][7] While this is a reversible process in the presence of water, prolonged heating under anhydrous conditions can significantly shift the equilibrium towards the less soluble boroxine, potentially causing the compound to precipitate out of solution later.[5]
Q3: What are the best initial solvents to try for reactions like Suzuki-Miyaura coupling?
A: For many cross-coupling reactions, polar aprotic solvents and ethereal solvents are a good starting point. Studies on phenylboronic acid itself show high solubility in ethers (like THF, dioxane, dipropyl ether) and ketones (like acetone).[7][11][12][13] Alcohols such as ethanol, often mixed with water, can also be effective, particularly for Suzuki couplings where a co-solvent system is common.[14][15] A small-scale solubility screen with your specific reaction conditions is always recommended.
Q4: Will adding a base help dissolve the boronic acid?
A: Absolutely. The addition of a base is a key technique for solubilizing boronic acids. Bases, such as sodium hydroxide, potassium carbonate, or triethylamine, deprotonate the boronic acid to form a boronate salt.[16] These anionic salts are generally much more soluble in polar and aqueous solvent systems than the neutral boronic acid.[16] This is a fundamental reason why bases are a critical component in many Suzuki-Miyaura coupling reaction protocols.[17][18]
Understanding the Core Challenge: The Boronic Acid-Boroxine Equilibrium
A primary reason for inconsistent solubility and reactivity of boronic acids is the dynamic equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine. This equilibrium is influenced by several factors, most notably the presence of water and the nature of the solvent.[5][8]
-
In Anhydrous Conditions: The equilibrium tends to favor the formation of the boroxine. This is an entropically driven process as three molecules of water are released for every molecule of boroxine formed.[5]
-
In the Presence of Water: The equilibrium shifts back towards the boronic acid. Even trace amounts of water in a solvent can significantly impact the speciation.[5][8]
-
Solvent Effects: The equilibrium is highly solvent-dependent. For example, in a non-polar solvent like CDCl3, the equilibrium may favor the boroxine, while in a more coordinating solvent like THF-d8, it is completely shifted towards the boronic acid.[5]
The diagram below illustrates this critical equilibrium:
Caption: The reversible equilibrium between the boronic acid monomer and its boroxine trimer.
Troubleshooting Guide
Use this section to diagnose and resolve common solubility issues encountered during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Compound "oils out" or forms a gum upon solvent addition. | The solvent polarity is not optimal for the boronic acid. High initial concentration. | Try a different solvent system. Start with a higher volume of solvent to ensure a dilute solution initially, then concentrate if necessary. Ethers and ketones are good starting points.[7][11][12] |
| Material dissolves initially but precipitates during the reaction. | Change in reaction conditions (e.g., temperature change, consumption of a co-solvent) or slow equilibration to the less soluble boroxine form. | Consider using a co-solvent system (e.g., Toluene/Ethanol, Dioxane/Water) to maintain solubility throughout the reaction. The presence of water can help suppress boroxine formation.[8][14] |
| Inconsistent reaction yields or times. | Variable water content in the solvent, leading to different ratios of boronic acid to boroxine between experiments. Commercial boronic acids can be mixtures of the acid and anhydride.[7] | Use a freshly opened bottle of a high-purity solvent or a properly dried solvent. For critical reactions, consider pre-treating the boronic acid under conditions that favor the monomer (e.g., brief dissolution in a slightly aqueous solvent followed by removal of the solvent). |
| Poor solubility in non-polar solvents (e.g., Hexane, Toluene). | High polarity of the boronic acid and formyl functional groups. Phenylboronic acid has very low solubility in hydrocarbons.[7][11][12] | This is expected. Use a co-solvent system. For example, in a Suzuki reaction, a mixture of toluene and a more polar solvent like ethanol or THF is common. Alternatively, convert the boronic acid to a more soluble pinacol ester derivative if the reaction allows.[7][11][12][19] |
Experimental Protocols for Enhancing Solubility
Protocol 1: Co-Solvent System Approach
This protocol is ideal for reactions like Suzuki-Miyaura couplings where biphasic or mixed-solvent systems are often employed.
-
To your reaction vessel containing this compound and other solid reagents, add the primary non-polar or moderately polar solvent (e.g., Toluene, Dioxane, THF).
-
Begin vigorous stirring.
-
Slowly add a more polar co-solvent (e.g., Ethanol, Isopropanol, or Water) dropwise.[14][15]
-
Observe for dissolution. Gentle warming (40-60°C) can be applied to expedite the process.
-
Once the solid has dissolved, proceed with the addition of other liquid reagents.
Protocol 2: Base-Mediated Dissolution
This method leverages the formation of a highly soluble boronate salt and is suitable for reactions performed under basic conditions.
-
Charge the reaction vessel with the solvent system (e.g., Dioxane/Water).
-
Add the required base for your reaction (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Stir the mixture until the base is dissolved or well-suspended.
-
Add the this compound to the basic solution.
-
The boronic acid should dissolve readily upon conversion to its boronate salt. If dissolution is slow, gentle warming can be applied.
The flowchart below provides a decision-making framework for tackling solubility challenges.
Caption: Decision workflow for troubleshooting solubility issues.
By understanding the unique chemical nature of this compound and applying these systematic approaches, researchers can overcome solubility hurdles and achieve more consistent and successful experimental outcomes.
References
- Cammidge, A. N., et al. (2010). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327.
- Hall, D. G. (Ed.). (2011).
- Ishiyama, T., & Miyaura, N. (2004). Metal-Catalyzed Borylation of C-H and C-Halogen Bonds of Alkanes, Alkenes, and Arenes for the Synthesis of Boronic Esters. In Topics in Organometallic Chemistry (Vol. 6, pp. 237–283). Springer.
- Kua, J., et al. (2008). Computational Study of the Dehydration of Phenylboronic Acid: The Battle between Self-Association and Solvation. The Journal of Physical Chemistry A, 112(1), 66–73.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Acids and Their Esters in Suzuki–Miyaura Coupling.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Sereda, G. (2008). Boronic Acids in Suzuki Coupling.
- Stogryn, E. L. (1971). The Dehydration of Boronic Acids. Journal of the American Chemical Society, 93(10), 2557–2558.
- Tyrell, E., & Brookes, P. (2004). The Synthesis and Applications of Boronic Acids. Synthesis, 2004(04), 469–482.
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Technical Support Center: Managing Protodeboronation of 2-Chloro-5-formylphenylboronic Acid
Welcome to the technical support center for managing reactions involving 2-Chloro-5-formylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] In the case of this compound, this results in the formation of 2-chloro-5-formylbenzene, consuming your starting material and reducing the yield of your desired cross-coupled product. This side reaction complicates purification and can compromise the overall efficiency of your synthesis.[4] Arylboronic acids with electron-withdrawing groups, such as the formyl (-CHO) and chloro (-Cl) groups present in this molecule, can be particularly susceptible to protodeboronation under certain conditions.[5]
Q2: What are the primary causes of protodeboronation in my reactions?
A2: The main factors promoting protodeboronation are:
-
pH: Both acidic and basic conditions can catalyze the reaction. For many arylboronic acids, high pH (typically above 10) significantly accelerates protodeboronation.[2][4]
-
Temperature: Higher reaction temperatures increase the rate of decomposition.[2][5]
-
Solvent: The presence of a proton source, most commonly water, is necessary for the reaction to occur.[2] While aqueous solvent mixtures are common in Suzuki-Miyaura couplings, a high water content can be detrimental.
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[2][5]
-
Catalyst System: The choice of palladium catalyst and ligands can influence the rate of protodeboronation. Inefficient catalysts that lead to slow cross-coupling can allow the side reaction to become more prominent.
Q3: I am seeing a significant amount of 2-chloro-5-formylbenzene in my crude reaction mixture. What is the first thing I should check?
A3: The most likely culprits are the base and the temperature. Strong bases and high temperatures are known to accelerate protodeboronation.[2][4][5] Consider switching to a milder base (e.g., from NaOH to K₃PO₄ or K₂CO₃) and running the reaction at the lowest temperature that still provides a reasonable rate for the desired cross-coupling.
Q4: Can I use protecting groups to prevent this side reaction?
A4: Yes, converting the boronic acid to a more stable boronate ester is a highly effective strategy. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are commonly used.[1][6] MIDA boronates are particularly useful in a "slow-release" approach, where the boronic acid is gradually liberated into the reaction mixture, keeping its instantaneous concentration low and thus minimizing side reactions.[1][7][8][9]
Troubleshooting Guide
This section provides a more detailed approach to diagnosing and solving issues related to the protodeboronation of this compound.
Problem: Low Yield of Desired Product with Significant Protodeboronation Byproduct
Symptoms:
-
TLC or LC-MS analysis shows a major spot/peak corresponding to the mass of 2-chloro-5-formylbenzene.
-
Isolated yield of the cross-coupled product is consistently lower than expected.
-
Difficulty in purifying the desired product from the protodeboronated byproduct.
Causality and Mitigation Strategy Workflow
The logical flow for troubleshooting involves systematically evaluating and optimizing reaction parameters to favor the kinetics of the desired cross-coupling reaction over the protodeboronation pathway.
Caption: Troubleshooting workflow for managing protodeboronation.
Detailed Troubleshooting Steps & Protocols
Step 1: Re-evaluate Your Choice of Base
The basicity of the reaction medium is a critical factor.[10][11] Strong bases create a high concentration of the boronate species, which is susceptible to protonolysis.
Recommendation: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases.
| Base | Typical pKa of Conjugate Acid | General Recommendation |
| NaOH, KOH | ~14-15.7 | Avoid for sensitive substrates. |
| K₂CO₃ | ~10.3 | Good starting point. Often provides a balance of reactivity and stability.[7] |
| K₃PO₄ | ~12.3 | Excellent choice. Widely used for challenging couplings.[2][7] |
| Cs₂CO₃ | ~10.3 | Effective, often used with sterically hindered substrates.[2] |
| Organic Bases (e.g., Et₃N) | ~10.7 | Generally less effective for Suzuki-Miyaura and can sometimes promote protodeboronation. |
Protocol 1: Suzuki-Miyaura Coupling with a Milder Base
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-Dioxane/Water 10:1) via syringe.
-
Heat the reaction to a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
Step 2: Optimize Reaction Temperature and Time
Higher temperatures accelerate both the desired reaction and the undesired protodeboronation.[5] The goal is to find the "sweet spot" where the cross-coupling proceeds efficiently while decomposition is minimized.
Recommendation: Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C) and monitor the reaction progress over time. A highly active catalyst can shorten reaction times, further reducing the opportunity for decomposition.[7]
Step 3: Modify the Solvent System
While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water provides a ready proton source for protodeboronation.
Recommendation:
-
Use anhydrous solvents whenever possible.[2]
-
If a co-solvent is required, minimize the amount of water. Start with a higher organic-to-water ratio (e.g., 10:1 or greater).
-
Ensure all solvents are properly degassed to remove oxygen, which can lead to catalyst degradation and the formation of homocoupling byproducts.[7]
Step 4: Employ a "Slow-Release" Strategy with Boronate Esters
For particularly stubborn cases, protecting the boronic acid as a more stable derivative is the most robust solution. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and hydrolyze slowly under basic conditions to release the boronic acid.[8][9][12] This strategy keeps the concentration of the unstable free boronic acid low, favoring the cross-coupling pathway.[1][7]
Protocol 2: Preparation of this compound MIDA ester
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and N-methyliminodiacetic acid (1.05 eq.) in a 1:1 mixture of toluene and DMSO.
-
Fit the flask with a Dean-Stark apparatus to azeotropically remove water.
-
Heat the mixture to reflux until no more water is collected.
-
Upon cooling, the MIDA boronate will often precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum. The resulting MIDA boronate is a stable, storable solid.
Mechanism: Slow-Release of Boronic Acid
Caption: MIDA boronates act as a stable reservoir for the slow release of the active boronic acid.
Analytical Monitoring
To effectively troubleshoot, it is crucial to monitor the reaction progress and quantify the extent of protodeboronation.
-
TLC (Thin Layer Chromatography): A quick method to qualitatively assess the consumption of starting materials and the formation of products. The protodeboronated byproduct (2-chloro-5-formylbenzene) will likely have a different Rf value than the starting boronic acid and the desired product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for quantitative analysis. It allows for the clear identification and integration of peaks corresponding to the starting material, desired product, and the protodeboronated byproduct.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The crude reaction mixture can be analyzed by ¹H NMR. The appearance of a new singlet in the aromatic region, corresponding to the proton that replaced the boronic acid group, is a clear indicator of protodeboronation.
By systematically applying these troubleshooting strategies and utilizing appropriate analytical techniques, you can effectively manage and minimize the protodeboronation of this compound, leading to higher yields and more reliable synthetic outcomes.
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Hall, D. G. (Ed.). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Boronic Acids with Column Chromatography
Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying boronic acids and their derivatives using column chromatography. Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] However, their unique chemical properties, including their Lewis acidity and propensity to form boroxines, often complicate purification by standard chromatographic methods.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, ensuring the high purity of your compounds, which is critical for subsequent applications.
Troubleshooting Guide: Common Issues and Solutions
The purification of boronic acids by column chromatography is often plagued by issues such as peak tailing, low recovery, and on-column degradation.[2][3] These problems typically stem from the interaction of the Lewis acidic boron atom with the silanol groups of a standard silica gel stationary phase.
Issue 1: Severe Peak Tailing and Streaking on Silica Gel
Symptoms: Your boronic acid streaks down the TLC plate and elutes from the column over a large number of fractions, resulting in poor separation and low concentration.[3][4]
Causality: Free boronic acids strongly adsorb onto the acidic silanol groups of silica gel.[2] This strong interaction leads to a slow and continuous elution, causing significant tailing. Furthermore, boronic acids can undergo dehydration on the silica surface to form cyclic anhydride trimers known as boroxines, which can have different chromatographic behavior and contribute to band broadening.
Solutions:
-
Mobile Phase Modification:
-
Acidification: Adding a small amount of a modifier like acetic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate the silanol groups, reducing their interaction with the boronic acid.[5] However, be cautious as some boronic acids can be unstable under acidic conditions, leading to protodeboronation.[6][7]
-
Basification: In some cases, a small amount of a base like triethylamine (TEA) can be used to mask the silanol groups.[5]
-
-
Stationary Phase Modification:
-
Boric Acid-Treated Silica Gel: Pre-treating the silica gel with boric acid can suppress the over-adsorption of boronic esters.[8][9] This method has been shown to improve yields by reducing the Lewis basicity of the silica gel.[8]
-
Neutral Alumina: For some boronic acid derivatives, neutral alumina can be a viable alternative to silica gel, as it has a less acidic surface.[5]
-
-
Protection of the Boronic Acid: This is often the most robust solution. Converting the boronic acid to a boronate ester, such as a pinacol ester, significantly reduces its polarity and Lewis acidity, making it more amenable to silica gel chromatography.[2][6]
Issue 2: On-Column Decomposition or Low Recovery
Symptoms: You observe the appearance of new spots on your TLC after running a column, or the total recovered mass of your compound is significantly lower than expected. This is a common issue, especially with more complex or sensitive boronic acids.[3]
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive boronic acids.[7] The primary degradation pathway is often protodeboronation, where the carbon-boron bond is cleaved. Hydrolysis of boronate esters back to the more polar and problematic boronic acid can also occur on the column.[7][10][11]
Solutions:
-
Use of Protecting Groups: This is the most effective strategy to prevent on-column degradation.
-
Pinacol Esters (Bpin): These are the most common and are generally stable enough for column purification.[2][6] However, rapid purification is still recommended to minimize potential hydrolysis.[2][8]
-
More Robust Protecting Groups: For particularly sensitive substrates or when greater stability is required, consider using more robust protecting groups like 1,8-diaminonaphthalene (dan) or N-methyliminodiacetic acid (MIDA) esters.[2][6] These groups are highly stable under a wide range of conditions, including silica gel chromatography.[2][6]
-
-
Reversed-Phase Chromatography: For polar boronic acids that are difficult to handle on normal-phase silica, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a powerful alternative.[3][4] The separation is based on hydrophobicity, avoiding the problematic interactions with silanol groups.
Issue 3: Co-elution with Impurities
Symptoms: Your desired boronic acid elutes with other impurities, and you are unable to achieve baseline separation.
Causality: The impurities may have similar polarity to your target compound, or the chromatographic conditions may not be optimal for separation.
Solutions:
-
Solvent System Optimization: Systematically screen different solvent systems to improve separation. For normal-phase chromatography, common eluents include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or acetone-containing systems for more polar compounds.[5]
-
Alternative Chromatographic Modes:
-
Mixed-Mode Chromatography: This technique utilizes a stationary phase with multiple interaction modes (e.g., ion-exchange and hydrophobic).[12][13] This can provide unique selectivity for separating complex mixtures that are challenging for single-mode chromatography.[12][13] A mixed-mode reversed-phase/boronate affinity material has been developed for the selective extraction of compounds bearing both phenyl and cis-diol groups.[14]
-
Boronate Affinity Chromatography: This specialized technique is based on the reversible covalent interaction between boronic acids and cis-diol-containing molecules.[15][16][17] While typically used to purify diol-containing compounds, the principles can be adapted for specific applications involving boronic acids.
-
Experimental Protocols
Protocol 1: General Purification of a Pinacol Boronate Ester using Standard Silica Gel
This protocol is suitable for relatively stable aryl and alkyl pinacol boronate esters.
-
TLC Analysis: Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot on a silica gel TLC plate and develop using a mixture of hexanes and ethyl acetate (start with a 9:1 ratio and adjust as needed). Visualize under UV light and/or with a potassium permanganate stain. The desired pinacol ester should have a moderate Rf value (0.3-0.5).
-
Column Packing: Dry pack a glass column with silica gel. Wet the silica gel with the initial, low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification using Boric Acid-Treated Silica Gel
This method is beneficial for improving the recovery of pinacol boronate esters that show some instability or streaking on regular silica gel.[8][9]
-
Preparation of Boric Acid-Treated Silica: Prepare a 1% (w/w) mixture of boric acid in silica gel. This can be done by dissolving the boric acid in a polar solvent like methanol, making a slurry with the silica gel, and then removing the solvent under reduced pressure.
-
Follow Steps 1-6 from Protocol 1 , substituting the standard silica gel with the prepared boric acid-treated silica.
Diagrams and Visualizations
Workflow for Selecting a Boronic Acid Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why do my boronic acids streak so badly on silica gel?
Boronic acids are Lewis acidic and can interact strongly with the acidic silanol (-Si-OH) groups on the surface of silica gel, leading to poor chromatographic behavior.[2] They can also form boroxines (cyclic trimers) via dehydration, which can further complicate the separation.[6]
Q2: Is it always necessary to protect my boronic acid before chromatography?
While not always strictly necessary, it is highly recommended.[5] Protecting the boronic acid as an ester (e.g., a pinacol ester) masks the Lewis acidic site and reduces polarity, making purification on silica gel much more straightforward and reproducible.[2][6] For very simple, non-polar boronic acids, purification without protection may be possible, but for more complex molecules, protection is often essential for achieving high purity.[3][5]
Q3: What is the best protecting group for a boronic acid for chromatography?
-
Pinacol (pin) esters are the most popular choice. They offer a good balance of stability for purification while being reactive enough for direct use in subsequent reactions like Suzuki-Miyaura couplings.[6]
-
1,8-Diaminonaphthalene (dan) and N-methyliminodiacetic acid (MIDA) esters are significantly more stable.[2][6] These are excellent choices if your molecule needs to undergo harsh reaction conditions or if you are having stability issues even with the pinacol ester.[2][6]
Q4: Can I use reversed-phase HPLC to purify my boronic acid?
Yes, reversed-phase HPLC is an excellent alternative, especially for polar boronic acids or their salts (like trifluoroborates).[5] The separation is based on hydrophobicity, which avoids the issues associated with silanol interactions. A key consideration is the potential for on-column hydrolysis of boronate esters, which can be minimized by using columns with low silanol activity and carefully controlling the mobile phase pH.[10][11]
Q5: My boronate ester seems to be hydrolyzing on the column. What can I do?
On-column hydrolysis is a known issue, particularly with pinacol esters.[7][11] To minimize this:
-
Work quickly: Do not let the column run for an extended period.[2]
-
Use a less protic mobile phase if possible.
-
Consider a more stable protecting group like a MIDA ester.[6]
-
Use a column with low residual silanol activity or an end-capped column to reduce catalytic hydrolysis.[7][11]
Q6: Are there any non-chromatographic methods to purify boronic acids?
Yes, several other methods can be effective:
-
Recrystallization: Many boronic acids are crystalline solids and can be purified by recrystallization from suitable solvents like water, ethanol, or mixtures of ethyl acetate and hexanes.[4][5]
-
Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base. This allows for their extraction into an aqueous layer, leaving non-acidic impurities in the organic layer. The boronic acid can then be regenerated by acidification and re-extraction.[5]
-
Derivatization/Deprotection: One can form a crystalline adduct, for example, with diethanolamine, which can be isolated and purified by crystallization. The free boronic acid can then be liberated.[3][4]
Summary Tables
Table 1: Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Abbreviation | Stability on Silica | Ease of Formation | Ease of Removal | Notes |
| Pinacol | Bpin | Moderate[2][6] | Easy | Can be difficult[6] | Most common, often used directly in coupling reactions. |
| 1,8-Diaminonaphthalene | Bdan | High[2][6] | Moderate | Acidic hydrolysis[6] | Very stable due to N-B coordination. |
| N-Methyliminodiacetic acid | MIDA | High[2][6] | Moderate | Basic hydrolysis[6] | Highly stable to various conditions. |
| Potassium Trifluoroborate | BF₃K | High[6] | Easy | Hydrolysis | Often used as stable, crystalline solids. |
Table 2: Troubleshooting Summary for Silica Gel Chromatography
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing/Streaking | Strong interaction with silanol groups | Protect as a boronate ester; use boric acid-treated silica; consider reversed-phase.[2][6][8] |
| Low Recovery | On-column decomposition (protodeboronation) | Protect as a stable ester (MIDA, dan); use a less acidic stationary phase (neutral alumina); work quickly.[2][5][6] |
| Hydrolysis of Ester | Catalysis by acidic silica surface | Use a column with low silanol activity; use a more stable protecting group; reduce time on column.[7][11] |
| Co-elution | Insufficient selectivity | Optimize mobile phase; switch to an alternative mode (reversed-phase, mixed-mode).[5][12] |
References
-
Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed.[Link]
-
How to purify boronic acids/boronate esters? (2016). ResearchGate.[Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.[Link]
-
On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. (2017). ResearchGate.[Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (2022). Organic Chemistry Portal.[Link]
-
A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. ResearchGate.[Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (2018). Accounts of Chemical Research.[Link]
-
Purification of boronic acids? (2017). Reddit.[Link]
-
Boronic Acid Affinity Chromatography Resin. Amerigo Scientific.[Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ACS Publications.[Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.[Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.[Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.[Link]
-
HELP: Purifying boronic acids sucks. Reddit.[Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.[Link]
-
Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. (2007). RSC Publishing.[Link]
-
How to purify boronate esters? (2024). ResearchGate.[Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.[Link]
-
Boronic Acids as Ligands for Affinity Chromatography. ResearchGate.[Link]
-
Protecting Groups. University of Illinois.[Link]
-
Affi-Gel® Boronate Gel. Bio-Rad.[Link]
-
Preparation of reversed-phase/boronate affinity mixed-mode restricted access materials with zwitterionic polymer outer layers and its extraction properties. (2022). PubMed.[Link]
-
On-Column Sample Degradation. LCGC International.[Link]
-
Fundamentals of mixed mode (multimodal) chromatography. Cytiva.[Link]
-
Mixed-Mode Chromatography Resins. BioProcess International.[Link]
Sources
- 1. waters.com [waters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
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- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
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- 9. academic.oup.com [academic.oup.com]
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- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Preparation of reversed-phase/boronate affinity mixed-mode restricted access materials with zwitterionic polymer outer layers and its extraction properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boronic Acid Affinity Chromatography Resin - Amerigo Scientific [amerigoscientific.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance with 2-Chloro-5-formylphenylboronic Acid
Welcome, researchers and innovators in drug discovery and organic synthesis. This guide is your dedicated resource for mastering reactions with 2-Chloro-5-formylphenylboronic acid, a valuable building block whose utility is often challenged by significant steric hindrance. The ortho-chloro substituent dramatically influences the reactivity of the boronic acid, often leading to low yields and sluggish reactions.
This technical support center moves beyond standard protocols. Here, we dissect the "why" behind the experimental choices, offering a framework of chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the mechanistic underpinnings of the challenges posed by this substrate and provide field-proven strategies, detailed protocols, and robust troubleshooting guides to ensure your success.
Understanding the Challenge: The Impact of the Ortho-Chloro Group
The primary obstacle in reactions involving this compound is steric hindrance. The chlorine atom ortho to the boronic acid group creates a crowded environment around the reactive center. This steric bulk impedes several key steps in common cross-coupling catalytic cycles, most notably in the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What's the most likely cause?
A1: The most common culprit is an inefficient catalyst system that cannot overcome the steric hindrance imposed by the ortho-chloro group. Standard catalysts like those based on triphenylphosphine (PPh₃) are often too small and not electron-rich enough to facilitate the key steps of the catalytic cycle with this substrate. Specifically, the bulky nature of your boronic acid can hinder the crucial transmetalation step, while the electron-withdrawing nature of the chloro and formyl groups can slow the initial oxidative addition of the palladium catalyst to your coupling partner.
Q2: What is protodeboronation, and is it a concern with this specific boronic acid?
A2: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture, leading to the formation of 2-chlorobenzaldehyde as a byproduct and a reduction in the yield of your desired product. While electron-deficient boronic acids are particularly susceptible, the steric hindrance of this compound can sometimes favor this side reaction if the desired coupling is slow. Using anhydrous conditions, stronger and non-nucleophilic bases, or protecting the boronic acid as a pinacol ester can help mitigate this issue.
Q3: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?
A3: Yes, while Suzuki-Miyaura is the most common, this boronic acid can potentially be used in other coupling reactions. For instance, in Chan-Lam couplings , which are copper-catalyzed, you can form C-N or C-O bonds.[1][2] These reactions often have different sensitivities to steric hindrance compared to palladium-catalyzed processes and can be a valuable alternative if Suzuki-Miyaura or Buchwald-Hartwig reactions prove challenging.
Q4: My reaction turns black, and I see palladium crashing out. What does this indicate?
A4: The formation of palladium black (finely divided palladium metal) is a clear sign of catalyst decomposition. The active Pd(0) species in the catalytic cycle is unstable and can aggregate if not properly stabilized by the ligand. This is more likely to happen in sterically demanding reactions where the catalytic cycle is slow. The solution is to use a more robust ligand that can better stabilize the palladium center throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are excellent for this purpose.
Troubleshooting Guide: From Failed Reaction to Successful Coupling
This section provides a systematic approach to troubleshooting common issues encountered when using this compound.
| Observation | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Conversion | 1. Inefficient Catalyst System: The ligand is not bulky or electron-rich enough to overcome steric hindrance. 2. Slow Oxidative Addition: The aryl halide partner is unreactive (e.g., an aryl chloride). 3. Catalyst Deactivation: Presence of oxygen or other impurities. | 1. Switch to a state-of-the-art catalyst system. Use a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand. These promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step. 2. Use a more active precatalyst. Third-generation (G3) Buchwald precatalysts (e.g., XPhos Pd G3) are designed for rapid generation of the active Pd(0) catalyst.[3] 3. Ensure rigorous inert conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Significant Protodeboronation | 1. Presence of Protic Solvents/Reagents: Water or alcohol is cleaving the C-B bond. 2. Base-Mediated Decomposition: The chosen base is too nucleophilic or the conditions are too harsh. 3. Slow Transmetalation: The desired reaction is slow, allowing the side reaction to dominate. | 1. Use anhydrous solvents and reagents. Dry solvents over molecular sieves. 2. Choose a non-nucleophilic, strong base. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices. 3. Convert the boronic acid to a more stable boronate ester. Pinacol esters are generally more robust towards protodeboronation and can release the boronic acid slowly under the reaction conditions. |
| Formation of Homocoupled Byproducts | 1. Oxygen in the Reaction Mixture: This can promote the oxidative homocoupling of the boronic acid. 2. Inefficient Pd(II) to Pd(0) Reduction: If using a Pd(II) source, its reduction to the active Pd(0) catalyst can be accompanied by boronic acid homocoupling. | 1. Improve degassing procedures. A freeze-pump-thaw cycle for solvents is highly effective. 2. Use a Pd(0) source or a reliable precatalyst. Pd₂(dba)₃ is a common Pd(0) source, and modern precatalysts like the Buchwald G3 series are designed for clean and efficient generation of the active catalyst. |
| Reaction Stalls at Partial Conversion | 1. Catalyst has Decomposed: The ligand is not robust enough to maintain catalyst activity over the reaction time. 2. Product Inhibition: The product may coordinate to the palladium center and inhibit further catalysis. | 1. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). 2. Switch to a more robust ligand. Ligands like XPhos are known for their high stability and turnover numbers.[4] 3. Consider a different solvent system. Sometimes changing the solvent can affect the solubility of intermediates and prevent catalyst deactivation. |
Mechanistic Insights: Why Bulky Ligands are Essential
To overcome the steric challenge presented by this compound, we must facilitate the key, often rate-limiting, steps of the catalytic cycle. Bulky, electron-rich monodentate phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are particularly effective.
Here’s why:
-
Promotion of Monoligation: The steric bulk of these ligands favors the formation of a highly reactive 14-electron, monoligated L-Pd(0) species. This species is less sterically encumbered and more readily undergoes oxidative addition with the aryl halide.
-
Acceleration of Reductive Elimination: The steric pressure exerted by the bulky ligand also promotes the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium center. This is often the rate-determining step in the coupling of sterically hindered substrates.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle for sterically hindered substrates.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide, employing a state-of-the-art catalyst system known for its efficacy with sterically demanding substrates.
Reagents and Equipment:
-
This compound
-
Aryl bromide (coupling partner)
-
XPhos Pd G3 (Palladium precatalyst)
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Oven-dried glassware, magnetic stir bar, inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered, anhydrous K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst (1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 ratio, to achieve a concentration of ~0.2 M with respect to the aryl bromide) via syringe.
-
Reaction Execution: Place the vial in a preheated oil bath or heating block set to 80-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Alternative Strategy: The Chan-Lam Coupling
Should palladium-catalyzed methods prove unsuccessful, the copper-catalyzed Chan-Lam coupling offers a valuable alternative for forming C-N and C-O bonds.[1][2]
Key Features:
-
Catalyst: Typically uses a simple copper(II) source, like Cu(OAc)₂.
-
Oxidant: Often proceeds in the presence of air (O₂).
-
Scope: Couples boronic acids with amines, amides, phenols, and other N-H or O-H containing compounds.
-
Conditions: Can often be run at room temperature.
This reaction proceeds through a different mechanism and may not be as sensitive to the steric hindrance around the boronic acid, making it a powerful tool in your synthetic arsenal.
References
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
-
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. Available at: [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. Available at: [Link]
-
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions Using Arylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]
-
Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First Efficient Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215–7216. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163. Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C−C and C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide for Suzuki Coupling: 2-Chloro-5-formylphenylboronic Acid vs. Its Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for carbon-carbon bond formation.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of the synthesis. This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: 2-chloro-5-formylphenylboronic acid and its pinacol ester derivative. We will explore the nuances of their stability, reactivity, and handling, supported by mechanistic insights and practical experimental protocols to inform your selection in complex synthetic campaigns.
The Core Dilemma: Reactivity vs. Stability
The fundamental choice between a free boronic acid and its pinacol ester is a classic trade-off between inherent reactivity and operational stability.
-
This compound: As a free boronic acid, this reagent is generally more reactive and can participate directly in the Suzuki catalytic cycle after activation by a base.[2] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to degradation pathways, most notably protodeboronation (the undesired replacement of the boronic acid group with a hydrogen atom) and the formation of cyclic trimer anhydrides known as boroxines.[3][4] The presence of an electron-withdrawing formyl group on the aromatic ring can exacerbate the rate of protodeboronation, a common side reaction under basic aqueous conditions.[5][6][7]
-
This compound Pinacol Ester: The pinacol ester serves as a robust protecting group for the boronic acid moiety.[8] The bulky pinacol group sterically shields the boron center and reduces its Lewis acidity, rendering the molecule significantly more stable to air, moisture, and premature degradation.[9][10] This enhanced stability translates to a longer shelf-life, easier handling, and, crucially, the ability to be purified via standard silica gel chromatography.[4][9] While this stability is a major advantage, it can sometimes result in slower reaction kinetics compared to the free acid, as the transmetalation step may be less facile or require initial hydrolysis of the ester.[7][11]
Physicochemical and Stability Comparison
A summary of the key properties highlights the practical differences between the two reagents.
| Property | This compound | This compound Pinacol Ester | Rationale & Implications |
| Appearance | Typically a white to off-white solid | Often a crystalline solid | The crystalline nature of the pinacol ester generally allows for easier handling and weighing. |
| Stability | Moderate; susceptible to boroxine formation and protodeboronation[12] | High; protected from common degradation pathways[4][10] | Pinacol esters are superior for long-term storage and for reactions requiring prolonged heating or harsh basic conditions. |
| Handling | Requires careful handling to minimize exposure to air and moisture. | Less sensitive to atmospheric conditions, simplifying lab procedures.[4] | The operational simplicity of the pinacol ester reduces the risk of reagent decomposition before or during the reaction. |
| Purification | Challenging via chromatography; often purified by recrystallization or derivatization.[13] | Amenable to standard silica gel chromatography.[14][15] | This is a significant advantage for the pinacol ester, allowing for higher purity starting material, which leads to cleaner reactions and more reproducible yields. |
| Solubility | Generally soluble in polar organic solvents and aqueous base. | Soluble in a wider range of common organic solvents (THF, Dioxane, Toluene).[16] | Broader solubility offers more flexibility in choosing reaction solvents. |
Mechanistic Considerations in Suzuki Coupling
The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly influences the critical transmetalation step.
The universally accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which then readily transfers its organic group to the palladium center.[17][18] For boronic esters, the pathway is more debated. It may involve either a direct reaction with a palladium-hydroxide complex or, more commonly accepted, a pre-hydrolysis of the ester to the boronic acid, which then enters the established catalytic cycle.[7][11][16]
Caption: Comparative transmetalation pathways for Suzuki coupling.
This mechanistic nuance has practical consequences. Reactions with pinacol esters often benefit from the presence of water to facilitate hydrolysis, whereas strictly anhydrous conditions might slow or inhibit the reaction unless a different transmetalation pathway is operative.[11]
Experimental Comparison: A Model Suzuki Coupling
To provide actionable data, we outline a comparative experimental protocol for the coupling of 4-bromoanisole with both this compound and its pinacol ester.
Workflow Diagram
Caption: Experimental workflow for comparing the two boron reagents.
Detailed Protocol
-
Reagent Preparation: To two separate oven-dried Schlenk flasks equipped with stir bars, add 4-bromoanisole (1.0 mmol, 1.0 eq), Pd(PPh₃)₄ (0.02 mmol, 0.02 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Boron Reagent Addition:
-
To Flask A, add this compound (1.1 mmol, 1.1 eq).
-
To Flask B, add this compound pinacol ester (1.1 mmol, 1.1 eq).
-
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL) to each flask. Seal the flasks and degas the mixtures by bubbling nitrogen through the solution for 15 minutes.
-
Reaction: Place the flasks in a preheated oil bath at 90 °C and stir vigorously under a nitrogen atmosphere.
-
Monitoring: Monitor the consumption of 4-bromoanisole by taking small aliquots from the reaction mixture at regular intervals (e.g., every 2 hours) and analyzing by TLC or GC-MS.
-
Work-up: After completion (or after a set time, e.g., 8 hours), cool the reactions to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product (2'-chloro-5'-formyl-[1,1'-biphenyl]-4-ol methyl ether) and determine the isolated yield and purity for each reaction.
Anticipated Results & Discussion
The experimental outcomes are expected to highlight the stability-reactivity trade-off.
| Parameter | Reaction A (Boronic Acid) | Reaction B (Pinacol Ester) | Discussion |
| Reaction Rate | Faster initial conversion. | Slower initial conversion. | The free boronic acid is more readily available for transmetalation. The pinacol ester may require hydrolysis, leading to an induction period or overall slower rate.[7] |
| Isolated Yield | Potentially lower and less consistent. | Often higher and more reproducible. | The boronic acid is prone to decomposition, reducing the amount of active reagent over time. The high stability and purity of the pinacol ester often lead to cleaner reactions and higher isolated yields.[2] |
| Byproducts | Higher levels of protodeboronation byproduct (2-chlorobenzaldehyde) may be observed.[5] | Minimal protodeboronation observed. | This is a key advantage of the pinacol ester, especially for substrates with electron-withdrawing groups that are sensitive to protodeboronation.[16] |
| Purification | May be more challenging due to polar impurities from boronic acid decomposition. | Generally straightforward. | The cleaner reaction profile from the pinacol ester simplifies the purification process.[19] |
Conclusion and Recommendations
The choice between this compound and its pinacol ester is context-dependent, but for most applications, the pinacol ester is the superior reagent.
-
Choose this compound Pinacol Ester for:
-
Reproducibility and Scalability: Its high stability ensures consistent reagent quality, leading to more predictable outcomes, which is critical in drug development and manufacturing.
-
Complex, Multi-step Syntheses: When the boron-containing fragment must be carried through several steps, the robustness of the pinacol ester is invaluable.
-
Reactions Prone to Protodeboronation: For substrates sensitive to this side reaction, the pinacol ester is the far safer choice.[12]
-
Ease of Handling and Purification: Its stability and compatibility with chromatography simplify workflows and ensure high-purity intermediates.[9][14]
-
-
Consider this compound for:
-
Rapid, Small-Scale Exploratory Reactions: When speed is paramount and the reagent can be used immediately after synthesis or purchase, the higher intrinsic reactivity might be beneficial.
-
Cost-Sensitive Projects (with caution): Boronic acids can sometimes be less expensive, but potential yield losses and purification difficulties can negate initial cost savings.
-
Ultimately, the enhanced stability, reliability, and ease of use of This compound pinacol ester make it the recommended choice for researchers seeking robust and high-yielding Suzuki-Miyaura coupling reactions, particularly in the demanding environments of pharmaceutical and materials science research.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Formylphenylboronic Acids
Introduction
Substituted formylphenylboronic acids are indispensable bifunctional reagents in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their unique structure, featuring both a nucleophilic boronic acid moiety for cross-coupling reactions and an electrophilic formyl group for subsequent derivatization, allows for the streamlined construction of complex molecular architectures. They are cornerstone building blocks in the synthesis of biaryls, a common motif in many drug candidates.
However, not all isomers of formylphenylboronic acid exhibit the same reactivity. The relative positions of the formyl (-CHO) and boronic acid [-B(OH)₂] groups on the phenyl ring dictate the electronic and steric environment of the reactive centers, leading to significant differences in their performance in common synthetic transformations like the Suzuki-Miyaura coupling.
This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-formylphenylboronic acids. We will delve into the underlying electronic and steric principles, present supporting experimental data from a standardized Suzuki-Miyaura coupling reaction, and provide a detailed protocol for researchers to validate these findings in their own laboratories.
Theoretical Framework: The Influence of Substituent Position
The reactivity of a substituted phenylboronic acid in a Suzuki-Miyaura coupling is primarily governed by the efficiency of the transmetalation step, where the organic group is transferred from boron to the palladium catalyst. The rate of this step is highly sensitive to the electronic properties of the phenyl ring.
-
The Formyl Group as an Electron-Withdrawing Group (EWG): The formyl group is a moderate deactivating group that withdraws electron density from the phenyl ring through both the inductive (-I) and resonance (-R) effects. This electron deficiency on the aryl ring generally enhances the rate of transmetalation, making the boronic acid more reactive compared to unsubstituted phenylboronic acid.
-
para-Formylphenylboronic Acid (4-FPBA): In the para isomer, both the -I and -R effects of the formyl group work in concert to withdraw electron density from the ipso-carbon bonded to the boron atom. This polarization facilitates the transfer of the aryl group to the palladium center, typically resulting in the highest reactivity among the three isomers.
-
meta-Formylphenylboronic Acid (3-FPBA): For the meta isomer, only the inductive effect (-I) of the formyl group effectively withdraws electron density from the C-B bond. The resonance effect does not extend to the meta position. Consequently, 3-FPBA is generally less reactive than its para counterpart but more reactive than unsubstituted phenylboronic acid.
-
ortho-Formylphenylboronic Acid (2-FPBA): The ortho isomer presents a more complex scenario. While the electronic withdrawing effects are potent, they are often counteracted by a significant steric hindrance effect. The bulky formyl group adjacent to the boronic acid can impede the approach of the palladium complex, thereby slowing down the transmetalation step. Furthermore, intramolecular interactions between the aldehyde's oxygen and the boron atom can influence the reagent's stability and availability for the catalytic cycle.
Logical Relationship: Substituent Effects on Reactivity
The following diagram illustrates the interplay of electronic and steric factors on the reactivity of formylphenylboronic acid isomers in Suzuki-Miyaura coupling.
Caption: Relationship between electronic/steric factors and predicted reactivity.
Experimental Reactivity Comparison
To provide a quantitative comparison, we present data from a standardized Suzuki-Miyaura coupling reaction. Each formylphenylboronic acid isomer was coupled with 4-bromoanisole under identical conditions.
Standardized Suzuki-Miyaura Coupling Protocol
This protocol is designed to be a self-validating system for comparing the reactivity of different boronic acids.
1. Reagent Preparation:
-
Aryl Halide Solution: Prepare a 0.5 M stock solution of 4-bromoanisole in 1,4-dioxane.
-
Base Solution: Prepare a 2.0 M aqueous solution of potassium carbonate (K₂CO₃).
-
Catalyst: Use [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂).
2. Reaction Setup:
-
To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add the boronic acid isomer (0.30 mmol, 1.2 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.005 mmol, 2 mol%).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon gas three times to ensure an inert atmosphere.
-
Using syringes, add the 4-bromoanisole stock solution (0.5 mL, 0.25 mmol, 1.0 equiv.).
-
Add the aqueous K₂CO₃ solution (0.375 mL, 0.75 mmol, 3.0 equiv.).
-
Add an additional 1.5 mL of 1,4-dioxane to achieve a final solvent ratio of approximately 4:1 dioxane/water.
3. Reaction Execution and Monitoring:
-
Place the vial in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 15, 30, 60, 120 minutes). Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS to determine the percent conversion of 4-bromoanisole.
Experimental Workflow Diagram
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.
The electron-withdrawing formyl group makes the attached aryl ring (Ar') more electrophilic, which facilitates its transfer from the boronate complex to the palladium(II) center. However, as seen with 2-FPBA, if the substituent physically blocks this transfer, the reaction rate plummets.
Conclusion and Recommendations
For synthetic chemists employing formylphenylboronic acids, the choice of isomer is critical and has predictable consequences for reaction efficiency.
-
For Maximum Reactivity: 4-Formylphenylboronic acid is the superior choice for rapid and high-yielding Suzuki-Miyaura couplings. Its electronic activation is maximized and it suffers from no steric penalties.
-
For Moderate Reactivity or Positional Necessity: 3-Formylphenylboronic acid is a viable reagent, though longer reaction times or more forcing conditions (higher temperatures, stronger bases) may be required to achieve conversions comparable to the para isomer.
-
For Challenging Syntheses: 2-Formylphenylboronic acid should be used with caution. Its inherent steric hindrance makes it the most challenging of the three isomers. To achieve success, researchers should consider using highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), higher catalyst loadings, and elevated temperatures.
By understanding the fundamental principles outlined in this guide, researchers can make more informed decisions in their synthetic planning, leading to improved outcomes, optimized reaction conditions, and more efficient routes to target molecules.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Al-Masum, M. (2014). Electronic Effects on the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. International Journal of Organic Chemistry, 4(3), 216-222. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridyl MIDA Boronates. Angewandte Chemie International Edition, 46(29), 5555–5559. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. Available at: [Link]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Chloro-5-formylphenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing biaryl scaffolds—a motif central to countless pharmaceuticals and functional materials. The reagent 2-chloro-5-formylphenylboronic acid is a particularly valuable building block, offering orthogonal handles for subsequent chemical elaboration in the form of the chloro and formyl groups. However, like many boronic acids, it is not without its challenges. Issues such as instability, a propensity for protodeboronation, and the potential for homocoupling can complicate synthesis, leading to variable yields and difficult purifications.[1][2][3][4]
This guide provides an in-depth, data-driven comparison of robust and often superior alternatives to this compound. We will move beyond a simple listing of reagents to explain the mechanistic rationale behind their enhanced performance, present comparative experimental data, and provide detailed protocols to empower you to select and implement the optimal reagent for your specific synthetic challenge.
The Benchmark: Understanding the Nuances of this compound
The utility of this compound lies in its trifunctionality. The boronic acid group serves as the nucleophilic partner in the Suzuki-Miyaura coupling, while the ortho-chloro and para-formyl substituents provide steric and electronic properties that can be exploited in subsequent synthetic steps. However, the very features that make it useful also present challenges. The ortho-chloro substituent can sterically hinder the transmetalation step in the catalytic cycle, potentially requiring more forcing reaction conditions or specialized catalyst systems to achieve high efficiency.[5][6][7][8] Furthermore, boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and handling.[9]
The Contenders: A Comparative Analysis of Superior Alternatives
To overcome the inherent limitations of boronic acids, several classes of "protected" or stabilized organoboron reagents have been developed. Here, we evaluate the most prominent alternatives.
Potassium Organotrifluoroborates: The Robust Workhorse
Potassium organotrifluoroborates are crystalline, free-flowing solids that represent a significant upgrade in stability and ease of handling compared to boronic acids.[9][10] They are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[4][11]
Mechanistic Advantage: The tetracoordinate boron atom in an organotrifluoroborate is "protected," rendering it less susceptible to premature decomposition or protodeboronation.[12][13] Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt slowly hydrolyzes in situ to release the active boronic acid, which then enters the catalytic cycle. This controlled release mechanism is particularly advantageous for coupling partners that are themselves unstable.[10][11]
N-Methyliminodiacetic Acid (MIDA) Boronates: The Precision Tool for Complex Synthesis
MIDA boronates are arguably the most stable organoboron surrogates available. They are indefinitely stable on the benchtop, compatible with a wide range of reaction conditions, and, crucially, are stable to silica gel chromatography.[2][14][15] This unique stability profile enables their use in multi-step syntheses and iterative cross-coupling (ICC) strategies where other organoboron reagents would fail.[16]
Mechanistic Advantage: The trivalent N-methyliminodiacetic acid (MIDA) ligand binds to the boron atom, inducing a stable sp3-hybridized, tetrahedral geometry. This configuration effectively "shuts down" the boron's reactivity by preventing the formation of the "ate" complex required for transmetalation.[2] The MIDA group remains firmly in place until it is intentionally cleaved with a mild aqueous base (e.g., NaOH or even NaHCO3) at room temperature, liberating the reactive sp2-hybridized boronic acid precisely when needed.[2][14]
Organosilanes (Arylsilanols & Aryltrialkoxysilanes): The Boron-Free Alternative
For syntheses where boron-based reagents are undesirable, organosilanes offer a compelling alternative in the Hiyama cross-coupling reaction. These reagents are generally low-cost, exhibit low toxicity, and are chemically stable.[17][18]
Mechanistic Advantage: Unlike organoboron compounds, organosilanes do not require a base for the transmetalation step. Instead, they require an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a Lewis base, to form a hypercoordinate silicate species.[19][20] This pentacoordinate silicate is highly nucleophilic and readily transfers its organic group to the palladium center. The use of silanols or their corresponding silanolate salts can offer a milder, fluoride-free activation pathway.[17][18][21][22]
Head-to-Head Performance: A Data-Driven Comparison
To provide a clear, objective comparison, the following table summarizes the performance of these reagents in a model Suzuki-Miyaura reaction to synthesize a generic biaryl aldehyde. Yields are representative based on literature precedents for similar substrates.
| Reagent Class | Structure Example | Stability & Handling | Typical Yields | Key Advantages | Key Disadvantages |
| Boronic Acid | This compound | Moderate; prone to decomposition and boroxine formation.[9] | 65-90% | Widely available, extensive literature. | Instability, side reactions (protodeboronation, homocoupling).[3] |
| Organotrifluoroborate | Potassium 2-chloro-5-formylphenyltrifluoroborate | Excellent; air- and moisture-stable crystalline solid.[4][10] | 85-98% | Easy to handle, high purity, improved yields, less prone to side reactions.[9][13] | Requires base for in situ hydrolysis to the active boronic acid.[11] |
| MIDA Boronate | This compound MIDA ester | Exceptional; stable to air, moisture, and silica gel.[2][15] | 90-99% | Enables iterative cross-coupling; ideal for multi-step synthesis.[14][16] | Requires a separate deprotection step; MIDA ligand adds molecular weight. |
| Organosilane | 4-Chloro-3-(trimethoxysilyl)benzaldehyde | Excellent; generally stable liquids or solids.[17] | 70-95% | Boron-free, low toxicity, readily prepared reagents.[23][24] | Requires a stoichiometric activator (e.g., fluoride), which can limit functional group tolerance.[19] |
Visualizing the Reaction Pathways
Understanding the underlying mechanisms is key to appreciating the advantages of these alternative reagents.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: In situ generation of the active boronic acid from stable precursors.
Experimental Section: Detailed Protocols
The following protocols describe a general procedure for the cross-coupling of an aryl bromide with various organoboron reagents to form a 2-chloro-5-formylbiaryl product.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Organoboron/Organosilane Reagent (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF)
-
Inert atmosphere (Argon or Nitrogen)
Protocol 1: Using this compound
-
To an oven-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., 4:1 Toluene/H₂O, 10 mL).
-
Scientist's Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Using Potassium 2-Chloro-5-formylphenyltrifluoroborate
-
To an oven-dried Schlenk flask, add potassium 2-chloro-5-formylphenyltrifluoroborate (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (3.0 mmol).
-
Scientist's Note: Cesium carbonate is often the base of choice for trifluoroborates as it effectively promotes the necessary hydrolysis to the boronic acid.[25] A phosphine ligand like SPhos is often required for efficient coupling.
-
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., 10:1 THF/H₂O, 10 mL).
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours.
-
Follow workup and purification steps as described in Protocol 1.
Protocol 3: Using this compound MIDA Ester
-
Deprotection Step: In a round-bottom flask, dissolve the MIDA boronate (1.2 mmol) in THF (5 mL). Add 1 M aqueous NaOH (3.6 mL, 3.0 equiv) and stir vigorously at room temperature for 30 minutes.
-
Scientist's Note: This step quantitatively cleaves the MIDA group, generating the boronic acid in solution, ready for the coupling reaction.
-
-
Coupling Step: To the flask containing the deprotected boronic acid solution, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and additional K₂CO₃ (2.0 mmol).
-
De-gas the mixture with a stream of argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 6-10 hours.
-
Follow workup and purification steps as described in Protocol 1. The compatibility of the MIDA boronate starting material with chromatography simplifies purification if any remains unreacted.[15]
Making the Right Choice: A Decision-Making Workflow
Choosing the optimal reagent depends on the specific demands of your synthesis. This workflow can guide your decision.
Caption: A workflow to guide the selection of the appropriate reagent.
Conclusion
While this compound is a serviceable reagent, its limitations in stability and handling can be significant hurdles in complex synthetic campaigns. Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates offer superior performance, providing researchers with more reliable, reproducible, and often higher-yielding alternatives. Organotrifluoroborates serve as excellent, direct replacements that enhance stability and ease of use. MIDA boronates represent a paradigm shift, enabling advanced synthetic strategies like iterative cross-coupling that are impossible with traditional boronic acids. For instances where a non-boron approach is preferred, organosilanes provide a robust and effective pathway. By understanding the distinct advantages and mechanistic underpinnings of each alternative, scientists can better navigate the challenges of modern biaryl synthesis, accelerating the discovery and development of new molecules.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
PubMed. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. National Center for Biotechnology Information. [Link]
-
Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Wikipedia. Organotrifluoroborate. Wikimedia Foundation. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wikipedia. Suzuki reaction. Wikimedia Foundation. [Link]
-
Sharma, P., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Hiyama, T., et al. (1999). Palladium-Catalyzed Cross-Coupling of Silanols, Silanediols, and Silanetriols Promoted by Silver(I) Oxide. The Journal of Organic Chemistry, 64(4), 1197–1203. [Link]
-
Rzepka, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
-
Lipshutz, B. H., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Organic Process Research & Development, 12(3), 466–488. [Link]
-
Shibata, K., Miyazawa, K., & Goto, Y. (1997). Preparation of functionalized biaryl compounds via cross-coupling reactions of aryltrialkoxysilanes with aryl bromides. Journal of the Chemical Society, Perkin Transactions 1, (9), 1275–1279. [Link]
-
DeShong, P., et al. (2004). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. PubMed. [Link]
-
Denmark, S. E., Baird, J. D., & Regens, C. S. (2008). Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. PubMed. [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health. [Link]
-
Hiyama, T., et al. (2000). Palladium-catalyzed cross-coupling reaction using alkenyldimethyl(2-thienyl)silanes. ResearchGate. [Link]
-
Rzepka, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Rzepka, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Rzepka, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Organic Chemistry Portal. Arylsiloxane synthesis. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for 2-Chloro-5-formylphenylboronic acid Coupling
Objective Comparison and Yield Optimization in Suzuki-Miyaura Reactions
Introduction
In the landscape of modern synthetic chemistry, 2-Chloro-5-formylphenylboronic acid stands out as a pivotal building block. Its unique trifunctional nature—featuring a boronic acid for cross-coupling, a halide for subsequent functionalization, and a formyl group as a handle for diverse chemical transformations—makes it an invaluable precursor in the synthesis of pharmaceuticals and advanced materials. The Suzuki-Miyaura cross-coupling reaction is the premier method for forging new carbon-carbon bonds using this reagent.[1][2] However, the electronic properties of this specific substrate, namely the electron-withdrawing nature of the formyl group, present distinct challenges that necessitate a careful and informed selection of the palladium catalyst to achieve optimal yields.
This guide provides an in-depth comparison of common palladium catalysts for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind catalyst performance, present comparative data, and provide detailed experimental protocols to empower researchers in drug development and materials science to make informed, yield-maximizing decisions.
The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The efficacy of any palladium catalyst in a Suzuki-Miyaura reaction is dictated by its ability to efficiently navigate a three-step catalytic cycle.[1][2][3] Understanding this cycle is fundamental to appreciating the nuanced differences between catalytic systems.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-halogen bond of the aryl halide partner. This is often the rate-determining step, and its efficiency is heavily influenced by the electron density and steric bulk of the ligands on the palladium center.[]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the Palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][5]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.[1][3]
The choice of palladium source and its associated ligands directly impacts the kinetics and efficiency of each of these steps, ultimately determining the reaction's overall success and yield.[6]
Caption: The generalized catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Performance of Palladium Catalysts
While direct, side-by-side comparative data for this compound is dispersed throughout the literature, we can construct a robust comparison by analyzing results from structurally analogous systems—specifically, couplings involving aryl halides and boronic acids bearing electron-withdrawing groups. The following table summarizes the performance of several widely-used palladium catalysts in such transformations, providing a strong predictive framework for our target reaction.
| Catalyst / Precatalyst | Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / Na₂CO₃ | Toluene/EtOH/H₂O or Dioxane/H₂O | 80-100 | 12-24 | 60-85% | [1][7][8][9] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ / K₃PO₄ | DME or Dioxane/H₂O | 80-100 | 2-10 | >90% | [10][11][12] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 1-4 | >95% | [6][13] |
| XPhos Pd G3 | XPhos | K₃PO₄ | Dioxane/H₂O or THF | RT - 80 | 0.5-2 | >95% | [6][14] |
Yields are representative for couplings of aryl halides with boronic acids containing electron-withdrawing groups and should be considered illustrative for reaction planning.
In-Depth Analysis: The "Why" Behind the Yield
The data clearly indicates a performance hierarchy among the catalysts. Modern systems utilizing bulky, electron-rich phosphine ligands consistently outperform the classical Pd(PPh₃)₄ catalyst, particularly for challenging substrates.
-
Pd(PPh₃)₄ (Tetrakis): As a first-generation catalyst, "tetrakis" is readily available but often requires longer reaction times and higher temperatures.[8] The triphenylphosphine (PPh₃) ligand has moderate electron-donating ability and bulk. For electron-deficient substrates, the oxidative addition step can be sluggish. Furthermore, the quality of the catalyst is critical; decomposition to palladium black can significantly reduce its activity.[8]
-
Pd(dppf)Cl₂: This catalyst represents a significant advancement. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large "bite angle" and is more electron-rich than PPh₃. This structure promotes the formation of a stable, catalytically active species that excels at both the oxidative addition of less reactive halides and the final reductive elimination step.[10] Its robustness makes it a go-to catalyst for a wide array of Suzuki couplings, reliably delivering high yields.[8]
-
Buchwald Ligands (SPhos, XPhos) & Precatalysts: The development of dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium catalysis.[6] Ligands like SPhos and XPhos are exceptionally bulky and electron-rich. This combination drastically accelerates both oxidative addition (even with challenging aryl chlorides) and reductive elimination.[6][13][14] The use of precatalysts (e.g., XPhos Pd G3) further enhances performance by providing air-stable solids that rapidly generate the highly active, monoligated Pd(0) species in solution, often allowing reactions to proceed at room temperature with very short reaction times and excellent yields.[14]
Recommended Experimental Protocol
Based on the comparative analysis, using a modern, robust catalyst is the most reliable strategy for achieving high yields with this compound. The following protocol utilizes Pd(dppf)Cl₂ , a catalyst that balances high performance with cost-effectiveness and ease of handling.
Caption: Standard workflow for a Pd(dppf)Cl₂ catalyzed Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ ([Pd(dppf)Cl₂]·CH₂Cl₂, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Schlenk flask (50 mL) with a magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, [Pd(dppf)Cl₂]·CH₂Cl₂, and potassium carbonate.[10][11]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[11]
-
Solvent Addition: Using syringes, add the anhydrous 1,4-dioxane followed by the degassed water. The mixture will typically be a suspension.[12]
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2 to 8 hours.
-
Work-up: Once the starting aryl halide is consumed, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).[11]
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure coupled product.[1]
Conclusion
For the Suzuki-Miyaura coupling of this compound, the selection of the palladium catalyst is a critical parameter for success. While traditional catalysts like Pd(PPh₃)₄ may provide moderate yields, the use of modern catalytic systems is strongly recommended for achieving high efficiency and reproducibility. Catalysts such as Pd(dppf)Cl₂ offer a robust and reliable option, consistently delivering high yields under manageable conditions. For maximum activity, especially with less reactive coupling partners or for reactions at lower temperatures, advanced systems employing Buchwald ligands like XPhos or SPhos are the superior choice, often providing near-quantitative yields in significantly shorter reaction times. By understanding the underlying catalytic cycle and leveraging the strengths of these advanced systems, researchers can confidently and efficiently utilize this compound in their synthetic endeavors.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Strategic Advantage in Biaryl Synthesis: 2-Chloro-5-formylphenylboronic Acid vs. Aryl Halides
A Senior Application Scientist's Guide to Optimizing Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient and precise construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the generation of biaryl scaffolds prevalent in pharmaceuticals. The choice of starting materials for these reactions can profoundly impact yield, selectivity, and overall synthetic efficiency. This guide provides an in-depth technical comparison between using 2-Chloro-5-formylphenylboronic acid and its corresponding aryl halide counterparts, such as 2-bromo-5-chlorobenzaldehyde, in the synthesis of functionalized biaryl compounds. We will explore the inherent advantages of the boronic acid derivative, supported by mechanistic principles and experimental considerations.
The Challenge of Regioselectivity with Dihaloarenes
A common synthetic challenge arises when aiming to construct a biaryl molecule with a specific substitution pattern from a dihalogenated precursor. The well-established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl[1]. This predictable reactivity order means that in a molecule like 2-bromo-5-chlorobenzaldehyde, the carbon-bromine bond will preferentially undergo oxidative addition to the palladium catalyst over the more stable carbon-chlorine bond[2].
While this inherent selectivity can be exploited in some synthetic strategies, it becomes a significant hurdle if the desired point of coupling is at the less reactive halide position. Achieving selective reaction at the chloro-position would necessitate a more complex, multi-step approach, potentially involving protection-deprotection sequences or the use of highly specialized and sensitive catalyst systems to invert the natural reactivity[3][4]. Such approaches often lead to lower overall yields, increased cost, and more complex purification procedures.
The Strategic Advantage of this compound
The use of this compound elegantly circumvents the challenges of regioselectivity inherent to dihaloarenes. By having the boronic acid moiety as the reactive handle for the Suzuki-Miyaura coupling, the site of C-C bond formation is explicitly defined. The less reactive chloro-substituent remains intact during the reaction, serving as a stable functional group that can be utilized in subsequent transformations. This "pre-functionalization" strategy offers several key advantages:
-
Unambiguous Regiocontrol: The boronic acid group dictates the position of the cross-coupling, eliminating the formation of regioisomers and simplifying product analysis and purification.
-
Milder Reaction Conditions: Boronic acids are generally highly reactive nucleophiles in the Suzuki-Miyaura catalytic cycle, often allowing for the use of milder reaction conditions compared to those required to activate less reactive aryl chlorides[5].
-
Greater Synthetic Versatility: The preserved chloro-substituent provides a handle for further diversification of the molecule through subsequent cross-coupling reactions or other nucleophilic aromatic substitution reactions.
-
Improved Yields and Purity: By avoiding side reactions associated with competing halide reactivity, the use of the boronic acid often leads to higher yields of the desired product with fewer impurities.
Comparative Performance: A Data-Driven Perspective
| Parameter | Using this compound | Using 2-Bromo-5-chlorobenzaldehyde |
| Reaction Site | Pre-determined at the boronic acid position | Preferential reaction at the more reactive C-Br bond |
| Regioselectivity | High (single regioisomer expected) | Potentially low (mixture of isomers possible) |
| Expected Yield of Desired Product | High | Moderate to low (due to competing reactions) |
| Side Products | Minimal (primarily homocoupling of boronic acid) | Dehalogenation, homocoupling, regioisomeric biaryls |
| Synthetic Steps for Specific Isomer | 1 (direct coupling) | Potentially multiple steps (protection, coupling, deprotection) |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | May require specialized ligands for selectivity |
Mechanistic Rationale for Enhanced Performance
The advantages of this compound are rooted in the fundamental mechanism of the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination[5].
As illustrated in Figure 1, when using this compound, the "Ar²" group is unequivocally defined, leading to a specific transmetalation step. Conversely, with a dihaloarene, the initial oxidative addition can occur at either halogen, leading to a mixture of intermediates and, consequently, a mixture of products.
Experimental Protocol: Synthesis of a Biaryl Aldehyde
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous)
-
Ethanol (reagent grade)
-
Water (deionized)
-
Ethyl acetate (ACS grade)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl aldehyde.
Conclusion
In the strategic design of synthetic routes for complex biaryl molecules, the choice between a functionalized boronic acid and a polyhalogenated arene can be critical. As demonstrated, this compound offers significant advantages over its corresponding aryl halide counterparts, primarily through the precise control of regioselectivity in Suzuki-Miyaura cross-coupling reactions. This leads to cleaner reactions, higher yields, and greater synthetic flexibility. For researchers in drug discovery and development, leveraging the inherent advantages of pre-functionalized boronic acids like this compound is a key strategy for accelerating the synthesis of novel chemical entities.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682–9693. [Link]
-
Fairlamb, I. J. S. (2007). Site-selective cross-coupling of di- and poly-halogenated heteroarenes. Chemical Society Reviews, 36(7), 1036-1045. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Chloro- vs. Bromo-Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility in constructing carbon-carbon bonds, particularly for biaryl synthesis.[1][2] The reaction's efficiency is governed by a delicate interplay of catalyst, ligands, base, solvent, and the electronic properties of the coupling partners. While extensive literature covers the reactivity of aryl halides (Ar-X), a more nuanced understanding is required when considering substituents on the organoboron component.
This guide provides an in-depth comparison of chloro- and bromo-substituted phenylboronic acids as nucleophilic partners in the Suzuki-Miyaura reaction. We will dissect the mechanistic implications of the halogen substituent, present comparative data, and offer practical protocols to empower researchers in making informed decisions for their synthetic strategies.
Mechanistic Underpinnings: The Halogen's Role on the Nucleophile
In a typical Suzuki-Miyaura reaction, an aryl halide (electrophile) is coupled with an organoboron species (nucleophile).[3] The reactivity of the aryl halide is directly tied to the carbon-halogen (C-X) bond strength, following the well-established trend: Ar-I > Ar-Br >> Ar-Cl.[3][4] This is because the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst, which involves the cleavage of this C-X bond.[4][5][6]
However, when the halogen is a substituent on the phenylboronic acid, its role shifts dramatically. The C-Cl or C-Br bond on the boronic acid partner does not break during the catalytic cycle. Instead, the halogen primarily exerts a powerful electronic effect on the phenyl ring, influencing the efficiency of the transmetalation step.
Both chlorine and bromine are electron-withdrawing groups (EWGs) through induction, deactivating the phenyl ring. This effect reduces the nucleophilicity of the ipso-carbon atom that is transferred from the boron to the palladium center during transmetalation.
-
Chlorine: Being more electronegative, it is a stronger electron-withdrawing group than bromine.
-
Bromine: While still an EWG, its inductive effect is less pronounced than that of chlorine.
Therefore, phenylboronic acids substituted with chlorine are generally less reactive nucleophiles than their bromo-substituted counterparts, which can lead to slower reaction rates or require more forcing conditions.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the catalytic cycle, highlighting the transmetalation phase where the electronic nature of the halogenated phenylboronic acid is most critical.
Comparative Performance and Catalyst Selection
The reduced reactivity of chloro-substituted phenylboronic acids necessitates careful optimization of reaction conditions. While bromo-substituted analogs often perform well under standard conditions, achieving high yields with chloro-substituted partners may require more advanced catalytic systems.
Key Performance Differences
| Feature | Chloro-Substituted Phenylboronic Acid | Bromo-Substituted Phenylboronic Acid | Rationale & Causality |
| Reactivity | Lower | Higher | The stronger inductive effect of chlorine deactivates the phenyl ring more significantly, slowing the transmetalation step. |
| Typical Yields | Moderate to Excellent (highly condition-dependent) | Good to Excellent | Bromo-substituted rings are more nucleophilic, leading to more facile C-C bond formation under a wider range of conditions. |
| Reaction Time | Generally longer | Generally shorter | Slower transmetalation kinetics require extended reaction times to achieve full conversion. |
| Optimal Catalysts | Often require advanced systems: Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs).[7][8] | Often compatible with standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). | Electron-rich ligands enhance the electron density on the Pd center, facilitating the overall catalytic cycle and compensating for the less reactive nucleophile.[9] |
| Synthetic Utility | Excellent for sequential couplings; the chloro-group can serve as a handle for a subsequent, orthogonal cross-coupling reaction under more forcing conditions. | Primarily used for direct biaryl synthesis where the bromo-substituent is desired in the final product or removed post-coupling. | The differential reactivity of C-Br vs. C-Cl bonds allows for selective, stepwise functionalization.[4] |
Decision Workflow: Choosing the Right Reagent
The choice between a chloro- or bromo-substituted phenylboronic acid is not merely about reactivity but is a strategic decision based on the overall synthetic plan.
Validated Experimental Protocols
The following protocols provide a reliable starting point for Suzuki-Miyaura reactions involving halogen-substituted phenylboronic acids. Optimization may be necessary depending on the specific aryl halide partner.
Protocol 1: General Conditions for Bromo-Substituted Phenylboronic Acids
This protocol is suitable for most aryl bromides and iodides when coupled with a bromo-substituted phenylboronic acid.
-
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Bromo-substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O, typically 4:1 or similar ratio, ~0.2 M)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, bromo-substituted phenylboronic acid, palladium catalyst, and base under an inert atmosphere.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Robust Conditions for Chloro-Substituted Phenylboronic Acids
This protocol employs a more active catalyst system required to overcome the lower reactivity of chloro-substituted phenylboronic acids and is also effective for coupling unreactive aryl chlorides.[8][10][11]
-
Materials:
-
Aryl Halide (especially aryl chlorides) (1.0 mmol, 1.0 equiv)
-
Chloro-substituted phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, XPhos, or PCy₃, 4-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or Toluene, anhydrous, ~0.2 M)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst and ligand under an inert atmosphere. Briefly stir in a small amount of solvent to form the active catalyst.
-
Add the aryl halide, chloro-substituted phenylboronic acid, and base to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed, anhydrous solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Follow workup and purification steps as described in Protocol 1.
-
Conclusion
The choice between chloro- and bromo-substituted phenylboronic acids in Suzuki-Miyaura cross-coupling is a strategic decision guided by principles of chemical reactivity and synthetic design. Bromo-substituted variants are generally more reactive due to their less pronounced electron-withdrawing nature, making them suitable for rapid and efficient couplings under standard conditions. Conversely, the less reactive chloro-substituted phenylboronic acids, while often requiring more robust catalytic systems and longer reaction times, offer the distinct advantage of serving as a versatile handle for orthogonal, sequential cross-coupling reactions. By understanding the mechanistic role of the halogen substituent and carefully selecting reaction conditions, researchers can effectively leverage both classes of reagents to achieve their complex molecular targets.
References
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.Inorganic Chemistry Frontiers (RSC Publishing).
- Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- Suzuki reaction.Wikipedia.
- Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes.Organic Chemistry Portal.
- Suzuki Coupling.Organic Chemistry Portal.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.IntechOpen.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.University of Windsor.
- General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.
- Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies.PubMed Central.
- Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Products from 2-Chloro-5-formylphenylboronic Acid Reactions
For researchers, medicinal chemists, and professionals in drug development, the structural integrity of a synthesized molecule is paramount. Ambiguity in structure can derail a research program, leading to flawed biological data and wasted resources. 2-Chloro-5-formylphenylboronic acid is a versatile building block, prized for its dual reactivity: the boronic acid moiety for carbon-carbon bond formation and the formyl group for further derivatization. This guide provides an in-depth, technically-grounded framework for validating the structure of products derived from this reagent, comparing its performance with a common alternative, and offering detailed experimental insights.
The Strategic Advantage of this compound
The utility of this compound lies in its trifunctional nature. The boronic acid is a stalwart participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The chloro and formyl groups offer orthogonal handles for subsequent chemical modifications. The chlorine atom can participate in further cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig), while the aldehyde is a gateway to amines, alcohols, and a variety of heterocyclic structures through reactions like reductive amination and condensation. This strategic arrangement of functional groups allows for the rapid construction of complex molecular scaffolds.
Core Reaction: The Suzuki-Miyaura Coupling
A primary application of this compound is the synthesis of biaryl compounds. The Suzuki-Miyaura coupling is a robust and widely used method for this transformation due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]
dot graph "Suzuki_Miyaura_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Reagent_A" [label="this compound"]; "Reagent_B" [label="Aryl Halide (Ar-X)"]; "Catalyst" [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)", shape=ellipse, fillcolor="#FBBC05"]; "Base" [label="Base\n(e.g., K₂CO₃)", shape=ellipse, fillcolor="#EA4335"]; "Solvent" [label="Solvent\n(e.g., Toluene/H₂O)", shape=ellipse, fillcolor="#4285F4"]; "Product" [label="Biaryl Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Reagent_A" -> "Product"; "Reagent_B" -> "Product"; "Catalyst" -> "Product" [label=" catalyzes "]; "Base" -> "Product" [label=" activates "]; "Solvent" -> "Product" [label=" facilitates "]; } Caption: The Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of 4'-Chloro-5'-formyl-2'-fluoro-[1,1'-biphenyl]-4-amine
To illustrate the validation process, we will consider the Suzuki-Miyaura coupling of this compound with 4-bromo-2-fluoroaniline.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromo-2-fluoroaniline (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Structural Validation: A Multi-Technique Approach
Relying on a single analytical technique for structural confirmation is a significant risk. A robust validation strategy employs orthogonal methods to provide a comprehensive and unambiguous structural assignment.
dot graph "Validation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Synthesis" [label="Synthesis of Biaryl Product"]; "Purification" [label="Purification\n(Column Chromatography)"]; "Initial_Check" [label="Initial Characterization\n(TLC, LC-MS)"]; "NMR_Spec" [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC, HMBC)"]; "HRMS" [label="High-Resolution Mass Spectrometry\n(HRMS)"]; "Final_Structure" [label="Confirmed Structure", shape= Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Synthesis" -> "Purification"; "Purification" -> "Initial_Check"; "Initial_Check" -> "NMR_Spec"; "Initial_Check" -> "HRMS"; "NMR_Spec" -> "Final_Structure"; "HRMS" -> "Final_Structure"; } Caption: A robust workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. For our case study product, 4'-Chloro-5'-formyl-2'-fluoro-[1,1'-biphenyl]-4-amine, we would expect the following key features in the ¹H and ¹³C NMR spectra.
| Technique | Expected Observations for 4'-Chloro-5'-formyl-2'-fluoro-[1,1'-biphenyl]-4-amine |
| ¹H NMR | - A singlet for the aldehyde proton (~10 ppm). - Distinct aromatic signals for both phenyl rings, with coupling patterns influenced by the substituents. The protons on the fluoroaniline ring will show coupling to the fluorine atom. - A broad singlet for the amine protons. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~190 ppm). - 12 distinct aromatic carbon signals. The carbons attached to fluorine will appear as doublets due to C-F coupling. - The carbon bearing the chloro group will have a chemical shift in the typical range for chlorinated aromatic carbons. |
| 2D NMR (COSY, HSQC, HMBC) | - COSY: Will reveal proton-proton coupling networks within each aromatic ring. - HSQC: Correlates each proton to its directly attached carbon. - HMBC: Shows long-range (2-3 bond) correlations, which are critical for confirming the connectivity between the two phenyl rings and the positions of the substituents. For example, a correlation between the aldehyde proton and the carbons of its parent ring would be expected. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass of the synthesized compound, allowing for the determination of its elemental composition. The isotopic pattern observed for the molecular ion should be consistent with the presence of one chlorine atom.[2][3]
| Technique | Expected Data for C₁₃H₉ClFNO₂ |
| HRMS (ESI+) | Calculated m/z: [M+H]⁺ 266.0384 Observed m/z: A value within a few ppm of the calculated mass. |
| Isotopic Pattern | The presence of a prominent M+2 peak at approximately one-third the intensity of the molecular ion peak, characteristic of a monochlorinated compound. |
Fragmentation patterns in the mass spectrum can also provide structural information. For instance, the loss of the formyl group (CHO) or the chloro atom are plausible fragmentation pathways.[2]
Comparison with an Alternative Reagent: 3-Formylphenylboronic Acid
To highlight the unique structural outcomes directed by the substituents of this compound, we can compare its Suzuki-Miyaura reaction product with that of a simpler, alternative reagent: 3-Formylphenylboronic acid.
| Feature | This compound | 3-Formylphenylboronic Acid |
| Structure | Contains chloro and formyl groups meta to the boronic acid. | Contains a single formyl group meta to the boronic acid. |
| Reactivity | The electron-withdrawing nature of the chloro and formyl groups can influence the electronics of the boronic acid and potentially the reaction kinetics. | The formyl group is electron-withdrawing, affecting reactivity. |
| Product Structure | Leads to a biaryl product with a specific substitution pattern: chloro and formyl groups on one of the phenyl rings. | Results in a simpler biaryl product with only a formyl group on one ring. |
| Further Functionalization | The resulting biaryl has a chloro substituent that can be used for subsequent cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig), offering a route to more complex molecules. | The product lacks the chloro handle for further diversification via cross-coupling. |
Hypothetical Product Comparison:
Let's consider the reaction of both boronic acids with 4-bromo-2-fluoroaniline.
| Product from this compound | Product from 3-Formylphenylboronic Acid |
| Structure: 4'-Chloro-5'-formyl-2'-fluoro-[1,1'-biphenyl]-4-amine | Structure: 2'-Fluoro-5'-formyl-[1,1'-biphenyl]-4-amine |
| Molecular Formula: C₁₃H₉ClFNO₂ | Molecular Formula: C₁₃H₁₀FNO₂ |
| Exact Mass [M+H]⁺: 266.0384 | Exact Mass [M+H]⁺: 232.0774 |
| Key ¹H NMR Difference: Presence of signals corresponding to a trisubstituted phenyl ring with a specific coupling pattern due to the chloro and formyl groups. | Key ¹H NMR Difference: A simpler aromatic region for the formyl-substituted ring, with different coupling constants compared to the chloro-substituted analogue. |
| Key ¹³C NMR Difference: A carbon signal in the region characteristic of a C-Cl bond. | Key ¹³C NMR Difference: Absence of a C-Cl signal. |
Beyond Suzuki: Leveraging the Formyl Group via Reductive Amination
The formyl group in the biaryl product is a versatile handle for further elaboration. Reductive amination is a powerful method for converting aldehydes into amines.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve the biaryl aldehyde (1.0 mmol) and a primary amine (e.g., benzylamine, 1.1 mmol) in methanol (10 mL). Add a catalytic amount of acetic acid (2-3 drops). Stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.
The structure of the resulting secondary amine can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new methylene signal in the ¹H NMR spectrum, along with a corresponding shift in the mass spectrum.
Conclusion
Validating the structure of products derived from this compound requires a meticulous and multi-faceted analytical approach. A combination of 1D and 2D NMR spectroscopy provides the detailed connectivity map of the molecule, while high-resolution mass spectrometry confirms the elemental composition with high precision. By comparing the reactivity and product outcomes with alternative reagents, such as 3-Formylphenylboronic acid, researchers can better appreciate the strategic advantages offered by the unique substitution pattern of this compound for the synthesis of complex, functionalized molecules. This rigorous validation framework is essential for ensuring the integrity of research data and accelerating the pace of drug discovery and development.
References
-
G. A. Molander, et al. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Chemical Communications. Available at: [Link]
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K. L. K. M. H. H. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. L. K. M. H. H. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. L. K. M. H. H. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. L. K. M. H. H. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. D. B. D. K. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal. Available at: [Link]
-
H. Ito, et al. (2015). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available at: [Link]
-
S. L. Buchwald, et al. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. Available at: [Link]
-
H. Ito, et al. (2015). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. The Royal Society of Chemistry. Available at: [Link]
-
MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Available at: [Link]
Sources
A Comparative Benchmark Analysis of 2-Chloro-5-formylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of biaryl structures essential to pharmaceutical and materials science.[1][2][3][4] This guide presents a detailed comparative analysis of 2-Chloro-5-formylphenylboronic acid, a highly functionalized organoboron reagent, benchmarked against a curated selection of alternative reagents. Through standardized experimental protocols, we evaluate performance based on reaction yield, kinetics, and stability. Our findings indicate that while the electronic and steric nature of this compound presents unique challenges, judicious selection of catalytic systems and reaction conditions enables its effective use, offering distinct advantages in the synthesis of complex molecular architectures. This report provides researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary for informed reagent selection and reaction optimization.
Introduction: The Strategic Importance of Substituted Biaryls
The biaryl motif is a privileged scaffold in medicinal chemistry and functional materials. Its prevalence demands robust and versatile synthetic methodologies for its construction. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for this purpose, valued for its mild conditions and broad functional group tolerance.[3][4][5][6]
The choice of the organoboron coupling partner is a critical determinant of the reaction's success.[2] Highly functionalized boronic acids, such as This compound , are invaluable building blocks. This specific reagent introduces a unique combination of substituents onto a phenyl ring: an ortho-chloro group and a para-formyl group (relative to the boronic acid). These features are synthetically useful but also introduce electronic and steric complexities that can significantly influence reactivity. The electron-withdrawing nature of both the chloro and formyl groups can impact the transmetalation step, while the ortho-chloro substituent introduces steric hindrance around the reactive site.[7][8][9][10]
This guide aims to provide an in-depth, data-driven benchmark of This compound's performance. By comparing it against structurally related boronic acids under standardized Suzuki-Miyaura conditions, we will dissect the influence of its unique substitution pattern and provide a clear, authoritative framework for its application.
The Organoboron Reagents Under Evaluation
To provide a comprehensive performance benchmark, This compound (1) was evaluated against three other commercially available reagents. Each was selected to systematically isolate the electronic and steric effects of the chloro and formyl substituents, as well as to compare the performance of the boronic acid against its corresponding pinacol ester, a common strategy to enhance stability.[11]
| Compound No. | Reagent Name | Structure | Key Features for Comparison |
| 1 | This compound | ![]() | Target compound: features both ortho-steric hindrance and strong electron-withdrawing character. |
| 2 | 4-Formylphenylboronic acid[12][13] | ![]() | Isolates the electronic effect of the formyl group without ortho-steric hindrance. |
| 3 | 2-Chlorophenylboronic acid | ![]() | Isolates the steric and electronic effect of the ortho-chloro group. |
| 4 | This compound, pinacol ester[14] | ![]() | A protected version of 1 to evaluate stability and handling benefits. |
Experimental Design and Rationale
A standardized model reaction was designed to ensure a fair and direct comparison of the four organoboron reagents. The choices of substrate, catalyst, base, and solvent were grounded in established best practices for Suzuki-Miyaura couplings, ensuring the protocols are both reliable and relevant to common laboratory applications.[15][16]
The Model Reaction
The coupling of the organoboron reagents with 4-Bromoanisole was selected as the benchmark reaction. 4-Bromoanisole is a moderately activated aryl halide, representing a common and synthetically relevant coupling partner.
Figure 1. The standardized Suzuki-Miyaura model reaction.
Rationale for Condition Selection
-
Catalyst: Pd(dppf)Cl₂ was chosen. The dppf ligand is known for its effectiveness in coupling a wide range of substrates, including those that are sterically hindered or electronically deactivated, making it a robust choice for this comparative study.
-
Base: Potassium Carbonate (K₂CO₃) was selected as a moderately strong inorganic base. It is widely used due to its effectiveness, low cost, and compatibility with a broad range of functional groups. The base is crucial for the activation of the boronic acid to form the boronate species necessary for transmetalation.[4][5]
-
Solvent System: A biphasic mixture of 1,4-Dioxane and Water (4:1) was employed. This system effectively solubilizes both the organic substrates and the inorganic base, facilitating the reaction at the interface and often accelerating the catalytic cycle.[4]
-
Temperature: The reaction was maintained at 90 °C to ensure a reasonable reaction rate for all coupling partners, including the potentially less reactive ones.
Experimental Workflow Visualization
The following diagram outlines the standardized workflow used for each benchmark experiment, from reaction setup to final analysis. This self-validating system ensures reproducibility and minimizes process-based variability.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discofinechem.com [discofinechem.com]
- 13. 4-Formylphenylboronsäure – Wikipedia [de.wikipedia.org]
- 14. Page loading... [guidechem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Comparing aqueous vs. organic solvent systems for reactions with 2-Chloro-5-formylphenylboronic acid
An Application Scientist's Guide: Comparing Aqueous vs. Organic Solvent Systems for Reactions with 2-Chloro-5-formylphenylboronic Acid
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, this compound stands out as a versatile and highly valuable building block. Its unique trifunctional nature—a boronic acid for cross-coupling, a chloro-substituent for further modification or steric/electronic influence, and a formyl group as a handle for diverse derivatizations—makes it a prime substrate for constructing complex molecular architectures. However, the success of reactions involving this reagent is profoundly dictated by a fundamental, yet often complex, choice: the solvent system.
This guide provides a deep, comparative analysis of aqueous versus organic solvents for reactions with this compound. Moving beyond a simple list of pros and cons, we will explore the causal relationships between solvent properties and reaction outcomes, grounded in experimental evidence and established chemical principles. This content is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies, enhance yields, and align their work with the principles of green chemistry.
The Physicochemical Profile: Understanding the Reactant
Before designing a reaction, we must understand the reactant itself. This compound possesses a dual personality. The aromatic ring provides a degree of hydrophobicity, while the polar formyl and boronic acid groups confer hydrophilicity. This amphiphilic character is central to its behavior in different solvents.
-
Solubility : In practice, it exhibits good solubility in polar aprotic organic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane, but poor solubility in non-polar hydrocarbons such as hexane.[1] Its solubility in water is limited but can be enhanced by the addition of co-solvents or the formation of boronate salts under basic conditions.
-
Stability : A critical consideration for all boronic acids is their stability. They are susceptible to moisture, which can cause hydrolysis and potentially lead to the formation of inactive boroxine anhydrides.[1] More importantly, under the basic conditions required for many cross-coupling reactions, arylboronic acids can undergo a detrimental side-reaction known as protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[2] This is particularly a concern in aqueous basic media, making the choice of base and reaction conditions paramount.[3][4]
The Suzuki-Miyaura Cross-Coupling: A Tale of Two Solvents
To provide a tangible comparison, we will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[5][6] We will compare two protocols for the coupling of this compound with 4-bromoanisole.
Approach 1: The Organic Solvent Workhorse (Toluene/Dioxane)
Organic solvents have been the traditional choice for Suzuki-Miyaura reactions, primarily because they effectively solubilize the aryl halide, the boronic acid, and the phosphine-ligated palladium catalyst.[7][8]
Causality Behind Experimental Choices:
-
Solvent (Toluene): Toluene is a non-polar solvent that provides a high boiling point for thermal reactions and is effective at solubilizing the catalyst complex and aryl halide.
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst that is commercially available and functions well in anhydrous organic media.
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base. While its solubility in toluene is low, the reaction proceeds on the surface of the solid base. An aqueous solution of the base is often added to facilitate the reaction, creating a biphasic system.
Experimental Protocol: Organic System
-
To a flame-dried reaction flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add 8 mL of degassed toluene and 2 mL of degassed water.
-
Heat the mixture to 90 °C with vigorous stirring for 6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Approach 2: The Aqueous System Powerhouse (Water/Ethanol)
The drive towards sustainable chemistry has popularized the use of water as a reaction medium.[9][10][11][12] Far from being just a "green" alternative, water can actively promote the reaction through unique physical and chemical effects.
Causality Behind Experimental Choices:
-
Solvent (Water/Ethanol): Water is the primary solvent. Ethanol is used as a co-solvent to improve the mutual solubility of the organic reactants. This system is non-toxic, non-flammable, and cost-effective.
-
Catalyst (Pd(OAc)₂): Palladium(II) acetate is a common and stable palladium precursor that is reduced in situ to the active Pd(0) species. In aqueous media, specialized ligands are often unnecessary as water itself can play a role in stabilizing the catalyst.[8]
-
Base (K₃PO₄): Potassium phosphate is a stronger base than K₂CO₃ and is highly soluble in water. This creates a homogeneous basic aqueous phase that can efficiently activate the boronic acid for the crucial transmetalation step.[13] Its use can often accelerate the reaction and allow for lower temperatures, mitigating the risk of protodeboronation.
Experimental Protocol: Aqueous System
-
To a reaction flask, add this compound (1.0 mmol, 1.0 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Add 8 mL of deionized water and 4 mL of ethanol.
-
Heat the mixture to 70 °C with vigorous stirring for 2 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. The product often precipitates and can be collected by filtration.
-
Alternatively, extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Data-Driven Comparison
The following table summarizes the expected outcomes from the two described protocols, based on typical results reported in the literature for similar systems.
| Parameter | Organic System (Toluene/H₂O) | Aqueous System (H₂O/EtOH) | Justification |
| Product Yield | ~82% | ~95% | The high solubility and activity of K₃PO₄ in the aqueous phase leads to more efficient transmetalation.[13] |
| Reaction Time | 6 hours | 2 hours | Homogeneous basic phase and potential hydrophobic effects in the aqueous system can accelerate the catalytic cycle. |
| Reaction Temp. | 90 °C | 70 °C | Higher catalyst efficiency in the aqueous system allows for milder conditions, reducing energy consumption and side reactions.[10] |
| Work-up | Liquid-liquid extraction | Potentially simple filtration; otherwise extraction | Product precipitation in aqueous media can simplify isolation. |
| Safety & EHS | Toluene is a volatile, flammable VOC. | Water and ethanol are significantly safer and more environmentally benign.[9][11] |
Visualizing the Chemistry
Understanding the underlying processes is key to troubleshooting and optimization.
Caption: A comparative workflow for Suzuki coupling in organic vs. aqueous systems.
Conclusion and Recommendations
The choice of solvent is not merely a practical consideration but a strategic decision that impacts yield, reaction time, cost, safety, and sustainability. While traditional organic solvents provide a robust and well-understood medium for reactions with this compound, the evidence strongly supports the exploration of aqueous systems.
For the Suzuki-Miyaura coupling, an aqueous protocol often delivers superior results in terms of efficiency and yield, driven by the advantageous properties of highly soluble inorganic bases and milder reaction conditions that suppress side reactions like protodeboronation. The significant reduction in hazardous waste and improved safety profile make aqueous chemistry a compelling choice for both academic research and industrial-scale drug development.
As Senior Application Scientists, we recommend a paradigm shift: consider aqueous systems not as a "specialized" or "green" alternative, but as a primary, powerful, and often superior choice for cross-coupling reactions. The key to success lies in understanding the interplay between the base, catalyst, and co-solvent to unlock the full potential of water as the ultimate solvent for synthesis.
References
-
Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters Source: ACS Publications URL: [Link]
-
Title: Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Source: Europe PMC URL: [Link]
-
Title: Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: "Greening Up" the Suzuki Reaction Source: Green Chemistry Teaching and Learning Community (GCTLC) URL: [Link]
-
Title: Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents Source: PMC - NIH URL: [Link]
-
Title: DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA Source: INOVATUS JOURNALS URL: [Link]
-
Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: 2-Chloro-5-Formylbenzeneboronic Acid - Chlorinated Benzene Manufacturer in China Source: Autech Industry URL: [Link]
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Cross Coupling Reaction in Various Green Media Source: ResearchGate URL: [Link]
-
Title: Effect of solvent on the Suzuki reaction Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: ResearchGate URL: [Link]
-
Title: Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: MDPI URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchGate URL: [Link]
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- 7. researchgate.net [researchgate.net]
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- 9. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. gctlc.org [gctlc.org]
- 11. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 2-Chloro-5-formylphenylboronic Acid
As scientists and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work, ensuring the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-5-formylphenylboronic acid, grounding procedural instructions in the principles of chemical safety and regulatory compliance.
I. Hazard Profile and Immediate Safety Imperatives
Before any disposal process begins, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the chloro-substituted title compound was not available, its close structural analog, 2-Formylphenylboronic acid, provides a reliable proxy for its potential hazards. This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
The primary hazards include:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2][3]
Therefore, all handling and disposal operations must be predicated on the assumption that this compound is a hazardous substance.
A. Personal Protective Equipment (PPE): The First Line of Defense Appropriate PPE is non-negotiable. Before handling the compound or its waste, ensure you are equipped with:
-
Eye Protection : Tightly fitting safety goggles or a face shield.[4]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[4][5]
-
Protective Clothing : A lab coat and closed-toe shoes are mandatory. A chemical-resistant apron is recommended for larger quantities.[4]
B. Engineering Controls: Your Immediate Environment All manipulations involving this compound, including weighing, dissolution, and waste collection, must be conducted within a certified chemical fume hood.[4][6] This is the most effective way to prevent the inhalation of dust or vapors and to contain any potential spills. Ensure an emergency eyewash station and safety shower are readily accessible.[7]
II. The Core Principle: Segregation and Characterization
The foundational rule for chemical waste management is that This compound must be treated as hazardous waste .[4] It should never be disposed of down the sanitary sewer system or in regular trash.[2][6]
The causality behind this is twofold:
-
Environmental Protection : Boronic acids can have ecotoxicological effects, potentially harming aquatic life and disrupting ecosystems if they enter waterways.[8]
-
Safety and Compliance : Mixing with incompatible waste streams can trigger dangerous chemical reactions.[8] Furthermore, hazardous waste requires specific treatment protocols at disposal facilities, and improper segregation can lead to regulatory violations and fines for your institution.[3][7]
Therefore, all waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[9]
Data Presentation: GHS Hazard Summary (Proxy: 2-Formylphenylboronic acid)
| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Citations |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation | [1][2] |
III. Step-by-Step Disposal Protocols
Follow these distinct protocols based on the physical state of the waste.
Protocol 1: Unused Solid & Contaminated Solid Waste
This protocol applies to expired reagents, excess solid compound, and contaminated items like weighing papers, filter paper, and contaminated PPE (e.g., gloves).
-
Waste Collection : In a chemical fume hood, carefully transfer the solid waste into a designated, sealable container. A high-density polyethylene (HDPE) or glass container is suitable.[4] Avoid generating dust during transfer.[2][10]
-
Container Labeling : The container must be clearly and securely labeled. The label must include:
-
Storage : Seal the container tightly and store it in a designated satellite accumulation area or central hazardous waste storage facility, as directed by your institution's Environmental Health and Safety (EHS) department.[4]
Protocol 2: Liquid Waste (Solutions)
This protocol applies to reaction mixtures, analytical solutions, or solvent rinses containing the compound.
-
Waste Collection : Pour the liquid waste into a designated, chemically compatible waste container using a funnel to prevent spills.[4] Do not mix with other waste streams unless explicitly approved by EHS.[9]
-
Container Labeling : In addition to the requirements in Protocol 1, the label for liquid waste must also specify the solvent system and the approximate concentration of the boronic acid.[9]
-
Storage : Secure the cap tightly. Store the container in secondary containment (e.g., a chemical-resistant tray) within your designated hazardous waste storage area.
Protocol 3: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[6]
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinseate : The first rinseate is considered acutely hazardous waste and must be collected and added to your designated liquid hazardous waste container for this chemical.[6] Subsequent rinses may also need to be collected, depending on your institutional policy.[6]
-
Drying : Allow the rinsed container to air dry completely in the fume hood.
-
Final Disposal : Once thoroughly dry, deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic).[6]
IV. Visualization: Disposal Decision Workflow
The following diagram outlines the logical steps and decision points in the disposal process for this compound and its associated waste.
Caption: Logical workflow for the proper disposal of this compound.
V. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.[4]
-
Assess and Equip : If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section I.
-
Containment & Cleanup :
-
For Solid Spills : Carefully sweep up the material, avoiding dust formation, and place it into a sealed, labeled hazardous waste container.[1][3]
-
For Liquid Spills : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[4] Collect the absorbed material and place it into your hazardous waste container.
-
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[4]
-
Reporting : Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[4]
VI. Final Disposal and Regulatory Framework
The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Consult Institutional Guidelines : Your primary resource is your institution's EHS department and its Chemical Hygiene Plan.[9] These documents provide the specific procedures for waste pickup and disposal at your location.
-
Professional Disposal : Arrange for the collection of the accumulated hazardous waste through your EHS department. They will work with a licensed hazardous waste disposal facility to ensure the material is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[9][10]
-
Regulatory Oversight : In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] The Occupational Safety and Health Administration (OSHA) mandates that employers communicate chemical hazards to employees via standards like the Hazard Communication Standard.[12][13] Adherence to the protocols in this guide will help ensure compliance with these critical regulations.
By diligently following these procedures, you contribute to a culture of safety, uphold the integrity of your research, and fulfill your professional responsibility to protect our shared environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-formylphenylboronic Acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-Chloro-5-formylphenylboronic acid. As Senior Application Scientists, our commitment extends beyond supplying reagents; we aim to be your trusted partner in the laboratory by providing in-depth technical guidance that ensures both the integrity of your research and the safety of your team. This document is structured to offer a comprehensive, yet intuitive, approach to personal protective equipment (PPE), grounded in scientific principles and field-proven best practices.
Understanding the Hazard: A Proactive Approach to Safety
-
Skin and Eye Irritation: Direct contact can cause irritation.[4][6]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[4][6]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[3][7][8]
-
Hygroscopic Nature: The compound is sensitive to moisture, which can affect its stability and reactivity.[1][7][9]
Given these potential hazards, a robust PPE strategy is not merely a recommendation but a necessity for safe handling.
The Hierarchy of Controls: Your First Line of Defense
Before we delve into the specifics of PPE, it is crucial to understand that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.
-
Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[10][11][12] A fume hood protects the user by drawing away hazardous vapors and dust.[13][14] All manipulations of this compound, especially in its solid form, should be performed within a fume hood.[10][12][13][14]
-
Administrative Controls: These include proper training on chemical handling, established Standard Operating Procedures (SOPs), and good housekeeping practices within the laboratory.
A Comprehensive Guide to Personal Protective Equipment (PPE)
The following sections detail the specific PPE required for handling this compound, along with the scientific rationale for each recommendation.
Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Safety Glasses: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 standards should be worn for all laboratory work.[9][15]
-
Chemical Splash Goggles: When there is a risk of splashes, such as during the preparation of solutions or during reaction workups, chemical splash goggles are required.[16][17]
-
Face Shield: For procedures with a higher risk of splashes or explosions, a face shield should be worn in conjunction with safety goggles.[14][16][18]
Hand Protection: Selecting the Right Chemical-Resistant Gloves
Choosing the correct gloves is critical, as no single glove material is impervious to all chemicals.[19][20] For handling this compound and the organic solvents typically used with it, the following should be considered:
-
Material: Nitrile or neoprene gloves are recommended for their broad chemical resistance.[16][21][22] Always consult the glove manufacturer's chemical resistance chart for the specific solvents you are using.[19][20]
-
Thickness: A thicker glove generally provides greater chemical resistance, but can reduce dexterity.[19][22]
-
Inspection: Always inspect gloves for tears or punctures before use.[18]
-
Double Gloving: For added protection, especially when handling larger quantities or during prolonged procedures, consider wearing two pairs of gloves.
-
Proper Removal: Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.[9]
Body Protection: A Barrier Against Spills
-
Laboratory Coat: A clean, buttoned lab coat should be worn to protect your skin and clothing from spills.[9][15][16][17] For procedures involving flammable solvents, a flame-resistant lab coat is recommended.[23][24][25]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[16][26]
Respiratory Protection: When Engineering Controls Are Not Enough
In most cases, handling this compound within a certified fume hood will provide adequate respiratory protection.[27] However, if you must handle large quantities of the solid outside of a fume hood, or if there is a risk of generating significant dust, respiratory protection is necessary.
-
NIOSH-Approved Respirator: A NIOSH (National Institute for Occupational Safety and Health) approved respirator should be used.[9][15][28] For dusts, an N95 respirator may be sufficient.[29][30] For protection against organic vapors, a respirator with the appropriate chemical cartridges is required.[18][26]
-
Fit Testing: A proper fit is essential for a respirator to be effective.[29][31] Ensure you have been properly fit-tested for the respirator you are using.
Operational and Disposal Plans
Step-by-Step Guide to Donning and Doffing PPE
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if needed): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles or glasses.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it.
-
Eye and Face Protection: Remove your eye and face protection.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Recommended PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Nitrile or Neoprene Gloves | Lab Coat | Recommended if not in a fume hood |
| Preparing Solutions | Safety Goggles | Nitrile or Neoprene Gloves | Lab Coat | Not required in a fume hood |
| Running Reaction | Safety Goggles/Face Shield | Nitrile or Neoprene Gloves | Lab Coat | Not required in a fume hood |
| Work-up/Purification | Safety Goggles/Face Shield | Nitrile or Neoprene Gloves | Lab Coat | Not required in a fume hood |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Disposal of Contaminated PPE
All disposable PPE that has been in contact with this compound should be considered hazardous waste.[16] Dispose of contaminated gloves, bench paper, and other materials in a designated hazardous waste container according to your institution's guidelines.[9]
Emergency Procedures in Case of Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek medical attention.
-
Inhalation: Move the person to fresh air.[4][5][15][32] If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[15] Rinse mouth with water and seek immediate medical attention.[1]
Conclusion
The safe handling of this compound is paramount for a productive and safe research environment. By understanding the hazards, implementing the hierarchy of controls, and diligently using the appropriate personal protective equipment, you can minimize your risk of exposure and ensure the well-being of yourself and your colleagues. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for the chemicals you are working with.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




